Benomyl
Description
This compound is a member of the class of benzimidazoles that is the methyl ester of [1-(butylcarbamoyl)-1H-benzimidazol-2-yl]carbamic acid. A foliar fungicide used to control a wide range of Ascomycetes and Fungi Imperfecti in a wide range of crops. It has a role as an anthelminthic drug, a tubulin modulator, a microtubule-destabilising agent, an acaricide and an antifungal agrochemical. It is a member of benzimidazoles, a carbamate ester, an aromatic amide, a benzimidazole fungicide and a benzimidazolylcarbamate fungicide.
This compound can cause developmental toxicity and male reproductive toxicity according to an independent committee of scientific and health experts.
This compound (also marketed as Benlate) is a fungicide introduced in 1968 by DuPont. It is a systemic benzimidazole fungicide that is selectively toxic to microorganisms and invertebrates, especially earthworms. This compound binds to microtubules, interfering with cell functions, such as meiosis and intracellular transportation. The selective toxicity of this compound as a fungicide is possibly due to its heightened effect on fungal rather than mammalian microtubules. Due to the development and worldwide prevalence of resistance of parasitic fungi to this compound, it and similar pesticide compounds became largely ineffective.
A systemic agricultural fungicide used for control of certain fungal diseases of stone fruit.
Structure
2D Structure
Properties
IUPAC Name |
methyl N-[1-(butylcarbamoyl)benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-3-4-9-15-13(19)18-11-8-6-5-7-10(11)16-12(18)17-14(20)21-2/h5-8H,3-4,9H2,1-2H3,(H,15,19)(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOXQFHNBCKOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Record name | BENOMYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | BENOMYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0382 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023900 | |
| Record name | Benomyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benomyl appears as colorless to white crystals or off-white powder. Faint acrid odor. (NTP, 1992), White crystalline solid with a faint, acrid odor. [fungicide] [Note: Decomposes without melting above 572 degrees F.]; [NIOSH], Solid, WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., White crystalline solid with a faint, acrid odor., White crystalline solid with a faint, acrid odor. [fungicide] [Note: Decomposes without melting above 572 °F.] | |
| Record name | BENOMYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benomyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/302 | |
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| Record name | Benomyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031767 | |
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| Record name | BENOMYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0382 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | BENOMYL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/298 | |
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| Record name | Benomyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0048.html | |
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Boiling Point |
Decomposes (NTP, 1992), decomposes, Decomposes | |
| Record name | BENOMYL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | BENOMYL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/298 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Benomyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0048.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Solubility (25 °C): 18 g/kg acetone; 94 g/kg chloroform; 53 g/kg dimethylformamide; 4 g/kg ethanol; 0.4 g/kg heptane; 10 g/kg xylene., In water 3.8 ppm @ 20 °C., 0.0038 mg/mL at 20 °C, Solubility in water, mg/l at 25 °C: 3.8 (very poor), 0.0004% | |
| Record name | BENOMYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | BENOMYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1655 | |
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| Record name | Benomyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031767 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENOMYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0382 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benomyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0048.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.38 g/cm³ | |
| Record name | BENOMYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0382 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
Negligible (NTP, 1992), 3.7X10-9 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: (negligible), <0.00001 mmHg | |
| Record name | BENOMYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | BENOMYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1655 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENOMYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0382 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | BENOMYL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/298 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Benomyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0048.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
White crystalline solid [Note: Decomposes without melting above 572 degrees F]. | |
CAS No. |
17804-35-2 | |
| Record name | BENOMYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benomyl | |
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| Record name | Benomyl [ANSI:BSI:ISO] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804352 | |
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| Record name | BENOMYL | |
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| Record name | Carbamic acid, N-[1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-, methyl ester | |
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| Record name | Benomyl | |
| Source | EPA DSSTox | |
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| Record name | Benomyl | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BENOMYL | |
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| Record name | BENOMYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1655 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benomyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031767 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENOMYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0382 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENOMYL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/298 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Benzimidazolecarbamic acid, 1-(butylcarbamoyl)-, methyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/DD62CCF8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
Decomposes before melting (NTP, 1992), 140 °C (decomposes), 140 °C, No melting point; decomposes at 140 °C, >572 °F (decomposes), >572 °F (Decomposes) | |
| Record name | BENOMYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENOMYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1655 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benomyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031767 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENOMYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0382 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENOMYL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/298 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Benomyl | |
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Foundational & Exploratory
Benomyl: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benomyl, a systemic benzimidazole (B57391) fungicide, was first introduced in 1968. It exhibits broad-spectrum activity against a wide range of fungal diseases affecting various crops. Its mode of action involves the disruption of microtubule assembly in fungal cells, leading to the inhibition of mitosis and cell division. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, metabolic pathways, and analytical methods for this compound.
Chemical and Physical Properties
This compound is a white crystalline solid with a faint acrid odor. It is sparingly soluble in water but soluble in several organic solvents. Key quantitative properties are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl N-[1-(butylcarbamoyl)benzimidazol-2-yl]carbamate | |
| CAS Number | 17804-35-2 | |
| Molecular Formula | C₁₄H₁₈N₄O₃ | |
| Molecular Weight | 290.32 g/mol |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | Decomposes before melting | [1] |
| Boiling Point | Decomposes | [1] |
| Water Solubility | <0.1 g/100 mL at 20°C | [2] |
| Solubility in Organic Solvents | Chloroform: 9.4 g/100 mlDimethylformamide: 5.3 g/100 mlAcetone: 1.8 g/100 mlXylene: 1.0 g/100 mlEthanol: 0.4 g/100 ml | [1] |
| Vapor Pressure | <5.0 x 10⁻⁶ Pa at 25°C | [2] |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. A general workflow is outlined below.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the disruption of microtubule polymerization by binding to β-tubulin. This interference with microtubule dynamics leads to a mitotic block, activating the spindle assembly checkpoint and ultimately inducing apoptosis.
Signaling Pathway: this compound-Induced Mitotic Arrest and Apoptosis
Caption: this compound disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.
Metabolic and Degradation Pathways
In the environment and within organisms, this compound is readily metabolized. The primary metabolite is carbendazim (B180503) (MBC), which is also a fungicide. Further degradation leads to non-toxic compounds.
Metabolic Pathway of this compound
Caption: Primary metabolic and degradation routes of this compound.
Experimental Protocols
Accurate quantification of this compound and its metabolites is crucial for research and regulatory purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique.
HPLC Method for Analysis of this compound and Metabolites in Soil
This protocol is adapted from the US EPA method for the determination of this compound and its degradates MBC and 2-AB in soil.[3]
1. Sample Preparation and Extraction:
-
Weigh 20 g of soil into a 250-mL centrifuge bottle.
-
Add 50 mL of extraction solution (10% ammonium (B1175870) hydroxide (B78521) in acetonitrile).
-
Homogenize the sample for 30 seconds.
-
Allow the solid to settle and decant the extract. Repeat the extraction three more times.
-
Centrifuge the combined extracts at 3000 rpm for 10 minutes.
-
Filter the supernatant through Whatman #541 filter paper.
-
Concentrate the extract to 2-10 mL using a rotary evaporator at <40°C.
-
Transfer the concentrate to a test tube containing 0.5 mL of pH 3.5 sodium phosphate (B84403) buffer.
-
Evaporate the acetonitrile (B52724) and adjust the final volume to 2 mL with the mobile phase.
-
Filter the final sample through a 0.45-µm filter into an autosampler vial.
2. HPLC Conditions:
-
Instrument: HPLC system with a dual pumping system and a UV detector.
-
Mobile Phase: To be optimized based on the specific column and instrument, but typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detector Wavelength: To be set for optimal detection of this compound and its metabolites.
3. Calibration:
-
Prepare a series of standard solutions of this compound, MBC, and 2-AB of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system to generate a calibration curve.
4. Quantification:
-
Inject the prepared sample extract into the HPLC system.
-
Identify and quantify the peaks corresponding to this compound (as MBC) and 2-AB by comparing their retention times and peak areas to the calibration standards.
-
The concentration of this compound is calculated from the measured MBC concentration, accounting for the molecular weight difference.
Immunoassay for this compound Analysis
Enzyme-Linked Immunosorbent Assay (ELISA) provides a rapid and sensitive method for the detection of this compound, typically by targeting its primary metabolite, carbendazim. The general steps are outlined below.
1. Principle:
-
The assay is a competitive immunoassay. This compound (or carbendazim) in the sample competes with a labeled this compound-enzyme conjugate for a limited number of antibody binding sites.
2. General Procedure:
-
Coating: Microtiter plate wells are coated with antibodies specific to carbendazim.
-
Sample/Standard Addition: Standards or sample extracts are added to the wells, followed by the addition of a this compound-enzyme conjugate (e.g., horseradish peroxidase conjugate).
-
Incubation: The plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the bound enzyme to produce a colored product.
-
Stopping Reaction and Reading: The enzymatic reaction is stopped, and the absorbance is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure and properties of this compound. The tabulated data, diagrams of key pathways, and detailed experimental protocols offer valuable resources for researchers, scientists, and professionals in drug development. A thorough understanding of this compound's characteristics is essential for its safe and effective use, as well as for the development of new and improved fungicidal agents.
References
Benomyl: A Technical Guide to its History, Fungicidal Action, and Application as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benomyl, a systemic benzimidazole (B57391) fungicide, was first introduced in 1968 by DuPont and became a widely used agent for controlling a broad spectrum of fungal diseases in agriculture.[1][2] Its primary mechanism of action involves the disruption of microtubule polymerization in fungal cells, leading to mitotic arrest and cell death.[3][4] This specific mode of action, targeting β-tubulin, also made this compound a valuable tool in cell biology research, particularly in studies of microtubule dynamics and cell cycle regulation.[2] However, concerns over environmental persistence, the development of fungal resistance, and potential health effects led to its eventual regulatory decline and cessation of production by DuPont in the early 2000s.[5] This technical guide provides an in-depth overview of the history of this compound, its application as a fungicide, its use as a research chemical, and the associated molecular mechanisms and metabolic pathways.
History and Development
This compound, chemically known as methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate, was a significant advancement in fungicide technology upon its introduction in 1968.[1] As a systemic fungicide, it could be absorbed by the plant and translocated within its tissues, providing both curative and preventative protection against a wide range of fungal pathogens, particularly within the Ascomycetes and Fungi Imperfecti groups.[2][5] Its effectiveness against diseases like powdery mildew, apple scab, and grey mold made it a popular choice for various crops, including fruits, vegetables, and cereals.[2][6]
Despite its initial success, the single-site mechanism of action of this compound led to the rapid development of resistance in many target fungal populations.[2] This, coupled with increasing environmental and health concerns, prompted regulatory reviews in numerous countries. The U.S. Environmental Protection Agency (EPA) canceled registrations for this compound by 2003, and its use has been largely discontinued (B1498344) in many parts of the world.[5]
This compound as a Fungicide
Mechanism of Fungicidal Action
This compound itself is a pro-fungicide, meaning it is converted into its active metabolite, carbendazim (B180503) (methyl benzimidazol-2-ylcarbamate or MBC), within the plant or soil.[7] Both this compound and carbendazim function by binding to the β-tubulin subunit of fungal microtubules.[3][4] This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[3] The disruption of microtubule assembly leads to the arrest of mitosis and ultimately fungal cell death.[7]
Spectrum of Activity and Application Rates
This compound was effective against a wide array of fungal pathogens. The following table summarizes typical application rates for the control of various diseases on different crops.
| Crop | Target Disease(s) | Application Rate (this compound 50% WP) |
| Apples, Pears | Powdery Mildew, Scab, Brown Rot | 12 g / 20 L water[8] |
| Grapes | Powdery Mildew | 12 g / 20 L water[8] |
| Strawberries | Powdery Mildew, Leaf Spot | 20 g / 20 L water[9] |
| Tomatoes | Soft Rot, Leaf Rot, White Rot | 5-6 g / 20 L water[8] |
| Sunflowers | Sclerotinia Rot | 200 g per 100 kg seed (seed treatment)[8] |
| Groundnuts | Cercospora and Phoma Leaf Blotch | 6 g / 20 L water[8] |
| Soybeans | Septoria Brown Spot | 1.12 kg/ha [10] |
| Raspberries | Botrytis Fruit Rot | - |
| Snapdragons | Powdery Mildew | Foliar spray or soil drench[11] |
| Peas | Ascochyta pisi | 42.4 g to 56.6 g per 12.7 kg of seed[12] |
Note: WP refers to Wettable Powder formulation. Application rates and timings often vary depending on disease pressure, environmental conditions, and local regulations.
This compound as a Research Chemical
The specific action of this compound on microtubule polymerization has made it a valuable tool for researchers studying the cytoskeleton and cell cycle.
Effects on Microtubule Dynamics
In a research context, this compound is used to study the consequences of microtubule disruption. It has been shown to inhibit the polymerization of mammalian brain tubulin, although with a lower affinity than for fungal tubulin.[13]
| Parameter | Value | Cell/System |
| Binding Dissociation Constant (Kd) | 11.9 +/- 1.2 µM | Mammalian brain tubulin[13] |
| IC50 for Polymerization Inhibition | 70-75 µM | Mammalian brain tubulin[13] |
| IC50 for Cell Proliferation Inhibition | 5 µM | HeLa cells[13] |
Induction of Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including HeLa cells.[13][14] This effect is linked to its ability to disrupt the mitotic spindle, leading to mitotic arrest.[7] The prolonged arrest at mitosis is believed to trigger the intrinsic apoptotic pathway.
Experimental Protocols
In Vitro Microtubule Polymerization Assay (Turbidimetric Method)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (optional, as a polymerization enhancer)
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add the desired concentration of this compound or vehicle (DMSO) to the reaction mixture.
-
Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.
-
Monitor the increase in absorbance at 350 nm over time. A decrease in the rate and extent of absorbance increase in the presence of this compound indicates inhibition of microtubule polymerization.[15][16]
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Apoptosis-inducing agent (e.g., this compound)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells and treat with this compound at various concentrations for a specified time to induce apoptosis. Include an untreated control.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
Signaling Pathways and Metabolic Fate
Signaling Pathways Affected by this compound
This compound's disruption of microtubules triggers a cascade of cellular signaling events, particularly in the context of cell cycle arrest and apoptosis.
Metabolism and Degradation
This compound undergoes transformation in various environments. The primary metabolic and degradation pathways are crucial for understanding its environmental fate and biological activity.
In mammals, the metabolism of this compound and its metabolites can involve cytochrome P450 enzymes.[1] For instance, carbendazim can be hydroxylated by these enzymes. In soil and water, microbial degradation plays a significant role, with various bacteria such as Pseudomonas and Rhodococcus species capable of hydrolyzing carbendazim to 2-aminobenzimidazole.[5][17] The degradation of carbendazim can be facilitated by enzymes encoded by genes such as mheI and cbmA, which are responsible for breaking the ester and amide bonds, respectively.[5][16]
Conclusion
This compound's history illustrates the evolution of fungicide development, from a highly effective systemic compound to a substance whose use was curtailed due to resistance and environmental concerns. Its specific mechanism of action on microtubules has provided a lasting legacy in the field of cell biology, where it continues to be a relevant research tool. For drug development professionals, the story of this compound and other microtubule-targeting agents highlights the potential of this cellular target for therapeutic intervention, while also underscoring the importance of understanding resistance mechanisms and off-target effects. This technical guide has provided a comprehensive overview of this compound's multifaceted history and applications, offering valuable data and protocols for the scientific community.
References
- 1. Carbendazim and n-butylisocyanate: metabolites responsible for this compound double action on cytochrome P450 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. kumc.edu [kumc.edu]
- 5. Frontiers | Microbes as carbendazim degraders: opportunity and challenge [frontiersin.org]
- 6. pomais.com [pomais.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vapco.net [vapco.net]
- 9. vapco.net [vapco.net]
- 10. apsnet.org [apsnet.org]
- 11. californiaagriculture.org [californiaagriculture.org]
- 12. researchgate.net [researchgate.net]
- 13. villacrop.co.za [villacrop.co.za]
- 14. researchgate.net [researchgate.net]
- 15. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microbes as carbendazim degraders: opportunity and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
The Pro-Fungicide and its Active Metabolite: A Technical Comparison of Benomyl and Carbendazim
For Immediate Release
[City, State] – Benomyl and Carbendazim, two benzimidazole (B57391) fungicides that have been pivotal in agriculture for decades, are often discussed in tandem due to their intimate chemical relationship. This compound, the precursor, is metabolically converted to Carbendazim, which is the primary agent responsible for their shared fungicidal activity.[1][2] This technical guide provides an in-depth comparison of these two compounds, detailing their chemical properties, mechanism of action, toxicological profiles, and the analytical methodologies used for their detection and quantification.
Core Distinction: A Pro-Fungicide Relationship
The fundamental difference between this compound and Carbendazim lies in their activity profile:
-
This compound is a systemic pro-fungicide, meaning it is not intrinsically fungicidal.[1][2] Upon application to plants or soil, it is rapidly metabolized into its active form, Carbendazim.[1][2]
-
Carbendazim (also known as methyl-2-benzimidazole carbamate (B1207046) or MBC) is the direct, biologically active fungicide.[1][3] It can be applied directly to crops to control a broad spectrum of fungal diseases.[1]
This relationship is visually represented in the metabolic conversion pathway below.
Caption: Metabolic conversion of this compound.
Physicochemical and Toxicological Properties
While sharing a common active metabolite, this compound and Carbendazim exhibit distinct physicochemical and toxicological characteristics. The following tables summarize key quantitative data for each compound.
Table 1: Physicochemical Properties
| Property | This compound | Carbendazim |
| Chemical Formula | C₁₄H₁₈N₄O₃ | C₉H₉N₃O₂[4][5] |
| Molecular Weight ( g/mol ) | 290.3[4][6] | 191.2[5][6] |
| Melting Point (°C) | 140 (decomposes)[4] | 302-307 (decomposes)[4] |
| Water Solubility | Insoluble[4] | 8 mg/L[6] |
| Log Kow | 1.36 | 1.49[7] |
| Vapour Pressure (Pa at 20-25°C) | <5.0 x 10⁻⁶ | 0.00015[8] |
| Appearance | White crystalline powder[4] | White to light gray powder |
Table 2: Acute Toxicity Data
| Endpoint | Species | This compound | Carbendazim |
| Oral LD₅₀ (mg/kg) | Rat | >10,000[6] | >15,000 |
| Dermal LD₅₀ (mg/kg) | Rabbit | >3,400 | - |
| Inhalation LC₅₀ (mg/L) | Rat | >4.0 | - |
| Aquatic LC₅₀ (µg/L) | Rainbow Trout | 159 - 460 | - |
| Aquatic LC₅₀ (µg/L) | Bluegill Sunfish | 460 | - |
| Aquatic LC₅₀ (µg/L) | Channel Catfish | 41 | - |
Data compiled from multiple sources.[6][7][9]
Carbendazim is generally considered to have similar or slightly higher acute toxicity than this compound in some species.[6] Both compounds have raised environmental and health concerns, leading to restrictions or bans on this compound in many regions.[1]
Mechanism of Action: Disruption of Microtubule Assembly
The fungicidal activity of Carbendazim, and by extension this compound, stems from its ability to interfere with microtubule formation in fungal cells.[3][10] This mechanism is crucial for several cellular processes, most notably mitosis.
By binding to β-tubulin subunits, Carbendazim inhibits their polymerization into microtubules.[10][11] This disruption of the mitotic spindle apparatus prevents proper chromosome segregation during cell division, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[10][12]
Caption: Carbendazim's effect on microtubule assembly.
Experimental Protocols
Analytical Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound (as Carbendazim) and Carbendazim residues in agricultural products.
a. Sample Preparation and Extraction:
-
Homogenize a representative sample of the agricultural product.
-
Weigh a subsample (e.g., 10 g) into a centrifuge tube.
-
Add a suitable extraction solvent, such as methanol (B129727) or ethyl acetate (B1210297).[13][14] For the determination of this compound, an acidic hydrolysis step (e.g., with sulfuric acid) is required to convert it to Carbendazim prior to extraction.[15]
-
Vortex or shake vigorously for a specified time (e.g., 5 minutes).[16]
-
Centrifuge the sample to separate the solid matrix from the solvent extract.[16]
-
Collect the supernatant for analysis.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile), run in an isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at a wavelength where Carbendazim shows maximum absorbance (e.g., 280-290 nm).[17]
c. Quantification:
-
Prepare a series of standard solutions of Carbendazim of known concentrations.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample extract and determine the peak area corresponding to Carbendazim.
-
Calculate the concentration of Carbendazim in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for HPLC analysis.
In Vitro Microtubule Assembly Assay
This protocol describes a method to assess the inhibitory effect of this compound and Carbendazim on microtubule polymerization.
a. Reagents and Materials:
-
Purified tubulin protein (e.g., from bovine brain).
-
Polymerization buffer (e.g., MES or PIPES buffer containing MgCl₂, EGTA, and GTP).
-
Test compounds (this compound and Carbendazim) dissolved in a suitable solvent (e.g., DMSO).
-
Spectrophotometer with temperature control.
b. Procedure:
-
Prepare a reaction mixture containing the polymerization buffer and purified tubulin on ice to prevent premature polymerization.
-
Add the test compound (this compound or Carbendazim) at various concentrations to the reaction mixture. A solvent control (e.g., DMSO) should also be included.
-
Incubate the mixture on ice for a short period to allow for binding of the compound to tubulin.
-
Initiate microtubule polymerization by raising the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm or 350 nm over time.[18] The increase in absorbance is proportional to the extent of microtubule polymerization.
c. Data Analysis:
-
Plot the absorbance values against time for each concentration of the test compound.
-
Determine the initial rate of polymerization and the maximum extent of polymerization for each condition.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits microtubule polymerization by 50%, to compare the inhibitory potency of this compound and Carbendazim.
Conclusion
The distinction between this compound and Carbendazim is a classic example of a pro-drug to active metabolite relationship in the field of agrochemicals. While this compound serves as a systemic precursor, Carbendazim is the ultimate effector molecule that exerts its fungicidal action through the disruption of microtubule dynamics. Understanding their individual properties and shared mechanism of action is crucial for their effective and safe use in agriculture and for the development of novel antifungal agents. The provided experimental protocols offer a foundation for the analytical and biological characterization of these important compounds.
References
- 1. pomais.com [pomais.com]
- 2. nbinno.com [nbinno.com]
- 3. Comparative Analysis of this compound and Carbendazim in Agricultural Applications and Residue Management [cnagrochem.com]
- 4. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. DSpace [iris.who.int]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. waterboards.ca.gov [waterboards.ca.gov]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. food.ec.europa.eu [food.ec.europa.eu]
- 12. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of carbendazim, thiophanate, thiophanate-methyl and this compound residues in agricultural products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. epa.gov [epa.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. waters.com [waters.com]
- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]
An In-depth Technical Guide on the Biological Effects of Benomyl on the Eukaryotic Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benomyl, a benzimidazole (B57391) fungicide, exerts profound effects on the eukaryotic cell cycle primarily by disrupting microtubule structure and function. Its active metabolite, carbendazim (B180503), binds to β-tubulin, inhibiting its polymerization into microtubules.[1][2][3] This interference with microtubule dynamics is the cornerstone of its biological activity, leading to a cascade of cellular events. The most prominent consequence is the disruption of the mitotic spindle, a microtubule-based apparatus essential for chromosome segregation.[4][5][6] This disruption activates the spindle assembly checkpoint (SAC), causing a cell cycle arrest at the G2/M phase or in mitosis.[7][8] Prolonged arrest can subsequently trigger apoptosis, or programmed cell death, through various signaling pathways.[7][9][10] This guide provides a comprehensive overview of this compound's mechanism of action, its impact on cell cycle regulation, quantitative efficacy, and the experimental protocols used for its study.
Primary Mechanism of Action: Microtubule Disruption
This compound is a pro-fungicide that is rapidly converted to its active metabolite, carbendazim (methyl benzimidazole-2-yl-carbamate or MBC), within cells or the environment.[2][11] The primary molecular target of carbendazim is tubulin, the protein subunit that polymerizes to form microtubules.
-
Binding to β-Tubulin: Carbendazim binds directly to β-tubulin subunits.[1][3] This interaction induces a conformational change in the tubulin protein, which inhibits its ability to assemble into microtubules.[4][5][6] Studies have shown that this compound binds to a novel site on tubulin, distinct from well-known sites for agents like colchicine (B1669291) and vinblastine.[4][6]
-
Inhibition of Polymerization: this compound, through carbendazim, significantly inhibits the polymerization of tubulin in vitro.[1][4][5] This action prevents the formation of new microtubules required for various cellular processes, most critically, for the mitotic spindle.
-
Suppression of Microtubule Dynamics: Beyond inhibiting polymerization, this compound also suppresses the dynamic instability of existing microtubules.[4][5][6] It reduces both the growing and shortening rates of microtubules, although it does not significantly alter the frequencies of "catastrophe" (transition from growing to shortening) or "rescue" (transition from shortening to growing).[4][6] This suppression of dynamics freezes the microtubule cytoskeleton, impairing its function.
Impact on Eukaryotic Cell Cycle Progression
The disruption of microtubule function has direct and severe consequences for cell division, which relies heavily on a dynamic microtubule cytoskeleton.
Mitotic Spindle Disruption and G2/M Arrest
The most critical effect of this compound on the cell cycle is the impairment of the mitotic spindle.[4][5] This leads to:
-
Failed Spindle Formation: The inhibition of tubulin polymerization prevents the proper assembly of the mitotic spindle during prophase and metaphase.[7]
-
Perturbed Microtubule-Kinetochore Attachment: this compound disrupts the proper attachment of spindle microtubules to the kinetochores on chromosomes.[7]
-
Loss of Tension: This improper attachment leads to a significant decrease in the tension across sister kinetochores, a key signal for the cell to proceed with division.[7]
These defects activate the Spindle Assembly Checkpoint (SAC) , a critical cellular surveillance mechanism.[8] The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the spindle.[8][12] This results in a cell cycle block at the G2/M transition or a prolonged arrest in mitosis.[7][13]
Induction of Apoptosis and Oxidative Stress
If the cell cannot resolve the mitotic arrest caused by this compound, it often undergoes apoptosis.[7][9]
-
Apoptotic Signaling: Prolonged mitotic block can trigger intrinsic apoptotic pathways. Studies have shown that this compound-induced apoptosis can proceed through the bcl2-bax pathway.[7]
-
Oxidative Stress: this compound has also been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS).[9][10][14][15] This redox imbalance can cause DNA damage and further contribute to the apoptotic response.[9][10][14]
-
Aneuploidy and Polyploidy: The disruption of chromosome segregation can lead to aneuploidy (abnormal number of chromosomes) and polyploidy (more than two complete sets of chromosomes), which can also contribute to cell death.[3][16]
Quantitative Data Presentation
The biological effects of this compound are dose-dependent. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Concentrations (IC50) of this compound on Cell Proliferation
| Cell Line | Cell Type | IC50 Value | Reference |
|---|---|---|---|
| HeLa | Human Cervical Adenocarcinoma | 5 µM | [4][5][6] |
| SH-SY5Y | Human Neuroblastoma | 10.07 µM |[14][15] |
Table 2: this compound's Effect on In Vitro Tubulin Polymerization
| Tubulin Source | Parameter | Concentration | Reference |
|---|---|---|---|
| Mammalian Brain | 50% Inhibition (IC50) | 70-75 µM | [4][5][6] |
| Fusarium graminearum | Inhibition Ratio (at 20 µM) | 89.9 - 92.6% |[1] |
Table 3: Concentration-Dependent Effects in Various Eukaryotic Systems
| Organism/Cell Line | Effect | Concentration Range | Reference |
|---|---|---|---|
| HeLa | Mitotic Arrest (IC50) | ~15 µM | [5] |
| SH-SY5Y | Induction of Apoptosis | 1 - 6 µM | [9][14] |
| Allium cepa (Onion) | Decreased Mitotic Frequency | 1 - 20 mM |[11][17][18] |
Signaling Pathways and Logical Relationships
The cellular response to this compound involves interconnected signaling pathways.
Caption: Core mechanism of this compound action on microtubules.
Caption: Signaling pathways from spindle disruption to cell fate.
Experimental Protocols
Herein are detailed methodologies for key experiments used to elucidate the effects of this compound.
Cell Proliferation/Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability and proliferation.
-
Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for attachment.[14]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO.[14] Treat cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for a specified period (e.g., 24 hours). Include a DMSO-only vehicle control.[14]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours at 37°C in the dark.[14]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data to determine the IC50 value.[14][15]
Cell Cycle Analysis via Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with desired concentrations of this compound for 24 hours. Include a control group.
-
Cell Harvesting: Detach cells using trypsin, collect them, and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Interpretation: Generate a histogram of DNA content. Cells in G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and S-phase cells will have an intermediate amount. Quantify the percentage of cells in each phase.
Caption: Experimental workflow for cell cycle analysis.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin.
-
Reagents: Use purified tubulin (e.g., from bovine brain) and a polymerization buffer (e.g., PEM buffer with GTP).
-
Reaction Setup: In a temperature-controlled spectrophotometer set to 37°C, add tubulin to the polymerization buffer in a cuvette.
-
This compound Addition: Add various concentrations of this compound (or DMSO for control) to the reaction mixture.
-
Monitoring Polymerization: Monitor the increase in absorbance at 350 nm over time.[6] The turbidity of the solution increases as microtubules form, leading to a higher absorbance reading.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the final polymer mass can be calculated. Determine the concentration of this compound required for 50% inhibition of polymerization.[6]
Conclusion
This compound's primary biological effect on the eukaryotic cell cycle is a consequence of its targeted disruption of microtubule polymerization and dynamics. By binding to β-tubulin, it effectively cripples the mitotic spindle, leading to a robust G2/M phase arrest mediated by the spindle assembly checkpoint. This antimitotic activity, which can ultimately lead to apoptosis, makes this compound a valuable tool for cell cycle research. Furthermore, the unexpected potency of this compound against mammalian microtubules suggests its potential utility as an adjuvant in cancer chemotherapy, warranting further investigation.[4][5][7] This guide provides the foundational knowledge and methodologies for professionals engaged in such research.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. pomais.com [pomais.com]
- 3. food.ec.europa.eu [food.ec.europa.eu]
- 4. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Budding Yeast to Identify Molecules That Block Cancer Cell ‘Mitotic Slippage’ Only in the Presence of Mitotic Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Reduced Mad2 expression keeps relaxed kinetochores from arresting budding yeast in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cell cycle progression through the G2/M phase transition: arrested | SGD [yeastgenome.org]
- 14. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Use of a cell hybrid test system to demonstrate that this compound induces aneuploidy and polyploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of fungicide this compound (benlate) on growth and mitosis in onion (Allium cepa L.) root apical meristem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Benomyl: A Technical Guide to its Antifungal Spectrum and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benomyl, a systemic benzimidazole (B57391) fungicide, has been a significant tool in the management of a wide array of fungal diseases in agriculture. Its efficacy stems from its specific mode of action, targeting the fundamental process of cell division in susceptible fungi. This technical guide provides an in-depth analysis of this compound's spectrum of activity against various fungal species, presenting quantitative data, detailed experimental protocols for its evaluation, and visual representations of its molecular mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and fungal disease management.
Introduction
This compound, chemically known as methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate, is a broad-spectrum fungicide valued for its systemic properties, allowing it to be absorbed and translocated within plant tissues. It is particularly effective against a wide range of Ascomycetes and Fungi Imperfecti.[1][2] The fungicidal activity of this compound is attributed to its active metabolite, carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate), which disrupts microtubule assembly in fungal cells.[3] This guide delves into the specifics of its antifungal activity, the methodologies to assess its efficacy, and the molecular basis of its action and the development of resistance.
Spectrum of Activity: Quantitative Data
The efficacy of this compound varies among different fungal species and even between isolates of the same species. The following tables summarize the in vitro activity of this compound, presenting data in terms of Minimum Inhibitory Concentration (MIC), 50% Effective Concentration (EC50), and percentage of mycelial growth inhibition.
Table 1: In Vitro Activity of this compound Against Various Fungal Species
| Fungal Species | Parameter | Value (µg/mL or ppm) | Reference |
| Botrytis cinerea (sensitive strain) | EC50 | 0.17 | [4] |
| Botrytis cinerea (highly resistant strains) | EC50 | 1,056 - 1,523 | [4] |
| Colletotrichum acutatum | Mycelial Growth Inhibition | ~55% at 0.1 µg/mL; ~80% at 1.0 µg/mL | [5][6] |
| Colletotrichum gloeosporioides (sensitive) | Mycelial Growth Inhibition | 100% at 1.0 µg/mL | [5][6] |
| Colletotrichum gloeosporioides (resistant) | Mycelial Growth | Uninhibited at 10 µg/mL | [5][6] |
| Colletotrichum fructicola | Mycelial Growth Inhibition | 100% at 2, 4, 8, and 10 ppm | [7] |
| Colletotrichum siamense | Mycelial Growth Inhibition | 100% at 2, 4, 8, and 10 ppm | [7] |
| Colletotrichum scovillei | Mycelial Growth Inhibition | 59.6 - 78.2% at various concentrations | [7] |
| Colletotrichum fioriniae | Mycelial Growth Inhibition | 76.1 - 89.1% at various concentrations | [7] |
| Fusarium oxysporum | Mycelial Growth Inhibition | Completely inhibited at 500, 1000, and 2000 ppm | [8] |
| Fusarium oxysporum | LD50 | 67.85 ppm | [9][10] |
| Penicillium sp. | LD50 | 6.01 ppm | [9][10] |
| Aspergillus niger | LD50 | 9.03 ppm | [9][10] |
| Phytophthora infestans (Isolate P1319) | Mycelial Growth Inhibition | 55% at 500 ppm | [11][12] |
| Phytophthora infestans (Isolate P623) | Mycelial Growth Inhibition | 51% at 500 ppm | [11][12] |
| Colletotrichum musae | Mycelial Growth Inhibition | 54.49 - 90.85% at 50-500 ppm | [13] |
Note: The methodologies for determining these values may vary between studies. Please refer to the cited literature for specific experimental details.
Mode of Action and Resistance
Mechanism of Action: Inhibition of Microtubule Assembly
This compound's primary mode of action is the disruption of microtubule formation in fungal cells.[14] Its active metabolite, carbendazim, binds to the β-tubulin protein, a key component of microtubules.[3] This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes, most critically, mitosis. The failure of mitotic spindle formation leads to an arrest of the cell cycle and ultimately, cell death.
Mechanisms of Fungal Resistance
The development of resistance to this compound is a significant concern in its long-term use. The primary mechanism of resistance is the alteration of the target site, the β-tubulin protein.[15] Specific point mutations in the benA gene, which encodes for β-tubulin, can reduce the binding affinity of carbendazim, thereby rendering the fungicide ineffective.[16][17] Common mutations have been identified at specific amino acid positions, such as 6, 198, and 200 in Aspergillus nidulans.[16] Another reported mechanism of resistance, observed in Colletotrichum acutatum, involves the enhanced expression of the β-tubulin gene, regulated by the CaBEN1 protein.[18]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antifungal activity of this compound.
Agar (B569324) Dilution Method for Determining Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a fungicide that inhibits the visible growth of a fungus on a solid medium.
Materials:
-
Pure culture of the test fungus
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound (analytical grade)
-
Sterile distilled water
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile distilled water or a suitable solvent at a known high concentration.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution to obtain a range of desired test concentrations.
-
Amended Media Preparation: Autoclave the growth medium (e.g., PDA) and cool it to approximately 50-55°C. Add the appropriate volume of each this compound dilution to the molten agar to achieve the final desired concentrations. Also, prepare control plates with no this compound. Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the margin of an actively growing fungal culture, take a small mycelial plug (e.g., 5 mm diameter) using a sterile cork borer or scalpel. Place the mycelial plug, mycelial side down, in the center of each agar plate (both amended and control).
-
Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 25°C) in the dark.
-
Data Collection: After a defined incubation period (e.g., 7 days), measure the diameter of the fungal colony on both the control and treated plates.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus.
Spore Germination Assay
This assay assesses the effect of a fungicide on the germination of fungal spores.
Materials:
-
Spore-producing culture of the test fungus
-
Sterile distilled water or germination buffer
-
This compound stock solution
-
Microscope slides or multi-well plates
-
Micropipettes and sterile tips
-
Hemocytometer
-
Incubator or humid chamber
-
Microscope
Procedure:
-
Spore Suspension Preparation: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Fungicide Treatment: Prepare a series of this compound dilutions in sterile distilled water or germination buffer. In microcentrifuge tubes or wells of a microtiter plate, mix the spore suspension with the this compound dilutions in equal volumes. Include a control with no fungicide.
-
Incubation: Pipette a small aliquot (e.g., 20 µL) of each treated spore suspension onto a microscope slide placed in a humid chamber or into the wells of a microtiter plate. Incubate at the optimal temperature for spore germination for a period sufficient for germination to occur in the control treatment (typically 12-24 hours).
-
Data Collection: After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube is at least as long as the spore's diameter. For each treatment and control, count the number of germinated and non-germinated spores in a random sample of at least 100 spores.
-
Data Analysis: Calculate the percentage of germination for each concentration. Determine the percentage of germination inhibition relative to the control. The EC50 value (the concentration that inhibits 50% of spore germination) can then be calculated using statistical software.
Conclusion
This compound remains a potent fungicide against a broad spectrum of fungal pathogens. Its specific mode of action, targeting β-tubulin and disrupting mitosis, provides a clear molecular basis for its efficacy. However, the emergence of resistance due to mutations in the β-tubulin gene underscores the importance of strategic use and continuous monitoring of fungal populations. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of this compound's antifungal properties and aiding in the development of effective and sustainable disease management strategies.
References
- 1. This compound (Ref: T 1991) [sitem.herts.ac.uk]
- 2. This compound | C14H18N4O3 | CID 28780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. First Report of Occurrence of this compound Resistance in Botrytis cinerea Isolates on Raspberry in Serbia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Sensitivity of Isolates of Colletotrichum acutatum and C. gloeosporioides from Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. plantpathologyquarantine.org [plantpathologyquarantine.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Comparative study of the fungicide this compound toxicity on some plant growth promoting bacteria and some fungi in pure cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of the fungicide this compound toxicity on some plant growth promoting bacteria and some fungi in pure cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. rroij.com [rroij.com]
- 14. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apsnet.org [apsnet.org]
- 16. Amino acid alterations in the benA (beta-tubulin) gene of Aspergillus nidulans that confer this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular analysis of the Septoria nodorum beta-tubulin gene and characterization of a this compound-resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound resistance of Colletotrichum acutatum is caused by enhanced expression of beta-tubulin 1 gene regulated by putative leucine zipper protein CaBEN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Benomyl: A Systemic Fungicide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Benomyl, a landmark systemic fungicide. It details the chemical synthesis, biological activity, and experimental evaluation of this significant benzimidazole (B57391) compound. The guide is intended for researchers, scientists, and professionals in the field of drug development and crop protection, offering a detailed look into the scientific journey of this compound from its inception to its elucidation as a potent fungicidal agent.
Introduction
The development of systemic fungicides marked a pivotal moment in the history of agriculture and crop protection. Among these, this compound, introduced in 1968 by E.I. du Pont de Nemours and Company, stands out for its broad-spectrum efficacy and novel mode of action.[1] As a member of the benzimidazole class of fungicides, this compound offered a significant advancement over existing contact fungicides by providing curative and preventative control of a wide range of fungal diseases in various crops.[2]
This guide delves into the core scientific principles behind this compound's success, from its chemical synthesis to its molecular interaction with the fungal pathogen. It aims to provide a detailed resource for the scientific community, complete with quantitative data, experimental protocols, and visual representations of key processes.
Chemical Synthesis of this compound
This compound, with the chemical name methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate, is synthesized through a multi-step process.[3] The core of the synthesis involves the formation of the benzimidazole ring system followed by the addition of the butylcarbamoyl and methyl carbamate (B1207046) moieties.
A common synthetic route starts with the cyclization of o-phenylenediamine (B120857) with a suitable reagent to form 2-aminobenzimidazole. This intermediate is then reacted with methyl chloroformate to yield carbendazim (B180503) (methyl 2-benzimidazolecarbamate), the primary active metabolite of this compound. The final step involves the reaction of carbendazim with n-butyl isocyanate to produce this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Aminobenzimidazole
A mixture of o-phenylenediamine dihydrochloride (B599025) (0.0924 mole), potassium thiocyanate (B1210189) (0.0572 mole), and concentrated HCl (0.1848 mole) in 25 ml of water is refluxed for 1 hour.[4] The mixture is then cooled and filtered. The filtrate is neutralized to pH 7 with a 25% NaOH solution, causing the precipitation of 2-aminobenzimidazole.[4] The resulting solid is collected by filtration and can be recrystallized from ethanol.[4]
Step 2: Synthesis of Carbendazim (Methyl 2-benzimidazolecarbamate)
2-Aminobenzimidazole is suspended in a suitable solvent, such as pyridine (B92270) or a chlorinated hydrocarbon. Methyl chloroformate is then added dropwise to the stirred suspension at a controlled temperature, typically between 0 and 10 °C. The reaction mixture is stirred for several hours at room temperature to complete the reaction. The resulting precipitate, carbendazim, is collected by filtration, washed, and dried.
Step 3: Synthesis of this compound
Carbendazim is suspended in an anhydrous solvent like chloroform (B151607) or dichloromethane.[3] n-Butyl isocyanate is added to the suspension, and the mixture is heated to reflux for several hours.[3] Upon cooling, this compound crystallizes out of the solution. The product is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Mechanism of Action
Fungicidal Efficacy
This compound exhibits a broad spectrum of activity against a wide range of ascomycete and deuteromycete fungi.[2] Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, providing protection from within.
Quantitative Efficacy Data
The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC₅₀) or half-maximal lethal dose (LD₅₀), which represents the concentration of the fungicide required to inhibit fungal growth or cause mortality by 50%.
| Fungal Species | Disease | EC₅₀ / LD₅₀ (µg/mL) | Reference(s) |
| Botrytis cinerea | Gray Mold | 0.89 - 3.82 | [11] |
| Fusarium oxysporum | Fusarium Wilt | 0.008 | [6] |
| Verticillium dahliae | Verticillium Wilt | 0.001 - 0.261 | |
| Penicillium sp. | Blue Mold | 6.01 | [7] |
| Aspergillus niger | Black Mold | 9.03 | [7] |
| Colletotrichum orbiculare | Anthracnose | Effective at 700 | [12] |
Note: EC₅₀ and LD₅₀ values can vary depending on the specific isolate, experimental conditions, and assay method.
Experimental Protocols for Efficacy Evaluation
The evaluation of a fungicide's efficacy is crucial for its development and registration. Standardized protocols are employed to assess its performance both in vitro and in planta.
In Vitro Efficacy: Poison Plate Assay
The poison plate method is a standard in vitro assay to determine the direct inhibitory effect of a fungicide on mycelial growth.[13]
Protocol:
-
Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (B569324) (PDA), and sterilize it by autoclaving.
-
Fungicide Incorporation: Cool the molten agar to approximately 45-50 °C. Add the test fungicide (this compound) at various concentrations to different aliquots of the molten agar. A control plate with no fungicide should also be prepared.
-
Plating: Pour the fungicide-amended and control agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of growth inhibition for each fungicide concentration compared to the control. The EC₅₀ value can then be determined using probit analysis or other statistical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A broad spectrum fungicide for use in plant cell and protoplast culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. A new point mutation in β2-tubulin confers resistance to carbendazim in Fusarium asiaticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. Comparative study of the fungicide this compound toxicity on some plant growth promoting bacteria and some fungi in pure cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bio-Sulfur Pre-Treatment Suppresses Anthracnose on Cucumber Leaves Inoculated with Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poison plate method: Significance and symbolism [wisdomlib.org]
In-Depth Technical Guide to Benomyl: Properties, Mechanism, and Experimental Analysis
This technical guide provides a comprehensive overview of the fungicide Benomyl, designed for researchers, scientists, and drug development professionals. The document details its chemical properties, mechanism of action, and relevant experimental protocols, presented in a structured and technically detailed format.
Core Chemical and Physical Properties
This compound is a systemic benzimidazole (B57391) fungicide first introduced by DuPont in 1968.[1][2] While it has been an effective agent against a broad spectrum of fungal diseases in agriculture, its use has been curtailed in various regions due to concerns about environmental impact and the development of fungal resistance.[1][2]
| Property | Value | Source |
| CAS Number | 17804-35-2 | [3] |
| Molecular Formula | C₁₄H₁₈N₄O₃ | [3] |
| Molecular Weight | 290.3 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Practically insoluble in water and oil. Soluble in chloroform (B151607) (9.4 g/100 ml), dimethylformamide (5.3 g/100 ml), acetone (B3395972) (1.8 g/100 ml), xylene (1.0 g/100 ml), and ethanol (B145695) (0.4 g/100 ml). | [3] |
| Chemical Stability | Readily hydrolyzes to methyl 2-benzimidazole carbamate (B1207046) (MBC) in aqueous solutions and acidified methanol.[3] |
Mechanism of Action and Signaling Pathway
The primary mode of action of this compound is the disruption of microtubule assembly in fungal cells.[4] this compound and its primary metabolite, carbendazim (B180503) (MBC), bind to β-tubulin subunits, inhibiting their polymerization into microtubules.[1] This disruption of the cytoskeleton interferes with critical cellular processes, most notably mitosis, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[4][5]
In mammalian cells, this compound also exhibits toxicity, although it is considered to have a lower affinity for mammalian tubulin compared to fungal tubulin.[6] However, at sufficient concentrations, it can inhibit microtubule polymerization and dynamics in mammalian cells, leading to mitotic arrest and apoptosis.[5][6][7] This antimitotic activity has led to research into its potential as an anticancer agent. Furthermore, this compound has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can lead to DNA damage and apoptosis in neuronal cells.[8][9]
Below is a diagram illustrating the signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound's effects.
Cytotoxicity Assessment: MTT Assay
This protocol is used to assess the effect of this compound on cell viability.
a. Cell Culture and Seeding:
-
Culture cells, such as SH-SY5Y human neuroblastoma cells, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of medium and incubate overnight.[8]
b. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Treat the cells with a range of this compound concentrations (e.g., 2.5, 5, 10, 20, 40, 60 µM) for a specified period, such as 24 hours.[11] Include a vehicle control (DMSO) and a negative control (medium only).
c. MTT Incubation and Measurement:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) to each well and incubate for 3 hours at 37°C in the dark.[8]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
d. Data Analysis:
-
Calculate the percentage of cell viability relative to the control group. The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, can then be determined.
Genotoxicity Assessment: Comet Assay
This protocol is used to detect DNA damage in cells exposed to this compound.
a. Cell Preparation and Treatment:
-
Seed cells (e.g., SH-SY5Y) in 6-well plates at a density of 5 x 10⁵ cells per well and incubate overnight.[12]
-
Treat the cells with various concentrations of this compound for a defined period. Ensure cell viability is at least 80% at the tested concentrations using a method like the trypan blue exclusion assay.[12]
b. Slide Preparation and Lysis:
-
Coat microscope slides with 0.5% Normal Melting Agarose (NMA).[12]
-
Harvest the treated cells, mix with low-melting-point agarose, and layer onto the pre-coated slides.
-
Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
c. Electrophoresis and Staining:
-
Place the slides in an electrophoresis tank containing an alkaline buffer to unwind the DNA.
-
Perform electrophoresis to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail".
-
Stain the DNA with a fluorescent dye, such as ethidium (B1194527) bromide (20 mg/mL).[10][12]
d. Visualization and Analysis:
-
Examine the slides under a fluorescent microscope.[12]
-
Use image analysis software to quantify the extent of DNA damage, typically expressed as the percentage of DNA in the comet tail.[12]
Analytical Determination of this compound and its Metabolites in Soil
This protocol outlines a method for extracting and quantifying this compound and its primary metabolite, carbendazim (MBC), from soil samples.
a. Sample Preparation and Extraction:
-
Weigh 20 grams of soil into a 250-mL centrifuge bottle.[13]
-
Prepare a fresh extraction solvent of 10% ammonium (B1175870) hydroxide (B78521) in acetonitrile (B52724) (90:10 v/v).[13]
-
Add 50 mL of the extraction solution to the soil sample and homogenize using a tissuemizer for 30 seconds.[13]
-
Centrifuge the sample and collect the supernatant.
b. Hydrolysis and Cleanup:
-
The analytical method often involves hydrolyzing any residual this compound to MBC.[13]
-
The extract may require further cleanup steps, such as liquid-liquid partitioning or solid-phase extraction, to remove interfering substances.
c. Quantification by HPLC:
-
Analyze the final extract using High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a UV detector or a mass spectrometer.[14]
-
Quantify the residues by comparing the peak areas to a standard curve of MBC. The results can be converted to this compound equivalents using a molecular weight factor of 1.53.[13]
Below is a workflow diagram for the analytical determination of this compound in soil.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 256. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 4. How does this compound work? - Blog - Rayfull Chemicals [rayfull.net]
- 5. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. 2.3. Cell Viability Assay for this compound and Valerenic Acid [bio-protocol.org]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Solubility Profile of Benomyl: A Technical Guide for Researchers
Introduction
Benomyl, a systemic benzimidazole (B57391) fungicide, has been widely utilized in agriculture for the control of a broad spectrum of fungal diseases. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility characteristics in both aqueous and organic media is paramount. Solubility data is critical for a variety of applications, including the development of stable formulations, the design of effective delivery systems, understanding its environmental fate and transport, and for conducting toxicological and pharmacological studies. This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents, details a standard experimental protocol for solubility determination, and presents a visual workflow of this methodology.
Quantitative Solubility Data
The solubility of this compound is influenced by several factors, most notably the solvent, temperature, and pH. The following tables summarize the available quantitative data to provide a comparative overview.
Table 1: Solubility of this compound in Water
| Temperature (°C) | pH | Solubility | Unit |
| 20 | Not Specified | 3.8 | mg/L |
| 20 | 7 | 2 | mg/L |
| 24 | 5 | 3.6 | mg/L |
| 25 | Not Specified | <100 | mg/L |
Table 2: Solubility of this compound in Organic Solvents at 25°C
| Solvent | Solubility | Unit |
| Acetone | 18 | g/kg |
| Chloroform | 94 | g/kg |
| Dimethylformamide (DMF) | 53 | g/kg |
| Dimethylformamide (DMF) | 30 | mg/mL |
| Dimethyl Sulfoxide (DMSO) | 5 | mg/mL |
| Ethanol | 4 | g/kg |
| Heptane | 0.4 | g/kg |
| Xylene | 10 | g/kg |
| DMF:PBS (pH 7.2) (1:3) | 0.25 | mg/mL |
Note: Solubility values have been compiled from various sources and may have been determined under slightly different experimental conditions. For precise applications, it is recommended to verify solubility under the specific conditions of your experiment.
Experimental Protocol for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance and is recommended by organizations such as the Organisation for Economic Co-operation and Development (OECD) under Guideline 105 for water solubility testing.[1] The following is a generalized protocol that can be adapted for determining the solubility of this compound in various solvents.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (analytical standard)
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Glass flasks with stoppers (e.g., Erlenmeyer flasks or screw-cap vials)
-
Constant temperature shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Vis Spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, and preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After the equilibration period, allow the flasks to stand undisturbed at the constant temperature to permit the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant. It is critical to avoid disturbing the sediment.
-
To ensure all solid particles are removed, either centrifuge the aliquot at a high speed or filter it through a membrane filter that is compatible with the solvent and does not adsorb the solute.
-
-
Quantification:
-
Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV.[2]
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results. The final solubility is reported as the average of these replicates.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
The solubility of this compound is a critical parameter for its application in research and development. This guide provides a consolidated resource of its solubility in water and common organic solvents. The detailed experimental protocol for the shake-flask method offers a standardized approach for researchers to determine solubility under their specific laboratory conditions. The provided data and methodologies are intended to support the effective and informed use of this compound in scientific investigations.
References
The Degradation and Metabolism of Benomyl: A Technical Overview
Introduction: Benomyl, a systemic benzimidazole (B57391) fungicide first introduced in 1968, has been widely used to control a broad spectrum of fungal diseases on a variety of crops, fruits, and ornamental plants.[1][2] Its fungicidal activity stems from its ability to inhibit microtubule formation in fungi.[3][4] However, due to its environmental persistence and potential toxicological effects, understanding its degradation pathways and the formation of its major metabolites is of critical importance for environmental risk assessment and management. This technical guide provides an in-depth summary of the abiotic and biotic degradation pathways of this compound, its primary metabolites, quantitative degradation data, and detailed experimental protocols for its study.
Major Degradation Pathways
This compound is susceptible to degradation through several pathways, primarily hydrolysis and microbial action. Photolysis is not considered a significant degradation route in aqueous environments.[5][6] The stability and degradation rate of this compound are highly dependent on environmental conditions such as pH, temperature, and microbial activity.[5][7]
Abiotic Degradation: Hydrolysis
Hydrolysis is the principal abiotic mechanism for this compound degradation in aqueous environments. This compound's stability is highly pH-dependent, with degradation occurring more rapidly under neutral to alkaline conditions.[5] The primary degradation product of this pathway is methyl 2-benzimidazole carbamate (B1207046) (MBC or carbendazim), which is itself a potent fungicide and a major residue of concern.[2][5][8]
The hydrolytic pathway diverges based on the pH of the solution:
-
Acidic to Neutral Conditions (pH 5-7): Under these conditions, this compound primarily hydrolyzes to carbendazim (B180503) (MBC).[2][5]
-
Alkaline Conditions (pH 9): In alkaline environments, a ring-closure reaction occurs, forming 3-butyl-1,3,5-triazino[1,2a]benzimidazole-2,4(1H,3H)-dione (STB) as the main product.[2][5] STB can be further converted to the more stable 2-(3-butylureido)-benzimidazole (BUB) in hot alkali.[2] At a neutral pH of 7, the ratio of formed carbendazim to STB is approximately 3:1.[5]
Caption: Abiotic hydrolysis pathways of this compound under different pH conditions.
Biotic Degradation: Microbial and Metabolic Pathways
Microorganisms in soil and water play a significant role in the breakdown of this compound and its primary metabolite, carbendazim.[8][9] Additionally, this compound is rapidly metabolized when ingested by animals.[2][10]
Microbial Degradation in Soil and Water: Several bacterial species, particularly from the genus Pseudomonas, can utilize this compound as a carbon source.[8][9] The initial step mirrors hydrolysis, where the butylcarbamoyl side chain is cleaved to form carbendazim (MBC) and n-butylamine.[8] The n-butylamine can then serve as a carbon and nitrogen source for microbial growth.[8][9]
Carbendazim is more persistent in the environment than the parent this compound, but it is also subject to microbial degradation.[8][11] Further microbial transformation of carbendazim can occur via the following steps:
-
Hydrolysis to 2-aminobenzimidazole (B67599) (2-AB).[2][8]
-
Conversion of 2-AB to 2-hydroxybenzimidazole.[8]
-
Ring Cleavage: There is evidence for the cleavage of the benzimidazole ring, leading to the production of CO2, indicating complete mineralization is possible, though it occurs slowly.[12]
Caption: Microbial degradation pathway of this compound in soil and water.
Metabolism in Mammals: In mammals, this compound is rapidly metabolized and does not tend to accumulate in tissues.[6][10] Upon ingestion, it is quickly hydrolyzed to carbendazim (MBC) in the liver.[2][10] MBC undergoes further Phase I metabolism, primarily through hydroxylation, to form methyl 5-hydroxy-2-benzimidazole carbamate (5-HBC) and, to a lesser extent, methyl 4-hydroxy-2-benzimidazole carbamate (4-HBC).[2][10][11] These hydroxylated metabolites are then conjugated with glucuronic acid and/or sulfate (B86663) (Phase II metabolism) and are readily excreted, primarily in the urine.[2][13]
Major Metabolites
The degradation and metabolism of this compound result in several key intermediate compounds.
| Metabolite Name | Abbreviation | Chemical Name | Pathway(s) of Formation |
| Carbendazim | MBC | Methyl 2-benzimidazole carbamate | Hydrolysis, Microbial Degradation, Metabolism |
| 2-Aminobenzimidazole | 2-AB | 2-Aminobenzimidazole | Hydrolysis, Microbial Degradation |
| 3-butyl-S-triazino [1.2 a] benzimidazole-2.4(1H, 3H)dione | STB | 3-butyl-1,3,5-triazino[1,2a]benzimidazole-2,4(1H,3H)-dione | Alkaline Hydrolysis |
| 2-(3-butylureido)-benzimidazole | BUB | 2-(3-butylureido)-benzimidazole | Alkaline Hydrolysis (from STB) |
| Methyl 5-hydroxy-2-benzimidazole carbamate | 5-HBC | Methyl 5-hydroxy-2-benzimidazole carbamate | Mammalian Metabolism |
| Methyl 4-hydroxy-2-benzimidazole carbamate | 4-HBC | Methyl 4-hydroxy-2-benzimidazole carbamate | Mammalian Metabolism |
Quantitative Degradation Data
The persistence of this compound and its primary metabolite, carbendazim (MBC), is highly variable and depends on the environmental matrix and conditions.
Table 1: Half-life of this compound in Different Media
| Medium | Condition | Half-life | Reference(s) |
| Water | pH 5 Buffered Solution | 3.5 - 4 hours | [5][6] |
| pH 7 Buffered Solution | 1.5 hours | [5][6] | |
| pH 9 Buffered Solution | < 1 hour | [5][6] | |
| Soil | Field Dissipation (unspecified soil) | 3 days | [6] |
| Aerobic (Keyport silt loam) | 19 hours | [6] | |
| Turf | 3 - 6 months | [1][10][13] | |
| Bare Soil | 6 - 12 months | [1][10][13] |
Table 2: Half-life of Carbendazim (MBC) in Different Media
| Medium | Condition | Half-life | Reference(s) |
| Soil | Aerobic (non-sterile) | 320 days | [6][11] |
| Anaerobic (non-sterile) | 743 days | [6][11] | |
| Field Dissipation (loam/sandy loam) | 51 - 83 days | [6] | |
| Aquatic System | Aerobic Aquatic Metabolism | 61 days | [11] |
| Anaerobic Aquatic Metabolism | 743 days | [11] |
Experimental Protocols for Degradation Studies
Analyzing the degradation of this compound requires robust experimental design and sensitive analytical techniques. Below is a generalized protocol for a soil degradation study.
Objective: To determine the rate of this compound degradation and identify major metabolites in a specific soil type under controlled laboratory conditions.
Materials:
-
Analytical grade this compound, carbendazim (MBC), and 2-aminobenzimidazole (2-AB) standards.
-
High-purity solvents (e.g., acetonitrile, methanol, ethyl acetate).
-
Reagents: 0.1 N Phosphoric acid, Sodium hydroxide.
-
Test soil, sieved (<2 mm).
-
Incubation vessels (e.g., glass flasks or jars).
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS/MS) detector.
-
Centrifuge, tissue homogenizer, rotary evaporator.
Methodology:
-
Soil Preparation and Fortification:
-
Characterize the test soil (pH, organic matter content, texture).
-
Adjust soil moisture to 50-70% of water-holding capacity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).[14]
-
Fortify a known mass of soil (e.g., 20 g per replicate) with the this compound stock solution to achieve the desired concentration (e.g., 1-10 mg/kg). Mix thoroughly to ensure homogeneity.
-
-
Incubation:
-
Place the fortified soil samples into incubation vessels. Include control samples (unfortified soil) and sterile controls (autoclaved soil) to differentiate between biotic and abiotic degradation.
-
Incubate the samples in the dark at a constant temperature (e.g., 25°C).[6]
-
Maintain aerobic conditions by ensuring adequate headspace or periodically opening the vessels. For anaerobic studies, purge vessels with an inert gas (e.g., nitrogen) and seal.
-
-
Sampling:
-
Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).
-
Store samples at -20°C prior to extraction to halt further degradation.
-
-
Extraction:
-
To a 20 g soil sample, add 50 mL of an extraction solution (e.g., acetonitrile/ammonium hydroxide).[14]
-
Homogenize the sample for 30-60 seconds.[14]
-
Centrifuge the sample and decant the supernatant. Repeat the extraction process 2-3 times, combining the extracts.
-
Concentrate the combined extracts using a rotary evaporator.
-
-
Cleanup and Analysis:
-
Since this compound rapidly converts to MBC during analysis, residues are typically quantified as MBC.[14][15] The extraction method itself often hydrolyzes any remaining this compound to MBC.[14]
-
Redissolve the residue in an acidic aqueous solution (e.g., 0.1 N H3PO4) to stabilize MBC and 2-AB.[14]
-
Perform liquid-liquid partitioning with a solvent like ethyl acetate (B1210297) to separate analytes from interfering matrix components.
-
Analyze the final extract using HPLC-UV or LC-MS/MS for higher sensitivity and specificity.
-
Prepare a calibration curve using MBC and 2-AB standards to quantify their concentrations in the samples.[14]
-
-
Data Analysis:
-
Calculate the concentration of MBC and 2-AB at each time point. Convert MBC concentration to this compound equivalents using a molecular weight factor (1.53) if required.[14]
-
Plot the concentration of the parent compound (or total residue) versus time and determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT50).
-
Caption: Generalized experimental workflow for a this compound soil degradation study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 256. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. This compound | C14H18N4O3 | CID 28780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 9. Bacterial breakdown of this compound. I. Pure cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 11. epa.gov [epa.gov]
- 12. Bacterial breakdown of this compound. II. Mixed cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beyondpesticides.org [beyondpesticides.org]
- 14. epa.gov [epa.gov]
- 15. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
Off-Target Effects of Benomyl in Non-Fungal Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benomyl, a systemic benzimidazole (B57391) fungicide, has been widely used in agriculture to control a broad spectrum of fungal diseases.[1] Its primary mechanism of action involves the disruption of microtubule assembly by binding to β-tubulin, thereby inhibiting mitosis in fungi.[1][2] However, the off-target effects of this compound in non-fungal organisms are of significant concern. This technical guide provides an in-depth overview of these effects, focusing on mammals, aquatic organisms, terrestrial invertebrates, and soil microorganisms. It includes a compilation of quantitative toxicological data, detailed experimental protocols for assessing off-target effects, and visualizations of the key molecular pathways involved. This information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development to understand and evaluate the potential risks associated with this compound exposure.
Off-Target Effects and Quantitative Toxicity Data
This compound exhibits a range of off-target effects in various non-fungal organisms. The following tables summarize the quantitative toxicity data, providing a comparative overview of its impact.
Mammalian Toxicity
This compound generally displays low acute toxicity in mammals. However, chronic exposure has been associated with liver toxicity, reproductive and developmental effects.[3]
| Organism | Test Type | Parameter | Value | Reference |
| Rat | Acute Oral | LD50 | >10,000 mg/kg | [4][5] |
| Rabbit | Acute Dermal | LD50 | >3,400 mg/kg (50% wettable powder) | [4] |
| Rat | Inhalation | LC50 | >2 mg/L | [4] |
| Dog | Chronic Oral | - | Altered liver function at 150 mg/kg | [4][5] |
| Rat | Reproductive | - | No effects at 150 mg/kg/day (three-generation study) | [4] |
| Rat | Developmental | - | Ocular malformations at 62.5 mg/kg/day | [3] |
| HeLa Cells | Cytotoxicity | IC50 | 5 µM | [6] |
| MCF-7 Cells | Cytotoxicity | IC50 | 5 µM | [7] |
Aquatic Toxicity
This compound is highly to very highly toxic to fish and other aquatic organisms.[4][8]
| Organism | Test Type | Parameter | Value | Reference |
| Fish (general) | Acute | LC50 | 0.05 - 14 mg/L | [4] |
| Catfish (fry) | Acute | LC50 | 0.006 mg/L | [4] |
| Channel Catfish | Acute | Genus Mean Acute Value | 41 µg/L | [8] |
| Rainbow Trout | Bioconcentration | BCF | 159 | [4] |
| Bluegill Sunfish | Bioconcentration | BCF | 460 | [4] |
| Crayfish | Acute | LC50 | >100 mg/L | [4] |
Terrestrial Invertebrate Toxicity
This compound is particularly lethal to earthworms, even at low concentrations over extended periods.[4]
| Organism | Test Type | Parameter | Value | Reference |
| Earthworm | Acute (7-day) | LC50 | 1.7 mg/L | [4] |
| Earthworm | Acute (14-day) | LC50 | 0.4 mg/L | [4] |
| Bees | Acute | - | Relatively non-toxic | [4] |
Effects on Soil Microorganisms
The impact of this compound on soil microbial communities is complex, with some studies showing inhibitory effects while others indicate shifts in community structure.
| Organism Group | Effect | Reference |
| General Soil Microbes | Short-term changes in microbiota | [9] |
| Fungi (Ascomycota) | Decrease in proportion | [9] |
| Arbuscular Mycorrhizal Fungi | Growth inhibition | [9] |
| Bacillus circulans | High resistance (LD50: 2528.74 ppm) | [10] |
| Rhizobium meliloti | High sensitivity | [10] |
| Penicillium sp. | High sensitivity (LD50: 6.01 ppm) | [10] |
Molecular Mechanism of Action in Non-Fungal Eukaryotes
The primary off-target mechanism of this compound in non-fungal eukaryotes mirrors its action in fungi: the disruption of microtubule dynamics. Microtubules are essential cytoskeletal components involved in cell division, intracellular transport, and cell shape maintenance.
This compound and its primary metabolite, carbendazim, bind to β-tubulin, a subunit of microtubules. This binding interferes with the polymerization of tubulin dimers into microtubules, leading to their depolymerization.[11] This disruption of the microtubule network has several downstream consequences, including:
-
Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation during cell division, leading to an arrest in mitosis.[12][13]
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis, through pathways such as the bcl2-bax pathway.[13]
-
Inhibition of Intracellular Transport: Microtubules serve as tracks for motor proteins that transport organelles and vesicles within the cell. Their disruption can impair these vital transport processes.[7]
Caption: this compound's mechanism of action in non-fungal eukaryotes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of this compound's off-target effects. These protocols are based on standardized guidelines and published research.
Mammalian Acute Oral Toxicity (OECD 420 Fixed Dose Procedure)
This protocol is designed to assess the acute toxic effects of a substance administered orally.[8][14]
Objective: To determine the acute oral toxicity of this compound in rats.
Materials:
-
Wistar rats (typically female)
-
This compound (technical grade)
-
Vehicle for administration (e.g., corn oil)
-
Gavage needles
-
Animal cages and bedding
-
Standard laboratory diet and water
-
Observation and recording materials
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.
-
Sighting Study: Administer this compound to single animals in a sequential manner at fixed dose levels (5, 50, 300, 2000 mg/kg) to determine the appropriate starting dose for the main study.
-
Main Study:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of this compound using a gavage needle.
-
Use groups of 5 animals per dose level.
-
Dose levels are selected based on the sighting study.
-
-
Observation:
-
Observe animals for clinical signs of toxicity shortly after dosing and periodically during the first 24 hours.
-
Continue daily observations for 14 days.
-
Record body weight at least weekly.
-
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy.
-
Data Analysis: Analyze mortality, clinical signs, body weight changes, and necropsy findings to determine the toxicity profile of this compound.
Caption: Workflow for mammalian acute oral toxicity testing.
Earthworm Acute Toxicity Test (OECD 207)
This protocol is used to assess the acute toxicity of chemicals to earthworms in artificial soil.[15]
Objective: To determine the LC50 of this compound for the earthworm Eisenia fetida.
Materials:
-
Eisenia fetida (adults)
-
Artificial soil (as per OECD 207 guidelines)
-
This compound (technical grade)
-
Test containers
-
Deionized water
-
pH meter
-
Incubator
Procedure:
-
Preparation of Artificial Soil: Prepare the artificial soil mixture according to OECD 207 specifications.
-
Test Substance Application:
-
Dissolve this compound in a suitable solvent (if necessary) and mix thoroughly with the artificial soil to achieve the desired test concentrations.
-
Prepare a range of at least five concentrations in a geometric series.
-
-
Test Setup:
-
Place a defined amount of the treated soil into each test container.
-
Introduce 10 adult earthworms into each container.
-
Use four replicate containers per concentration and for the control.
-
-
Incubation: Incubate the test containers at 20 ± 2 °C with continuous light for 14 days.
-
Assessment:
-
Assess mortality at day 7 and day 14.
-
Record any behavioral abnormalities.
-
-
Data Analysis: Calculate the LC50 value with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
In Vitro Microtubule Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[6]
Objective: To determine the IC50 of this compound for the inhibition of mammalian brain tubulin polymerization.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
This compound
-
Polymerization buffer (e.g., PEM buffer)
-
GTP
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare tubulin in polymerization buffer on ice.
-
Assay Setup:
-
In a cuvette, mix tubulin, polymerization buffer, and varying concentrations of this compound.
-
Keep the mixture on ice.
-
-
Initiation of Polymerization:
-
Add GTP to the cuvette to initiate polymerization.
-
Quickly transfer the cuvette to the spectrophotometer pre-warmed to 37 °C.
-
-
Measurement: Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to microtubule formation.
-
Data Analysis: Determine the rate and extent of polymerization for each this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits polymerization by 50%.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.[16]
Objective: To determine the IC50 of this compound in a human cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[17]
Objective: To quantify the induction of apoptosis by this compound in a human cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat SH-SY5Y cells with this compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.
-
Staining:
-
Wash the cells with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Conclusion
The off-target effects of this compound in non-fungal organisms are well-documented and span a range of toxicological endpoints. Its primary mechanism of action, the disruption of microtubule dynamics, is conserved across eukaryotes, leading to effects on cell division, development, and reproduction in mammals, as well as significant toxicity to aquatic and terrestrial invertebrates. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to assess the risks associated with this compound and similar compounds that target fundamental cellular processes. A thorough understanding of these off-target effects is crucial for the development of safer and more selective chemical agents.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Evaluation of the OECD 421 reproductive toxicity screening test protocol using 1-(butylcarbamoyl)-2-benzimidazolecarbamate (this compound) [pubmed.ncbi.nlm.nih.gov]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijcmas.com [ijcmas.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 15. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ucl.ac.uk [ucl.ac.uk]
Benomyl: A Versatile Tool for Interrogating Cytoskeletal Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benomyl, a benzimidazole (B57391) fungicide, has emerged as a powerful chemical tool for the study of cytoskeletal dynamics, particularly the intricate processes governed by microtubules. Its primary mechanism of action involves the disruption of microtubule polymerization by binding to β-tubulin, a fundamental component of the microtubule structure. While its affinity is significantly higher for fungal tubulin, this compound also exerts measurable effects on mammalian microtubules, making it a versatile agent for a broad range of biological investigations. This guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its application, and a summary of its effects on various cellular systems, with a focus on its utility in cancer research and cell biology.
Introduction to this compound
This compound [methyl-1-(butylcarbamoyl)-2-benzimidazolecarbamate] is a systemic fungicide widely used in agriculture.[1] Its selective toxicity to fungi is attributed to its high affinity for fungal β-tubulin.[1] However, research has demonstrated that this compound also interacts with mammalian tubulin, albeit at higher concentrations, leading to the disruption of microtubule-dependent processes such as mitosis and cell proliferation.[1][2] This property has made this compound a valuable tool for researchers studying the fundamental roles of the cytoskeleton in various cellular activities.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound's primary molecular target is β-tubulin, a subunit of the tubulin heterodimer that polymerizes to form microtubules. The binding of this compound to β-tubulin interferes with the assembly of these dynamic structures.[3][4]
Key aspects of this compound's mechanism of action include:
-
Inhibition of Polymerization: this compound inhibits the polymerization of tubulin into microtubules.[1][2][5] This effect is concentration-dependent.
-
Suppression of Dynamic Instability: Microtubules are inherently dynamic structures that undergo phases of growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability. This compound suppresses this dynamic instability by reducing both the growing and shortening rates of microtubules.[1][2][5]
-
Induction of a Conformational Change in Tubulin: The binding of this compound to tubulin induces a conformational change in the protein.[1][2]
-
Binding to a Novel Site: Studies have shown that this compound binds to a novel site on mammalian brain tubulin, distinct from the well-characterized colchicine (B1669291) and vinblastine (B1199706) binding sites.[1][2]
The disruption of microtubule dynamics by this compound has profound consequences for cellular function, most notably during cell division.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data regarding the effects of this compound on tubulin and various cell types.
Table 1: Effects of this compound on Mammalian Tubulin and Cells
| Parameter | Organism/Cell Type | Value | Reference |
| Dissociation Constant (Kd) | Mammalian (Goat) Brain Tubulin | 11.9 ± 1.2 µM | [1][2] |
| IC50 (Polymerization Inhibition) | Mammalian (Goat) Brain Tubulin | 70-75 µM | [1][2][5] |
| IC50 (Cell Proliferation) | Human Cervical Adenocarcinoma (HeLa) Cells | 5 µM | [1][2][5] |
| IC50 (Cell Viability) | Human Neuroblastoma (SH-SY5Y) Cells | 10.07 µM | [6] |
Table 2: Effects of this compound on Fungal Tubulin and Cells
| Parameter | Organism/Cell Type | Value | Reference |
| IC50 (Carbendazim, a metabolite of this compound) | Yeast Tubulin Polymerization | ~4 µM | [1] |
| Inhibition of Polymerization (20 µM this compound) | Fusarium graminearum α1/β2-tubulins | 89.9 ± 0.1% | [3][4] |
| Inhibition of Polymerization (20 µM this compound) | Fusarium graminearum α2/β2-tubulins | 92.6 ± 1.2% | [3][4] |
| EC50 | Fusarium graminearum | 2.1 µM | [3] |
Table 3: Effects of this compound on Microtubule Dynamic Instability in Vitro (Bovine Brain Microtubules)
| Parameter | This compound Concentration | Effect | Reference |
| Growing Rate | 30 µM | Reduced by 49% | [1] |
| Shortening Rate | 30 µM | Reduced by 49% | [1] |
| Dynamicity | 30 µM | Reduced by 65% | [1] |
| Catastrophe Frequency | 30 µM | No effect | [1] |
| Rescue Frequency | 30 µM | No effect | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study cytoskeletal dynamics.
Preparation of this compound Solutions
This compound has low solubility in water.[7] For cell culture experiments, it is typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or a 50:50 solution of acetone (B3395972) and 70% ethanol (B145695) to create a stock solution.[8][9] It is crucial to note that the final concentration of the solvent in the culture medium should be non-toxic to the cells. Boiling or autoclaving this compound in the medium can also be used to dissolve it, which may be preferable for certain applications to avoid solvent toxicity.[8][9]
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from goat brain)
-
Assembly buffer (e.g., 25 mM PIPES, pH 6.8, 3 mM MgSO4, 1 mM EGTA)
-
GTP solution
-
This compound stock solution
-
Spectrophotometer capable of measuring absorbance at 350 nm
Procedure:
-
Prepare a reaction mixture containing purified tubulin (e.g., 1.2 mg/mL or 12 µM) in assembly buffer on ice.[1][5]
-
Add different concentrations of this compound to the reaction mixtures.[1][5] A control with no this compound should be included.
-
Initiate polymerization by adding GTP and incubating the mixtures at 37°C.[5]
-
Monitor the increase in absorbance at 350 nm over time using a spectrophotometer.[5][10] The increase in absorbance corresponds to the formation of microtubules.
-
Plot the absorbance at a specific time point (e.g., 30 minutes) against the this compound concentration to determine the IC50 value.[1][5]
Cell Culture and Treatment
Materials:
-
Mammalian cell line (e.g., HeLa, SH-SY5Y)
-
Appropriate cell culture medium and supplements
-
This compound stock solution
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the cells to the desired confluency in multi-well plates or flasks.
-
Prepare different concentrations of this compound in the cell culture medium from the stock solution.
-
Remove the existing medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of solvent used for the stock solution) should be included.
-
Incubate the cells for the desired period (e.g., 24 hours).[1][6]
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cells treated with this compound as described in section 4.3
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
After the this compound treatment period, add MTT solution to each well and incubate for a few hours.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot it against the this compound concentration to determine the IC50 value.[6]
Immunofluorescence Microscopy of the Mitotic Spindle
This technique allows for the visualization of this compound's effects on the microtubule cytoskeleton during mitosis.
Materials:
-
Cells grown on coverslips and treated with this compound
-
Fixative (e.g., cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
After this compound treatment, fix the cells on the coverslips.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize the microtubule organization and chromosome alignment using a fluorescence microscope. Look for perturbations in the mitotic spindle and chromosome organization in this compound-treated cells compared to controls.[1]
Live-Cell Imaging of Microtubule Dynamics
This advanced technique enables the direct observation of microtubule dynamics in living cells.
Materials:
-
Cells expressing a fluorescently tagged tubulin (e.g., GFP-tubulin) or stained with a live-cell microtubule dye.[11][12]
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
This compound solution
Procedure:
-
Plate the cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Allow the cells to adhere and grow.
-
Introduce the this compound-containing medium into the imaging dish.
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire time-lapse images of the fluorescently labeled microtubules to observe changes in their dynamic instability in real-time.[13]
Signaling Pathways and Cellular Processes Affected by this compound
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, primarily related to cell cycle progression and apoptosis.
Mitotic Arrest and Spindle Assembly Checkpoint Activation
By perturbing microtubule-kinetochore attachments and reducing tension across sister kinetochores, this compound activates the Spindle Assembly Checkpoint (SAC).[14] This checkpoint protein, BubR1, accumulates at the kinetochores, leading to a block in the metaphase-to-anaphase transition and mitotic arrest.[14]
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound can lead to programmed cell death, or apoptosis. This process is often mediated through the Bcl-2 family of proteins. This compound treatment has been shown to induce apoptosis through the bcl2-bax pathway.[14]
Nuclear Transport
Microtubules play a crucial role in the transport of proteins into the nucleus. The stabilization of microtubules by this compound has been shown to enhance the nuclear accumulation of the tumor suppressor protein p53.[13] This increased nuclear p53 can then activate downstream targets like p21 and Bax, further contributing to cell cycle arrest and apoptosis.[13]
Visualizations
The following diagrams illustrate the key mechanisms and experimental workflows described in this guide.
Caption: this compound binds to β-tubulin, inhibiting polymerization and suppressing dynamic instability.
Caption: A generalized workflow for investigating the cellular effects of this compound.
Caption: this compound-induced microtubule disruption triggers mitotic arrest and apoptosis.
Conclusion
This compound serves as an invaluable and cost-effective tool for researchers investigating the multifaceted roles of the microtubule cytoskeleton. Its ability to disrupt microtubule dynamics in a controlled manner allows for the detailed study of processes ranging from cell division and intracellular transport to the signaling pathways that govern cell fate. While its lower potency in mammalian cells compared to fungi requires careful dose optimization, this differential sensitivity can also be exploited for specific experimental designs. The protocols and data presented in this guide provide a solid foundation for the effective application of this compound as a chemical probe to unravel the complexities of cytoskeletal function in both normal and pathological states.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 8. This compound: A broad spectrum fungicide for use in plant cell and protoplast culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Kinetic stabilization of microtubule dynamic instability by this compound increases the nuclear transport of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benomyl's impact on soil microbiology and ecosystems
An In-depth Technical Guide on the Core Impacts of Benomyl on Soil Microbiology and Ecosystems
Abstract
This compound, a systemic benzimidazole (B57391) fungicide, has been extensively used in agriculture to control a broad spectrum of fungal diseases. Upon application, it rapidly hydrolyzes to its primary active and more stable metabolite, carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate or MBC).[1] The primary mode of action for both compounds involves the disruption of microtubule assembly in fungal cells, which arrests mitosis and ultimately leads to cell death.[1][2] While effective against pathogenic fungi, the broad-spectrum nature of this compound leads to significant non-target effects on the soil microbiome and the wider ecosystem. This guide provides a detailed examination of this compound's influence on soil microbial communities, key soil enzymatic processes, and soil fauna. It summarizes quantitative data from various studies, outlines common experimental protocols for assessing these impacts, and presents visual diagrams of its molecular mechanism and ecosystem-level effects. The findings indicate that this compound alters the structure and function of soil ecosystems, with notable reductions in fungal populations, particularly arbuscular mycorrhizal fungi (AMF), and variable effects on bacteria and soil enzymatic activities.
Introduction: Chemical Profile and Mode of Action
This compound (methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate) is a pro-fungicide, meaning it converts into its active form, carbendazim, in the environment.[1] This conversion happens rapidly in soil and on plant surfaces.[1] Carbendazim is the primary agent responsible for the fungicidal activity. Both compounds belong to the methyl benzimidazole carbamate (B1207046) (MBC) group.[1]
The core mechanism of this compound's fungicidal action lies in its ability to interfere with fundamental cellular processes. Carbendazim, the active metabolite, specifically binds to the β-tubulin protein subunit in fungal cells.[1][2] This binding action inhibits the polymerization of tubulin into microtubules.[2] Microtubules are critical components of the cytoskeleton, essential for vital functions such as chromosome separation during mitosis (cell division), intracellular transport, and maintaining cell structure.[2] By disrupting microtubule formation, this compound effectively halts cell division, leading to cell cycle arrest and the death of the fungal organism.[2]
Impact on Soil Microbial Communities
This compound's application leads to significant shifts in the composition and structure of soil microbial communities. Its effects are most pronounced on fungal populations but also extend to bacteria and actinomycetes.
Fungi
As a fungicide, this compound's most direct and significant impact is on soil fungi. Studies consistently show a reduction in fungal populations following its application.[3] A particularly notable effect is the decrease in the proportion of Ascomycota.[4] However, some studies have paradoxically observed an increase in the total fungal population, which may suggest a shift in community structure favoring resistant species.[5]
A critical impact is the suppression of arbuscular mycorrhizal fungi (AMF). AMF form symbiotic relationships with the majority of terrestrial plants, enhancing nutrient and water uptake.[6] this compound has been shown to effectively reduce AMF colonization in plant roots, an effect that is concentrated in the upper layers of the soil where the fungicide is most active.[6][7][8] This suppression can negatively affect host plants, particularly in nutrient-deficient soils.[6]
Bacteria and Actinomycetes
The effect of this compound on soil bacteria is more varied. Some studies report no significant changes in overall bacterial populations.[3] Others have observed a stimulating effect on certain groups, such as Pseudomonas species and bacteria that utilize organic nitrogen.[9][10] Conversely, a negative influence has been noted on bacteria (and their spores) that utilize inorganic nitrogen.[5][11] The application of this compound can also lead to a decrease in the relative abundance of Gram-positive bacteria.[11]
Actinomycetes populations have been shown to be reduced or even completely suppressed in some soil types following this compound treatment.[3][12]
Quantitative Data Summary: Microbial Communities
| Microbial Group | Observed Effect | This compound Concentration | Soil Type/Conditions | Citation |
| Total Fungi | Reduced numbers | Not specified | Soil | [3] |
| Ascomycota Phylum | Significant decrease in proportion | Field application rate | Potato plot | [4] |
| Arbuscular Mycorrhizal Fungi (AMF) | Reduced root colonization | Field application | Semiarid herbland | [7] |
| Total Bacteria | No significant changes | Not specified | Soil | [3] |
| Pseudomonas sp. | Stimulating effect; increased counts | 0.032, 3.2, 8.0 mg/g soil | Laboratory incubation | [9][10] |
| Inorganic N-utilizing Bacteria | Significant negative influence | Not specified | Alpine pasture grasslands | [5][11] |
| Actinomycetes | Reduced numbers | Not specified | Soil | [3] |
| Actinomycetes | Completely suppressed | 0.032 - 8.0 mg/g soil | Clay loam soil | [12] |
Impact on Soil Processes and Enzyme Activity
This compound alters key biogeochemical processes in the soil by affecting the microorganisms that drive them.
Soil Respiration and Dehydrogenase Activity
Soil respiration, an indicator of overall microbial activity, shows a variable response to this compound. Some studies report that this compound can suppress peak soil respiration by 30-50% in unamended soil.[13] However, other research indicates that treatments including this compound significantly increased CO2 production over a 21-day incubation period.[5] This highlights the complexity of its effects, which can be influenced by soil type, organic matter content, and the specific microbial communities present.
Soil dehydrogenase activity, another measure of microbial metabolic activity, was stimulated by this compound (18-21%) in some experiments but was unaffected in soils amended with alfalfa.[13]
Nitrogen Dynamics
This compound can influence nitrogen cycling in the soil. It has been shown to negatively affect nitrifying and nitrogen-fixing bacteria.[4] The fungicide can also impact net nitrogen mineralization and nitrification rates, with these effects being dependent on the type of organic materials added to the soil.[13] In some cases, this compound had little influence on soil NH4-N concentrations.[13]
Quantitative Data Summary: Soil Processes
| Process / Enzyme | Observed Effect | This compound Concentration | Soil/Amendment Conditions | Citation |
| Soil Respiration | Suppressed peak by 30-50% | 51 mg a.i. kg⁻¹ | Unamended soil | [13] |
| Soil Respiration (CO2) | Significantly increased production | Field application rate | Alpine pasture grasslands | [5] |
| Dehydrogenase Activity | Stimulated by 18-21% | 51 mg a.i. kg⁻¹ | Unamended & straw-amended soil | [13] |
| Microbial Biomass N | Generally lower concentrations | 51 mg a.i. kg⁻¹ | Fungicide-treated soils | [13] |
| Net N Mineralization | Influenced by treatment | 51 mg a.i. kg⁻¹ | Dependent on organic amendments | [13] |
Impact on Soil Fauna
The effects of this compound extend beyond the microbial community to larger soil organisms, particularly earthworms, which are crucial for soil health and structure.
Earthworms
This compound is toxic to earthworms.[14] Laboratory studies have determined its toxicity under different conditions, showing that effects can be influenced by temperature. The toxicity was found to be lower under tropical conditions (higher temperatures) compared to temperate conditions, possibly due to faster degradation of this compound and carbendazim at higher temperatures.[15][16] For example, the lethal concentration (LC50) for the earthworm Eisenia fetida was found to be 61-67 mg/kg under temperate conditions, but 450-630 mg/kg under tropical conditions.[15][16] Surface-feeding species like Lumbricus terrestris are particularly vulnerable as they are directly exposed to higher concentrations of the fungicide on leaf litter.[14][17]
Quantitative Data Summary: Soil Fauna
| Organism | Endpoint | Value (mg a.i./kg) | Conditions | Citation |
| Eisenia fetida | LC50 (Lethal Concentration) | 61 - 67 | Temperate (20°C) | [15][16] |
| Eisenia fetida | LC50 (Lethal Concentration) | 450 - 630 | Tropical (28°C) | [15][16] |
| Eisenia fetida | EC50 (Reproduction) | 1.0 - 1.6 | Temperate (20°C) | [15][16] |
| Eisenia fetida | EC50 (Reproduction) | 0.8 - 12.9 | Tropical (28°C) | [15][16] |
This compound Degradation in Soil
The persistence of this compound in the soil is largely dictated by microbial activity. Decomposition of the benzimidazole ring structure occurs in non-sterilized soil, indicating that microorganisms are key to its breakdown.[3] The rate of degradation can be significantly influenced by soil management practices. The addition of NPK fertilizer or organic amendments like chicken manure and maize straw can substantially increase microbial counts, which in turn accelerates the degradation of this compound.[9][10][18] In one study, the addition of NPK fertilizer reduced the time for over 90% degradation of a high this compound concentration from 360 days to just 60 days.[9][10]
Key Experimental Protocols
Assessing the impact of this compound requires specific methodologies to quantify changes in microbial communities, their activities, and fungicide residues.
Microbial Community Structure Analysis
Modern studies frequently use culture-independent molecular techniques to analyze microbial community structure.
-
Phospholipid Fatty Acid (PLFA) Analysis: This method provides a snapshot of the living microbial biomass and broad community composition (e.g., fungi, bacteria, actinomycetes) based on the unique fatty acid profiles in their cell membranes.[11]
-
Next-Generation Sequencing (NGS): High-throughput sequencing of genetic markers is used to determine the taxonomic composition in detail. For bacteria, the 16S rRNA gene is targeted, while the Internal Transcribed Spacer (ITS) region is used for fungi.[4][19] The workflow involves DNA extraction from soil, PCR amplification of the target gene, sequencing, and bioinformatic analysis to identify and quantify different taxa.
Soil Respiration Measurement
Soil respiration is typically measured by quantifying the rate of CO2 evolution from a soil sample over time.
-
Microcosm Incubation: Soil samples (treated and control) are placed in sealed containers (microcosms).[20]
-
CO2 Trapping: A common method involves trapping the evolved CO2 in an alkali solution (e.g., NaOH) and then titrating the remaining alkali to determine the amount of CO2 produced (Bartha's respirometric assay).[20]
-
Gas Chromatography: Headspace gas samples can be taken from the microcosms at timed intervals and analyzed for CO2 concentration using a gas chromatograph.[20] This method allows for the measurement of other gases as well, such as N2O and CH4.[20]
This compound Residue Analysis
To determine the concentration and persistence of this compound and its metabolite carbendazim in soil, High-Performance Liquid Chromatography (HPLC) is the standard method.
-
Extraction: The compounds are extracted from the soil sample using an appropriate organic solvent.
-
Analysis: The extract is then injected into an HPLC system, typically with a C18 column and a UV detector, to separate and quantify the target molecules.[10][12][18]
Conclusion
This compound exerts a profound and complex influence on soil microbiology and ecosystem functions. Its primary fungicidal action effectively controls pathogens but also leads to detrimental impacts on beneficial fungal communities, most notably arbuscular mycorrhizal fungi. The cascading effects include alterations in the bacterial community structure, shifts in the rates of critical soil processes like respiration and nitrogen cycling, and significant toxicity to essential soil fauna such as earthworms. The persistence and impact of this compound are, however, mediated by the soil's own microbial community, with factors like fertilization and organic matter content playing a crucial role in its degradation. This technical guide underscores the importance of considering the broad ecological consequences of fungicide application and highlights the sophisticated methodologies required to fully understand these intricate interactions.
References
- 1. pomais.com [pomais.com]
- 2. How does this compound work? - Blog - Rayfull Chemicals [rayfull.net]
- 3. Phytopathology 1975 | this compound-Soil Microbial Interactions [apsnet.org]
- 4. mdpi.com [mdpi.com]
- 5. Influence of this compound and prometryn on the soil microbial activities and community structures in pasture grasslands of Slovakia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The fate and efficacy of this compound applied to field soils to suppress activity of arbuscular mycorrhizal fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound and Drought on the Mycorrhizal Development and Daily Net CO2 Uptake of a Wild Platyopuntia in a Rocky Semi‐arid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. Validation of earthworm toxicity tests by comparison with field studies: a review of this compound, carbendazim, carbofuran, and carbaryl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the fungicide this compound on earthworms in laboratory tests under tropical and temperate conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ç¾åº¦æåº [word.baidu.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Methodology for soil respirometric assays: Step by step and guidelines to measure fluxes of trace gases using microcosms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Genotoxicity and Mutagenicity of Benomyl in Research Models
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benomyl, a systemic benzimidazole (B57391) fungicide, has been extensively studied for its genotoxic and mutagenic potential. This technical guide provides an in-depth analysis of its effects in various research models. The primary mechanism of this compound's genotoxicity is not direct interaction with DNA (clastogenicity), but rather its action as a spindle poison. By inhibiting the polymerization of tubulin, this compound disrupts the formation and function of microtubules, which are essential components of the mitotic spindle. This interference leads to improper chromosome segregation during cell division, resulting in numerical chromosomal aberrations, a condition known as aneuploidy.[1][2][3][4][5] Its principal and more stable metabolite, carbendazim (B180503) (MBC), shares this mechanism of action.[1][5]
While this compound consistently induces aneuploidy and polyploidy in both in vitro and in vivo mammalian cell systems, it generally yields negative or conflicting results in bacterial gene mutation assays, such as the Ames test.[3][6][7] This document summarizes key quantitative data, details common experimental protocols, and provides visual diagrams of the underlying molecular pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Mechanism of Action: Spindle Disruption and Aneuploidy
This compound and its metabolite MBC exert their genotoxic effects by binding to β-tubulin subunits, which prevents their polymerization into microtubules.[2][8] Microtubules are dynamic protein filaments crucial for forming the mitotic spindle, the cellular machinery responsible for segregating chromosomes into daughter cells during mitosis and meiosis.
The disruption of microtubule dynamics by this compound leads to several critical failures in cell division:
-
Failed Spindle Formation: The mitotic spindle may not form correctly, preventing chromosomes from aligning properly at the metaphase plate.
-
Improper Kinetochore Attachment: Microtubules may fail to attach correctly to the kinetochores of chromosomes.
-
Spindle Assembly Checkpoint (SAC) Activation: The cell's internal surveillance mechanism, the SAC, detects these errors and can halt the cell cycle to prevent aneuploidy. However, prolonged exposure or high concentrations of this compound can lead to checkpoint override or mitotic catastrophe.
Ultimately, this disruption causes chromosomes to be lost or gained, leading to aneuploidy in the resulting daughter cells.[1][3][9][10] This aneugenic activity is considered the primary driver of this compound's genotoxicity and is linked to its adverse reproductive and developmental effects.[1][5]
Caption: Mechanism of this compound-induced aneuploidy via microtubule disruption.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the genotoxicity and mutagenicity of this compound.
Table 1: In Vitro Genotoxicity of this compound
| Research Model | Assay | Concentration Range | Endpoint Measured | Key Results |
| Human Neuroblastoma (SH-SY5Y) | Cytotoxicity (MTT/NRU) | Not specified | LC50 | 108.7 µM[2] |
| Rat Kidney Epithelial (NRK-52E) | Cytotoxicity (MTT/NRU) | Not specified | LC50 | 25.7 µM[2] |
| Human Neuroblastoma (SH-SY5Y) | Comet Assay | 30 - 60 µM | DNA Damage (Tail Intensity) | Statistically significant increase in DNA damage at 30 and 60 µM.[2][8] |
| Human Neural Cells (SH-SY5Y) | Comet Assay | 1 - 6 µM (24h) | DNA Damage | Concentration-dependent increase in DNA damage.[11][12] |
| Human Lymphocytes | Aneuploidy (FISH) | 100 - 800 ng/mL | Chromosome Non-disjunction | Statistically significant, concentration-dependent increase observed.[9] |
| Human-Hamster Hybrid (EUBI) | Aneuploidy/Polyploidy | Not specified | Frequency of Aneuploid/Polyploid Cells | Dose-dependent increase in aneuploidy; marked increase in polyploidy at high concentrations.[10] |
Table 2: In Vivo Genotoxicity of this compound
| Organism (Strain) | Tissue/Organ | Assay | Dose and Route | Endpoint Measured | Key Results |
| Mouse (ICR) | Oocytes | Chromosome Analysis | 500 - 2000 mg/kg (gavage) | % Hyperploid Oocytes | Control: 0.3%; 1000 mg/kg: 16.6%; 1500 mg/kg: 35.4%.[13] |
| Mouse (Swiss) | Bone Marrow | Chromosome Aberration | Fed grains treated with 4 g/kg for 8 wks | % Aberrant Cells | 15.0% (vs. 4.4% in control). |
| Mouse (Swiss) | Spermatocytes | Chromosome Aberration | Fed grains treated with 4 g/kg for 8 wks | % Aberrant Cells | 13.4% (vs. 3.8% in control).[14] |
| Mouse (Swiss) | Bone Marrow | Sister Chromatid Exchange | Fed grains treated with this compound | SCEs per cell | 8.61 (vs. 4.16 in control).[14] |
| Mouse (Swiss) | Sperm | Sperm Head Abnormality | 50 - 200 mg/kg (gavage) | % Abnormal Sperm | Significant, dose-dependent increase.[14] |
| Rat | Bone Marrow | Chromosome Aberration | Not specified | Aberrations | Results were equivocal. |
Table 3: Mutagenicity of this compound (Ames Test)
| Bacterial Strain | Metabolic Activation (S9) | Concentration Range | Result | Reference |
| S. typhimurium (hisG46, TA1530, TA1950) | Not specified | 50 - 100 µ g/spot | Negative | [6] |
| S. typhimurium (TA100) | With S9 | 50 - 2000 µ g/plate | Negative | [6] |
| S. typhimurium (Multiple Strains) | With and Without S9 | Not specified | Negative in three studies | [7] |
| S. typhimurium (TA98) | With S9 | Not specified | Positive (Technical Grade Ingredient with impurities) | [15] |
Experimental Protocols
In Vivo Micronucleus Test
The in vivo micronucleus test is a key assay for assessing chromosomal damage. This compound is a known inducer of micronuclei containing whole chromosomes (aneugenic effect), which can be distinguished from acentric fragments (clastogenic effect) using kinetochore staining.
Objective: To detect numerical and/or structural chromosomal damage in bone marrow erythrocytes of rodents.
Methodology:
-
Test Animals: Typically, young adult mice (e.g., Swiss or CD-1 strains) of a single sex are used.[15]
-
This compound Administration: this compound, suspended in a vehicle like corn oil or carboxymethylcellulose, is administered to the animals, usually via oral gavage or intraperitoneal injection. Doses are selected based on toxicity data, often including a high dose near the maximum tolerated dose (MTD) and at least two lower doses.[14][15]
-
Treatment Schedule: A common protocol involves two treatments 24 hours apart.
-
Sample Collection: Bone marrow is collected from the femurs or tibias 24 hours after the final treatment.
-
Slide Preparation: Bone marrow cells are flushed, centrifuged, and a smear is prepared on a glass slide. Polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) are differentiated by staining (e.g., with Giemsa and May-Grünwald).
-
Analysis: At least 2000 PCEs per animal are scored under a microscope for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.
-
Data Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs compared to the vehicle control group.
Caption: Experimental workflow for the in vivo rodent micronucleus test.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Objective: To quantify DNA damage in cells exposed to a test substance.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., SH-SY5Y, NRK-52E) is cultured and treated with various concentrations of this compound for a defined period (e.g., 24 hours).[2][8][11]
-
Cell Harvesting: Cells are harvested, washed, and resuspended in a buffer at a specific density.
-
Embedding in Agarose (B213101): The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a high-salt, detergent lysis solution (often overnight at 4°C) to remove cell membranes, cytoplasm, and nuclear proteins, leaving behind DNA "nucleoids."
-
Alkaline Unwinding: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Electrophoresis is performed under alkaline conditions, causing broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Slides are neutralized, dehydrated, and stained with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Analysis: Slides are viewed using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters like % Tail DNA, Tail Length, and Tail Moment.[2][8]
Conclusion
The evidence overwhelmingly indicates that this compound is a potent aneugen, inducing genotoxicity primarily through the disruption of microtubule formation and mitotic spindle function.[1][2][4] This leads to a high frequency of numerical chromosome aberrations in a variety of in vitro and in vivo models, including mammalian germ cells.[13][14] In contrast, its potential to cause gene mutations is low, with positive results in bacterial assays often linked to impurities in technical-grade formulations rather than the active ingredient itself.[6][7][15] For drug development professionals and researchers, this mechanistic understanding is critical. The genotoxic profile of this compound highlights the importance of using a tiered testing strategy that includes assays for both gene mutations (e.g., Ames test) and chromosomal aberrations (e.g., micronucleus test) to fully characterize the risk posed by a chemical agent. The clear aneugenic activity of this compound underscores its potential for reproductive and developmental toxicity.
References
- 1. epa.gov [epa.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. A survey of EPA/OPP and open literature on selected pesticide chemicals. III. Mutagenicity and carcinogenicity of this compound and carbendazim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H18N4O3 | CID 28780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. food.ec.europa.eu [food.ec.europa.eu]
- 6. Mutagenicity testing of this compound, methyl-2-benzimidazole carbamate, streptozotocin and N-methyl-N'-nitro-N-nitrosoguanidine in Salmonella typhimurium in vitro and in rodent host-mediated assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. Evaluation of thresholds for this compound- and carbendazim-induced aneuploidy in cultured human lymphocytes using fluorescence in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of a cell hybrid test system to demonstrate that this compound induces aneuploidy and polyploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Genotoxicity of this compound and its residues in somatic and germ cells of mice fed on treated stored wheat grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative evaluation of the genotoxicity of carbendazim technical grade active ingredients in the Ames test and micronucleus in vivo test - Egorova - Toxicological Review [rjpbr.com]
Methodological & Application
Application Notes and Protocols: Preparation and Use of Benomyl Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benomyl, a benzimidazole (B57391) fungicide, is a widely utilized compound in biological research due to its potent activity as a microtubule-destabilizing agent.[1] Its primary mechanism of action involves the disruption of microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] These properties make this compound a valuable tool for studying cytoskeletal dynamics, cell division, and apoptosis in various in vitro models. This document provides detailed protocols for the preparation of this compound stock solutions and their application in common in vitro assays.
Data Presentation
This compound Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₄O₃ | [4] |
| Molecular Weight | 290.3 g/mol | [4][5] |
| Appearance | White to tan crystalline solid | [5][6] |
| Storage (Solid) | -20°C, for ≥ 4 years | [4] |
This compound Solubility
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| Chloroform | 94 g/kg (9.4 g/100 mL) | [1][5] |
| Acetone | 18 g/kg (1.8 g/100 mL) | [1][5] |
| Xylene | 10 g/kg (1.0 g/100 mL) | [1][5] |
| Ethanol | Slightly soluble (~4 g/kg or 0.4 g/100 mL) | [1][4][5] |
| Water | Practically insoluble (~2-4 mg/L) | [5][6][7] |
This compound Stability in Solution
This compound is unstable in aqueous solutions and is readily hydrolyzed to carbendazim (B180503) (methyl 2-benzimidazole carbamate, MBC).[5][8] The half-life of this compound in aqueous solutions is pH-dependent, with faster degradation at higher pH.[8] It is recommended that aqueous solutions of this compound be prepared fresh and used within the same day.[4] Stock solutions in anhydrous DMSO or DMF are more stable when stored at -20°C.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder (≥95% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Solvent Selection: Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent such as DMSO or DMF.[4]
-
Calculation: Determine the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Molecular Weight of this compound = 290.3 g/mol
-
For a 10 mM stock solution, dissolve 2.903 mg of this compound in 1 mL of solvent.
-
-
Dissolution:
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of DMSO or DMF.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming may aid dissolution but should be done with caution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in tightly sealed tubes.[4]
-
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a cell line of interest.
Materials:
-
Mammalian cell line (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
In Vitro Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixture containing tubulin polymerization buffer, glycerol, and GTP.
-
Compound Addition: Add various concentrations of this compound or vehicle control to the reaction mixture.
-
Initiation of Polymerization: Add purified tubulin to the reaction mixture and immediately transfer the plate to a pre-warmed (37°C) microplate reader.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.[9]
-
Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. Calculate the rate and extent of polymerization for each this compound concentration to determine its inhibitory effect.[9] this compound has been shown to inhibit the polymerization of brain tubulin into microtubules with a 50% inhibition concentration (IC₅₀) of 70-75 µM.[10][11][12]
Visualization of Pathways and Workflows
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. This compound | C14H18N4O3 | CID 28780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 256. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 6. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound CAS#: 17804-35-2 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Effective Benomyl Concentrations for Fungal Growth Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations of Benomyl, a systemic benzimidazole (B57391) fungicide, for inhibiting the growth of a broad spectrum of fungi. This document includes tabulated quantitative data for easy comparison, detailed experimental protocols derived from cited research, and visualizations to illustrate key processes.
Mechanism of Action
This compound's primary mode of action is the disruption of microtubule assembly in fungal cells.[1] It achieves this by binding to the β-tubulin subunit, a key protein component of microtubules.[1][2][3] This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for critical cellular functions such as mitosis (cell division), intracellular transport, and the maintenance of cell shape.[1] The disruption of these processes ultimately leads to cell cycle arrest and fungal cell death.[1] this compound is a pro-fungicide, meaning it is converted to its active metabolite, carbendazim, within the plant or soil to exert its fungicidal effects.[2]
Quantitative Data: Effective Concentrations of this compound
The following tables summarize the effective concentrations of this compound required for the inhibition of various fungal species as reported in scientific literature.
Table 1: Mycelial Growth Inhibition of Various Fungal Species by this compound
| Fungal Species | Effective Concentration | Percent Inhibition | Reference |
| Phytophthora infestans (Isolate P1319) | 50 ppm | 4.1% | [4] |
| 100 ppm | 16.0% | [4] | |
| 200 ppm | 29.0% | [4] | |
| 500 ppm | 55.0% | [4] | |
| Phytophthora infestans (Isolate P623) | 50 ppm | 6.6% | [4] |
| 100 ppm | 13.0% | [4] | |
| 200 ppm | 28.0% | [4] | |
| 500 ppm | 51.0% | [4] | |
| Colletotrichum gloeosporioides | 2 mg/L | 31.76% - 85.39% | [5] |
| 5 mg/L | 65.08% - 90.74% | [5] | |
| 10 mg/L | 80.00% - 86.67% | [5] | |
| Verticillium lecanii | 1.25 µg/ml | Growth Inhibition | [4] |
| Verticillium chlamydosporium | >1000 µg/ml | Tolerated | [6] |
| Acremonium bacillisporum | >1 µg/ml | Partial Inhibition | [6] |
| Drechmeria coniospora | >0.1 µg/ml | Tolerated | [6] |
| Chaetomium sp. | >0.1 µg/ml | Tolerated | [6] |
| Phoma chrysanthemicola | >1 µg/ml | Partial Inhibition | [6] |
Table 2: LD50 and Toxicity Index of this compound against Various Fungi
| Fungal Species | LD50 (ppm) | Toxicity Index (%) | Reference |
| Fusarium oxysporum | 67.85 | 8.86 | [7] |
| Aspergillus niger | 9.03 | 66.56 | [7] |
| Penicillium sp. | Not specified | High | [7] |
Table 3: Effect of this compound on Spore Germination and Hyphal Length
| Fungal Species | Concentration | Effect on Spore Germination | Effect on Hyphal Length | Reference |
| Glomus mosseae | 21.25 µg/ml | Inhibited | Decreased | [8] |
| 10.62 µg/ml | Inhibited | Decreased | [8] | |
| 10 µg/ml | Inhibited | Decreased | [8] | |
| 2.12 µg/ml | Germination occurred | Decreased | [8] | |
| 0.1 µg/ml | Unaffected | Decreased | [8] | |
| 0.01 µg/ml | Unaffected | Decreased | [8] | |
| 0.001 µg/ml | Unaffected | Decreased | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the application notes.
Protocol 1: Determination of Mycelial Growth Inhibition on Solid Media
This protocol is adapted from the methodology used to assess the effect of this compound on Phytophthora infestans.[4]
1. Media Preparation: a. Prepare Potato Dextrose Agar (B569324) (PDA) according to the manufacturer's instructions. b. Autoclave the medium and allow it to cool to approximately 50-60°C. c. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water, noting that boiling or autoclaving can aid dissolution without loss of fungicidal activity[9]). d. Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200, and 500 ppm).[4] e. Mix thoroughly and pour the this compound-amended PDA into sterile 9 cm Petri plates. Prepare control plates with PDA without this compound. f. Allow the agar to solidify.
2. Inoculation: a. From a fresh, actively growing culture of the target fungus, cut a 6 mm diameter mycelial plug from the margin of the colony using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control PDA plate.
3. Incubation: a. Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 21°C for P. infestans[4]). b. Maintain the plates in the dark.
4. Data Collection and Analysis: a. Measure the colony diameter daily or at predetermined time points. b. Calculate the radial growth rate (mm/day). c. Determine the percentage of inhibition of mycelial growth for each concentration using the following formula: % Inhibition = [(C - T) / C] x 100 Where:
- C = Average colony diameter of the control group
- T = Average colony diameter of the treatment group
Protocol 2: Determination of Effective Concentration (EC50) in vitro
This protocol is a general guideline based on the principles described for Colletotrichum gloeosporioides.[5]
1. Fungal Isolate Preparation: a. Culture the fungal isolates on a suitable medium (e.g., PDA) until sufficient growth is achieved.
2. Fungicide Dilution Series: a. Prepare a stock solution of this compound. b. Create a serial dilution of the this compound stock solution to obtain a range of concentrations to be tested.
3. In Vitro Assay: a. Prepare PDA plates amended with the different concentrations of this compound as described in Protocol 1. b. Inoculate the center of each plate with a mycelial plug of the test fungus. c. Incubate the plates under optimal growth conditions.
4. Data Analysis: a. Measure the mycelial growth diameter at a time point when the control plate has reached approximately 80% confluency. b. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. c. Use probit analysis or a similar statistical method to determine the EC50 value, which is the effective concentration that inhibits 50% of the mycelial growth.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in a fungal cell.
Caption: Experimental workflow for determining this compound's effective concentration.
References
- 1. How does this compound work? - Blog - Rayfull Chemicals [rayfull.net]
- 2. pomais.com [pomais.com]
- 3. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Comparative study of the fungicide this compound toxicity on some plant growth promoting bacteria and some fungi in pure cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A broad spectrum fungicide for use in plant cell and protoplast culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benomyl-Induced Mitotic Arrest in Yeast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benomyl is a benzimidazole (B57391) fungicide that acts as a potent microtubule-destabilizing agent. In eukaryotic cells, microtubules are essential components of the mitotic spindle, which is responsible for the accurate segregation of chromosomes during cell division. By interfering with microtubule polymerization, this compound activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, leading to a robust arrest in the G2/M phase of the cell cycle. This property makes this compound an invaluable tool for synchronizing yeast cell cultures in mitosis, enabling detailed studies of cell cycle regulation, protein function, and the efficacy of potential anti-mitotic drug candidates.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound to induce mitotic arrest in the budding yeast, Saccharomyces cerevisiae.
Mechanism of Action
This compound exerts its anti-mitotic effect by binding to β-tubulin subunits, preventing their polymerization into microtubules. This disruption of microtubule dynamics leads to a failure in the formation of a proper mitotic spindle. The presence of unattached or improperly attached kinetochores to the spindle microtubules activates the Spindle Assembly Checkpoint (SAC). The SAC is a complex signaling pathway that ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. The inhibition of the APC/C prevents the degradation of key mitotic regulators, such as securin and cyclin B, thereby halting the cell cycle at the metaphase-to-anaphase transition.
Data Presentation
Table 1: this compound Concentration and Efficacy in Yeast Mitotic Arrest
| This compound Concentration (µg/mL) | Treatment Time (hours) | Percentage of G2/M Arrested Cells | Notes |
| 5 | Not specified | Induces chromosome loss, suggesting checkpoint activation[1] | Lower concentrations can be used to study checkpoint sensitivity. |
| 12 (Nocodazole) | 3 | 80-90% | Often used in combination with this compound for a more robust arrest.[2] |
| 15 (Nocodazole) + 30 (this compound) | 3 | 90-95% | A combination of microtubule depolymerizing agents can increase the percentage of arrested cells.[2] |
| 30 | 3 | ~90-95% | A commonly used concentration for efficient mitotic arrest.[2] |
| 60 | 5.5 (in meiosis) | Suppresses entry into meiosis I | Effective for arresting meiotic progression.[3] |
Table 2: Effect of this compound on Tubulin Polymerization (in vitro)
| This compound Concentration (µM) | Inhibition of Microtubule Polymerization | Species/System |
| 30 | ~20% | Brain tubulin |
| 69-75 | 50% (IC50) | Brain tubulin[4] |
| 120 | ~75% | Brain tubulin[4] |
Experimental Protocols
Protocol 1: Inducing Mitotic Arrest in Liquid Yeast Culture
This protocol describes a standard method for arresting Saccharomyces cerevisiae in mitosis using this compound.
Materials:
-
Saccharomyces cerevisiae strain of interest
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer
-
Microscope
-
Hemocytometer or cell counter
-
Centrifuge
-
Sterile flasks and centrifuge tubes
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 30 mg/mL.
-
Store the stock solution in aliquots at -20°C.[2]
-
-
Yeast Culture Preparation:
-
Inoculate a single colony of the desired yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into a larger volume of fresh YPD to an optical density at 600 nm (OD600) of approximately 0.2.
-
Grow the culture at 30°C with shaking until it reaches early to mid-log phase (OD600 of 0.5-0.8).
-
-
This compound Treatment:
-
Add the this compound stock solution directly to the exponentially growing yeast culture to a final concentration of 30 µg/mL. For a more potent arrest, a combination of 15 µg/mL nocodazole (B1683961) and 30 µg/mL this compound can be used.[2]
-
Continue to incubate the culture at 30°C with shaking for 3 hours.
-
-
Assessment of Mitotic Arrest:
-
After the 3-hour incubation, take a small aliquot of the culture.
-
Observe the cells under a microscope. Mitotically arrested cells will appear as large-budded "dumbbell" shapes.
-
To quantify the percentage of arrested cells, perform cell counting using a hemocytometer or flow cytometry to analyze DNA content. A successful arrest should yield >90% of cells in the G2/M phase.[2]
-
Protocol 2: this compound Plate Sensitivity Assay
This protocol is used to assess the sensitivity of different yeast strains to this compound, which can be indicative of altered microtubule stability or checkpoint function.
Materials:
-
Yeast strains to be tested
-
YPD medium
-
YPD agar (B569324) plates
-
This compound stock solution (30 mg/mL in DMSO)
-
96-well microtiter plate
-
Multichannel pipette or replica plater
Procedure:
-
Prepare this compound Plates:
-
Prepare YPD agar and autoclave.
-
Allow the agar to cool to approximately 55-60°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 5, 10, 15, 20, 30 µg/mL).
-
Pour the plates and allow them to solidify.
-
-
Yeast Culture Preparation:
-
Grow 5 mL cultures of each yeast strain overnight in YPD at 30°C.
-
The next day, dilute the cultures and grow to mid-log phase (OD600 of 0.5-1.0).
-
Adjust the concentration of all cultures to be equal.
-
-
Serial Dilution and Plating:
-
In a 96-well plate, perform a 10-fold serial dilution of each yeast culture.
-
Using a multichannel pipette or a replica plater, spot 3-5 µL of each dilution onto the this compound-containing plates and a control YPD plate.
-
-
Incubation and Analysis:
-
Incubate the plates at 30°C for 2-3 days.
-
Compare the growth of the different strains on the this compound plates to the control plate. Increased sensitivity will be observed as reduced growth at lower this compound concentrations.
-
Protocol 3: Washout of this compound for Release from Mitotic Arrest
This protocol describes how to release yeast cells from a this compound-induced mitotic arrest to study their progression into the next phase of the cell cycle.
Materials:
-
Mitotically arrested yeast culture (from Protocol 1)
-
Pre-warmed fresh YPD medium
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Harvesting Cells:
-
After the desired duration of mitotic arrest, transfer the yeast culture to sterile centrifuge tubes.
-
Pellet the cells by centrifugation at 3,000 x g for 5 minutes.
-
-
Washing:
-
Carefully decant the supernatant containing this compound.
-
Resuspend the cell pellet in a volume of pre-warmed fresh YPD medium equal to the original culture volume.
-
Pellet the cells again by centrifugation.
-
Repeat the wash step two more times to ensure complete removal of this compound.
-
-
Release and Time Course Analysis:
-
After the final wash, resuspend the cell pellet in a fresh flask of pre-warmed YPD medium to the original culture density.
-
Incubate the culture at 30°C with shaking.
-
Take samples at regular intervals (e.g., every 15 minutes) to monitor cell cycle progression by microscopy (observing bud emergence and cell division) and flow cytometry.
-
Mandatory Visualization
Caption: Experimental workflow for this compound-induced mitotic arrest and release in yeast.
Caption: Signaling pathway of the Spindle Assembly Checkpoint activated by this compound.
References
- 1. Reduced Mad2 expression keeps relaxed kinetochores from arresting budding yeast in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exit from Mitosis in Budding Yeast: Protein Phosphatase 1 is Required Downstream from Cdk1 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Benomyl in Plant Cell and Protoplast Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benomyl is a systemic benzimidazole (B57391) fungicide widely recognized for its broad-spectrum activity against a range of fungal diseases in agriculture.[1][2] Its primary metabolite, carbendazim (B180503) (MBC), is the principal fungicidally active agent.[3] The mechanism of action involves binding to β-tubulin, which inhibits the polymerization of microtubules.[4][5] This disruption of microtubule assembly interferes with essential cellular processes, most notably mitosis, by preventing the formation of the spindle apparatus.[3][6] This property makes this compound not only an effective fungicide for controlling contamination in sterile cultures but also a valuable chemical tool for manipulating the genetic content of plant cells, such as inducing polyploidy or haploidy.
These notes provide a comprehensive overview of the applications of this compound in plant cell and protoplast culture, including detailed protocols and quantitative data to guide experimental design.
Application 1: Fungal Contamination Control
This compound is highly effective for preventing and eliminating fungal contamination in plant cell and protoplast cultures.[2] Its systemic nature allows it to be absorbed by plant tissues, offering protection throughout the culture system.[3][7] A critical factor for its successful use is the method of dissolution; dissolving this compound by autoclaving or boiling it with the culture medium is recommended, as using solvents like dimethyl sulfoxide (B87167) (DMSO) can lead to phytotoxicity.[2] It has been shown to be non-toxic to a variety of plant suspension cultures at effective fungicidal concentrations.[2]
Data Presentation: this compound Concentrations for Fungal Control and Phytotoxicity
| Plant Species/System | Target Organism | Effective Concentration | Phytotoxicity Observed | Reference |
| Arabidopsis thaliana | Common fungal contaminants | As low as 2 ppm (2 mg/L) | > 20 ppm (20 mg/L) | [8] |
| Various cell suspensions (Nicotiana, Datura, Daucus, etc.) | Penicillium spp. | 6.25 - 50 mg/L | Not observed up to 50 mg/L | [2] |
| Mangifera indica (Mango) explants | General fungal contamination | 0.5 g/L (500 mg/L) for soaking | Not specified | [9] |
| Melia azedarach L. explants | General fungal contamination | 2 g/L (2000 mg/L) for soaking | Not specified | [10] |
Experimental Protocol: Preparation of this compound-Supplemented Culture Medium
Objective: To prepare sterile plant culture medium containing this compound for the prevention or elimination of fungal contamination.
Materials:
-
This compound (e.g., Benlate® 50% wettable powder)
-
Distilled water
-
Standard plant tissue culture medium components (e.g., MS salts, vitamins, sucrose)
-
Agar (B569324) (if preparing solid medium)
-
Glass media bottles or flasks
-
Magnetic stirrer and stir bar
-
Autoclave
Procedure:
-
Prepare Medium: Prepare the desired volume of plant culture medium according to your standard protocol, omitting the agar for now. Adjust the pH as required.
-
Weigh this compound: Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for 25 mg/L, add 25 mg of pure this compound or 50 mg of a 50% WP formulation per liter of medium).
-
Dissolve this compound:
-
Add the weighed this compound powder directly to the liquid medium.
-
Use a magnetic stirrer to create a suspension. This compound will not fully dissolve at room temperature.
-
Crucial Step: The suspension must be dissolved by heat. Forgo sterile filtration as it will remove the suspended fungicide.
-
-
Add Agar (for solid medium): If preparing solid or semi-solid medium, add the agar to the this compound suspension and continue stirring.
-
Autoclave: Dispense the medium into final culture vessels and autoclave according to standard procedures (e.g., 121°C for 20 minutes). The heat from autoclaving will dissolve the this compound, rendering it active and non-toxic.[2]
-
Final Steps: After autoclaving, swirl the medium gently to ensure even distribution before it solidifies. The medium is now ready for use.
Visualization: Workflow for this compound Media Preparation
Application 2: Induction of Mitotic Aberrations and Genetic Instability
This compound's primary mode of action—disruption of microtubule polymerization—directly impacts mitosis. This makes it a powerful tool for inducing cytogenetic effects in plant cells. Treatment with this compound can lead to a range of mitotic abnormalities, including c-mitosis (colchicine-like metaphase arrest), chromosome stickiness, lagging chromosomes, anaphase bridges, and a general decrease in the mitotic index as concentration increases.[3][11][12] These effects can be harnessed to induce polyploidy or to study the mechanics of the plant cell cycle.
Data Presentation: Concentrations for Inducing Mitotic Aberrations
| Plant Species | Concentration Range | Treatment Duration | Observed Effects | Reference |
| Allium cepa (Onion) | 1 - 20 mM | 1 week | Decreased mitotic frequency, c-mitosis, abnormal chromatin condensation, lack of cytokinesis. | [3][11][13] |
| Vicia faba | 15 - 60 mg/L | 3 and 6 hours | Inhibition of mitosis, increased abnormal mitoses (chromosome stickiness, fragments, lagging chromosomes, bridges). | [12] |
| Pisum sativum | 60 - 120 mg/L (spray) | 3 successive days | Increased abnormal mitoses in root-tip meristems. | [12] |
Experimental Protocol: Induction and Observation of Mitotic Aberrations in Allium cepa Root Tips
Objective: To treat onion root tips with this compound and observe its effects on mitotic cell division using a squash preparation.
Materials:
-
Onion bulbs (Allium cepa)
-
Beakers or vials
-
This compound stock solution
-
Distilled water
-
Carnoy's fixative (3:1 ethanol:glacial acetic acid)
-
1 N Hydrochloric acid (HCl)
-
2% Aceto-orcein stain
-
Microscope slides and coverslips
-
Water bath, forceps, and scalpels
-
Light microscope
Procedure:
-
Root Growth: Grow onion roots by placing bulbs in a beaker of distilled water until roots are 2-3 cm long.
-
This compound Treatment: Prepare a series of this compound solutions (e.g., 1, 5, 10, 20 mM) and a distilled water control. Transfer the onions to these solutions and incubate for the desired duration (e.g., 24-72 hours).[3]
-
Fixation: Excise the terminal 1-2 cm of the root tips and immediately place them in Carnoy's fixative for at least 12-24 hours.
-
Hydrolysis: Transfer the fixed root tips to 1 N HCl and incubate in a water bath at 50-60°C for 5-10 minutes to soften the tissue.[3]
-
Staining: Carefully transfer a single root tip to a drop of 2% aceto-orcein stain on a clean microscope slide.
-
Squashing: Macerate the darkly stained meristematic region (the very tip) with a scalpel, remove the larger debris, and place a coverslip over the remaining tissue.
-
Observation: Gently heat the slide over a flame for a few seconds (do not boil). Then, place the slide between layers of filter paper and apply firm thumb pressure to squash the cells into a monolayer.
-
Microscopy: Observe the slide under a light microscope, starting at low power and moving to high power (400x or 1000x) to identify different stages of mitosis and score for abnormalities.
Visualization: this compound's Mechanism of Mitotic Disruption
Application 3: Haploidization and Chromosome Elimination
A sophisticated application of this compound's mitotic disruption capability is the induction of haploidization in diploid or polyploid cells. This process, demonstrated effectively in fungi, involves treating diploid cells with sub-lethal concentrations of this compound to induce gradual and random chromosome loss during successive cell divisions.[14][15] This technique is highly valuable in protoplast fusion experiments. After creating a somatic hybrid (a diploid or polyploid cell from the fusion of two protoplasts), this compound can be applied to the regenerating calli to select for cell lines that have undergone chromosome elimination, potentially resulting in haploid or aneuploid strains with novel genetic combinations.
Data Presentation: Concentrations for Inducing Haploidization (Fungal Systems)
| Organism | Concentration | Outcome | Reference |
| Armillaria mellea (diploid) | Not specified | Induced somatic haploidization via chromosome loss. | [14] |
| Aspergillus oryzae (diploid) | 1 µg/ml (1 ppm) | Induced haploidization of a stable diploid strain. | [15] |
| Trichoderma harzianum | 100 ppm | Used as a selection agent for diploid fusants. | [16][17] |
Experimental Protocol: Conceptual Framework for Haploidization of Plant Protoplast Fusants
Objective: To induce chromosome elimination from somatic hybrid cells derived from protoplast fusion to generate haploid or near-haploid cell lines.
Materials:
-
Regenerating calli from fused protoplasts (somatic hybrids).
-
Culture medium supplemented with a range of low this compound concentrations (e.g., 0.5, 1, 2, 5 mg/L).
-
Flow cytometer or materials for chromosome counting to verify ploidy level.
Procedure:
-
Establish Hybrid Cultures: Following protoplast fusion, culture the cells until microcalli are formed and are actively dividing.
-
This compound Treatment: Transfer the calli to a solid or liquid culture medium containing a low, sub-lethal concentration of this compound. A concentration gradient experiment is recommended to find the optimal balance between mitotic disruption and cell viability.
-
Subculture and Selection: Continuously subculture the calli on the this compound-containing medium for several passages. The induced mitotic instability is expected to cause random chromosome loss over time.
-
Isolate and Recover: After several passages, transfer small callus pieces to this compound-free recovery medium. Select for vigorously growing sectors, as these may represent more stable, genetically reduced lines.
-
Ploidy Analysis: Regenerate shoots from the selected calli. Analyze the ploidy level of the resulting plantlets using flow cytometry or by performing chromosome counts on root tip squashes to identify haploid or aneuploid individuals.
-
Characterization: Further characterize the selected lines to confirm their genetic makeup and stability.
Visualization: Logical Workflow for Protoplast Haploidization
References
- 1. youtube.com [youtube.com]
- 2. This compound: A broad spectrum fungicide for use in plant cell and protoplast culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (EHC 148, 1993) [inchem.org]
- 8. The fungicidal and phytotoxic properties of this compound and PPM in supplemented agar media supporting transgenic arabidopsis plants for a Space Shuttle flight experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jms.mabjournal.com [jms.mabjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. The effects of fungicide this compound (benlate) on growth and mitosis in onion (Allium cepa L.) root apical meristem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A further study on chromosome minimization by protoplast fusion in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hybridization and breeding of the this compound resistant mutant, Trichoderma harziantum antagonized to phytopathogenic fungi by protoplast fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying Spindle Checkpoint Activation Using Benomyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spindle assembly checkpoint (SAC) is a critical surveillance mechanism in eukaryotic cells that ensures the fidelity of chromosome segregation during mitosis.[1] It prevents the premature separation of sister chromatids by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][2] Dysfunction of the SAC can lead to aneuploidy, a hallmark of many cancer cells. Consequently, the SAC is a key target for the development of novel anti-cancer therapies.
Benomyl, a benzimidazole (B57391) fungicide, is a valuable tool for studying the SAC. Its mechanism of action involves the disruption of microtubule polymerization.[3][4] In fungal cells, this compound exhibits high affinity for tubulin, potently inhibiting its polymerization.[4][5] While its affinity for mammalian tubulin is lower, this compound has been shown to effectively inhibit the proliferation of mammalian cancer cells, such as HeLa cells, by causing mitotic arrest.[4][5][6] This arrest is a direct consequence of SAC activation in response to perturbed microtubule-kinetochore attachments.[7][8] this compound's ability to suppress microtubule dynamics leads to a loss of tension across sister kinetochores, resulting in the recruitment of checkpoint proteins like BubR1 and Mad2, and subsequent inhibition of the anaphase-promoting complex/cyclosome (APC/C).[7][8]
These application notes provide detailed protocols for utilizing this compound to induce SAC activation and methods for assessing the resulting mitotic arrest and checkpoint protein engagement.
Principle of the Method
This compound treatment of cultured cells leads to the depolymerization of microtubules, which are essential components of the mitotic spindle. This disruption prevents the proper attachment of kinetochores to the spindle microtubules, a condition that is monitored by the spindle assembly checkpoint. Unattached kinetochores serve as platforms for the assembly of the Mitotic Checkpoint Complex (MCC), which comprises proteins such as Mad2, BubR1, and Bub3 in a complex with Cdc20.[2] The MCC sequesters and inhibits the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase required for the degradation of securin and cyclin B. This inhibition prevents the onset of anaphase and leads to a cell cycle arrest in mitosis. By treating cells with this compound, researchers can synchronously arrest a population of cells in mitosis, providing a robust system for studying the molecular events associated with SAC activation.
Data Presentation
The following tables summarize quantitative data regarding the use of this compound in various experimental settings.
Table 1: Effective Concentrations of this compound for Inducing Mitotic Arrest
| Cell Line | This compound Concentration | Effect | Reference |
| HeLa | 5 µM | IC50 for cell proliferation inhibition | [4][5][6] |
| HeLa | 15 µM | ~50% inhibition of mitosis | [2] |
| HeLa | 5 µM and 20 µM | Perturbation of spindle microtubule and chromosome organization | [2][9] |
| SH-SY5Y | 1 - 6 µM | Induction of apoptosis and DNA damage | [3] |
| Saccharomyces cerevisiae | 24 µg/ml | Growth inhibition on YPD plates | [10] |
| Saccharomyces cerevisiae | 30 µg/ml | G2/M arrest and Pds1p stabilization | [8] |
| Saccharomyces cerevisiae | 60 µg/ml | G2/M arrest | [8] |
| Goat Brain Tubulin | ~70 µM | IC50 for in vitro microtubule polymerization inhibition | [5] |
Table 2: Effects of this compound on Spindle Assembly Checkpoint Components
| Cell Line | This compound Concentration | Observed Effect on SAC | Reference |
| HeLa | Not specified | Increased level of BubR1 at the kinetochore region | [7][8] |
| Saccharomyces cerevisiae | 30 µg/ml | Activation and stabilization of Pds1p (securin) | [8] |
| Saccharomyces cerevisiae | Not specified | Destabilization of Cdc20p upon checkpoint activation |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment for Mitotic Arrest
This protocol describes the general procedure for treating adherent mammalian cells (e.g., HeLa) with this compound to induce mitotic arrest.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates or other suitable culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed HeLa cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment (e.g., 2 x 10^5 cells/well).
-
Incubate the cells overnight to allow for attachment.
-
Prepare the desired final concentration of this compound by diluting the stock solution in complete culture medium. A common starting concentration for HeLa cells is 5-20 µM.[2][9]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubate the cells for a specified period to induce mitotic arrest (e.g., 16-24 hours). The optimal incubation time may need to be determined empirically for different cell lines and this compound concentrations.
-
After incubation, the cells can be harvested for downstream analysis such as flow cytometry, western blotting, or immunofluorescence.
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to quantify the percentage of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise to 4 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Protocol 3: Immunofluorescence Staining of Spindle Checkpoint Proteins
This protocol describes how to visualize the localization of key spindle checkpoint proteins (e.g., Mad2, BubR1) at the kinetochores of this compound-arrested cells.
Materials:
-
Cells grown on coverslips and treated with this compound (as in Protocol 1)
-
PBS
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% donkey serum in PBS)
-
Primary antibodies (e.g., anti-Mad2, anti-BubR1)
-
Fluorescently labeled secondary antibodies
-
DAPI solution (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Rinse the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI solution for 5 minutes.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the stained cells using a fluorescence microscope. Increased localization of Mad2 and BubR1 at kinetochores is expected in this compound-treated cells.
Protocol 4: Western Blot Analysis of Spindle Checkpoint Proteins
This protocol is for detecting the levels of spindle checkpoint proteins in this compound-treated cells.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Mad2, anti-BubR1, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
Mandatory Visualizations
Caption: Spindle Assembly Checkpoint (SAC) activation by this compound.
Caption: Experimental workflow for studying SAC activation using this compound.
Caption: Logical flow from this compound treatment to mitotic arrest.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Studying Microtubule Dynamics in HeLa Cells Using Benomyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benomyl, a benzimidazole (B57391) fungicide, is a microtubule-destabilizing agent that has been utilized to study the intricate dynamics of the microtubule cytoskeleton. In mammalian cells, such as the HeLa cell line, this compound disrupts microtubule polymerization, leading to mitotic arrest and apoptosis. These characteristics make it a valuable tool for investigating the roles of microtubules in cell division, intracellular transport, and cell signaling. This document provides detailed protocols for treating HeLa cells with this compound to study its effects on microtubule dynamics, cell proliferation, and cell cycle progression.
Mechanism of Action
This compound exerts its effects by binding to β-tubulin, a subunit of the microtubule polymer. While its affinity for mammalian tubulin is weaker than for fungal tubulin, it is sufficient to disrupt microtubule dynamics.[1] this compound has been shown to bind to a novel site on tubulin, distinct from the colchicine (B1669291) and vinblastine (B1199706) binding sites.[1][2] This binding induces a conformational change in the tubulin protein.[1][2] The primary mechanism of action is the suppression of microtubule dynamic instability, characterized by a reduction in both the growing and shortening rates of microtubules.[1][2] This suppression of dynamics, rather than outright depolymerization at lower concentrations, is sufficient to disrupt the formation and function of the mitotic spindle.[1][3] Consequently, this leads to an arrest of the cell cycle in mitosis and can ultimately trigger apoptosis through the bcl2-bax pathway.[4]
Data Presentation
Quantitative Effects of this compound on HeLa Cells and Tubulin
| Parameter | Value | Cell/System | Reference |
| Cell Proliferation (IC50) | 5 ± 1 µM | HeLa Cells | [1] |
| Mitotic Index (IC50) | ~15 µM | HeLa Cells | [1] |
| Tubulin Binding (Kd) | 11.9 ± 1.2 µM | Mammalian Brain Tubulin | [1][2] |
| Microtubule Polymerization (IC50) | 70-75 µM | Brain Tubulin | [1][2] |
Experimental Protocols
HeLa Cell Culture and Passaging
This protocol outlines the standard procedure for maintaining and passaging the HeLa cell line.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
10 cm cell culture dishes or T-75 flasks
-
15 mL conical tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell confluency. Passage the cells when they reach 70-90% confluency.
-
Aspirate the old culture medium from the dish.
-
Wash the cells with 5 mL of sterile PBS to remove any residual medium. Aspirate the PBS.
-
Add 2 mL of Trypsin-EDTA to the dish, ensuring the entire cell monolayer is covered.
-
Incubate at 37°C for approximately 2-5 minutes, or until the cells detach from the surface.
-
Add 8 mL of complete culture medium to the dish to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new culture dish containing pre-warmed complete medium. A typical split ratio is 1:5 or 1:10.
-
Gently rock the new dish to ensure an even distribution of cells.
-
Return the dish to the incubator.
This compound Treatment
This protocol describes the preparation and application of this compound to cultured HeLa cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (70%)
-
Cultured HeLa cells in multi-well plates or on coverslips
-
Complete culture medium
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO or 70% ethanol. This compound has limited solubility in aqueous solutions.
-
Working Solution Preparation: Dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). It is crucial to also prepare a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest this compound concentration).
-
Cell Treatment:
-
For experiments on multi-well plates, aspirate the existing medium from the wells containing HeLa cells.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
For cells grown on coverslips, the same procedure applies within the wells of the culture plate.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule structures within HeLa cells following this compound treatment.
Materials:
-
HeLa cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides
Procedure:
-
Cell Seeding: Seed HeLa cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
This compound Treatment: Treat the cells with this compound and a vehicle control as described in Protocol 2 for 24 hours.
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add the fixation solution and incubate for 10-20 minutes at room temperature.
-
-
Permeabilization:
-
Remove the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Add the permeabilization buffer and incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Add the blocking buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in the blocking buffer at the recommended concentration.
-
Aspirate the blocking buffer from the coverslips and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Remove the primary antibody solution and wash the coverslips three times with PBS for 10 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 10 minutes each, protected from light.
-
(Optional) Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the coverslips one final time with PBS.
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope.
Cell Proliferation Assay (Sulforhodamine B Assay)
This colorimetric assay is used to determine the effect of this compound on HeLa cell proliferation.
Materials:
-
HeLa cells
-
96-well plates
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
This compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for 24-48 hours.
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 1% acetic acid to remove excess TCA.
-
Allow the plate to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 1% acetic acid.
-
Allow the plate to air dry.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mitotic Index Determination (Wright-Giemsa Staining)
This staining method can be used to identify and quantify the percentage of cells in mitosis.
Materials:
-
HeLa cells grown on coverslips
-
This compound
-
Methanol (B129727) (for fixation)
-
Wright-Giemsa stain solution
-
Phosphate (B84403) buffer (pH 6.8)
-
Distilled water
-
Microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat HeLa cells on coverslips with various concentrations of this compound and a vehicle control for 24 hours.
-
Fixation: Fix the cells in methanol for approximately 1 minute.
-
Staining:
-
Flood the coverslips with Wright-Giemsa stain for 2-3 minutes.
-
Add an equal volume of phosphate buffer and mix gently.
-
Allow the stain to act for 2-5 minutes.
-
-
Rinsing: Rinse the coverslips with distilled water and allow them to air dry.
-
Microscopic Analysis:
-
Mount the coverslips on microscope slides.
-
Examine the cells under a light microscope.
-
Count the number of mitotic cells (characterized by condensed chromosomes and lack of a nuclear envelope) and the total number of cells in at least five different fields of view for each treatment condition.
-
-
Calculation of Mitotic Index:
-
Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100.
-
Visualizations
Caption: this compound's mechanism of action on microtubule dynamics and cell fate.
Caption: Experimental workflow for studying this compound's effects on HeLa cells.
References
Inducing Apoptosis in Cancer Cells with Benomyl Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benomyl, a benzimidazole (B57391) fungicide, has demonstrated potent anti-cancer properties by inducing apoptosis in various cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to a mitotic block and subsequent activation of the intrinsic apoptotic pathway. These application notes provide a comprehensive overview of the cellular effects of this compound treatment, detailed protocols for key experimental assays, and a summary of quantitative data to facilitate further research and development of this compound as a potential anti-cancer therapeutic.
Introduction
The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Microtubule-targeting agents are a class of chemotherapeutic drugs that effectively induce apoptosis by interfering with the mitotic spindle, leading to cell cycle arrest and subsequent cell death. This compound, a widely used fungicide, has emerged as a compound of interest in cancer research due to its ability to depolymerize microtubules in mammalian cells.[1][2] This leads to a G2/M phase cell cycle arrest and the initiation of the intrinsic apoptotic cascade, characterized by the involvement of the Bcl-2 family of proteins and caspase activation.[1][2] Understanding the molecular pathways and quantifying the cellular response to this compound is crucial for its development as a potential therapeutic agent.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by disrupting microtubule polymerization.[3] This interference with microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.
1. Microtubule Disruption and Mitotic Arrest: this compound binds to tubulin, inhibiting its polymerization into microtubules.[3] This disruption of the microtubule network is critical during mitosis, as it prevents the formation of a functional mitotic spindle. Consequently, cancer cells treated with this compound are unable to properly segregate their chromosomes, leading to an arrest in the G2/M phase of the cell cycle.[1][2]
2. Activation of the Intrinsic Apoptotic Pathway: Prolonged mitotic arrest triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is mediated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. This compound treatment leads to the phosphorylation of Bcl-2, which inactivates its anti-apoptotic function.[1] This allows for the activation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP).
3. Caspase Activation and Execution of Apoptosis: The release of cytochrome c from the mitochondria following MOMP initiates the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[4] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
4. Involvement of Other Signaling Pathways:
-
p53 Pathway: In cancer cells with wild-type p53, this compound and other microtubule-disrupting agents can activate the p53 pathway, which can contribute to both cell cycle arrest and apoptosis.[5][6]
-
JNK Signaling: The c-Jun N-terminal kinase (JNK) signaling pathway can be activated in response to cellular stress, including that induced by microtubule disruption, and can contribute to the apoptotic response.[7][8]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound treatment on various cancer cell lines.
| Cell Line | IC50 Value (µM) | Reference |
| HeLa (Human Cervical Adenocarcinoma) | 5 | [3][9] |
| SH-SY5Y (Human Neuroblastoma) | 10.07 | [9] |
| MCF-7 (Human Breast Adenocarcinoma) | Lower than EMT6/AR1 | [2] |
| EMT6/AR1 (Multidrug-Resistant Mouse Mammary Tumor) | Higher than MCF-7 | [2] |
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |
| SH-SY5Y | 1 | 80 | [9][10] |
| SH-SY5Y | 2 | 41 | [9][10] |
| SH-SY5Y | 4 | 85 | [9][10] |
| SH-SY5Y | 6 | 46 | [9][10] |
| Cell Line | Treatment | Effect | Reference |
| HeLa | This compound | Blocked at mitosis | [1] |
| EMT6/AR1 | This compound-encapsulated nanoparticles | G2/M arrest | [2] |
| Budding Yeast | This compound | G2 arrest | [11] |
Mandatory Visualizations
References
- 1. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Anti-Cancer Activity of this compound Loaded Nanoparticles in Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of p53 by MDM2 antagonists can protect proliferating cells from mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the c-Jun N-terminal kinase-BimEL signaling pathway in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Neurotoxicity Studies of Benomyl in SH-SY5Y Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the neurotoxic effects of the fungicide benomyl using the human neuroblastoma SH-SY5Y cell line. The protocols and data presented are synthesized from established research to ensure robust and reproducible experimental outcomes.
Introduction
This compound, a widely used benzimidazole (B57391) fungicide, has been identified as a potential neurotoxin. Its proposed mechanism of action involves the inhibition of microtubule polymerization, which can lead to disruptions in neuronal cell differentiation, oxidative stress, and ultimately, apoptosis.[1][2][3] The SH-SY5Y human neuroblastoma cell line is a well-established in vitro model for neurotoxicity studies due to its human origin and ability to differentiate into neuron-like cells. This document outlines the concentrations, experimental protocols, and expected outcomes for assessing this compound-induced neurotoxicity in SH-SY5Y cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the effects of this compound on SH-SY5Y cells.
Table 1: Cytotoxicity and IC50 Values of this compound in SH-SY5Y Cells
| Parameter | Concentration Range | Exposure Time | IC50 Value | Reference |
| Cell Viability | 1 - 6 µM | 24 hours | 10.07 µM | [1][4] |
| Cytotoxicity | Not specified | Not specified | 108.7 µM | [5] |
| Neurite Outgrowth Inhibition | ≥ 10⁻⁸ M (0.0029 µM) | Not specified | 1.0 x 10⁻⁶ M (1 µM) | [3] |
Table 2: this compound Concentrations for Induction of Specific Neurotoxic Effects in SH-SY5Y Cells
| Neurotoxic Effect | This compound Concentration | Exposure Time | Key Findings | Reference |
| Oxidative Stress (ROS production) | 1 - 6 µM | 24 hours | Concentration-dependent increase in ROS. | [1][2] |
| DNA Damage (Comet Assay) | 1 - 6 µM, 30 µM, 60 µM | 24 hours | Increased DNA damage in a dose-dependent manner. | [1][5] |
| Apoptosis | 1, 2, 4, 6 µM | 24 hours | Apoptotic cells were found to be 80%, 41%, 85%, and 46% respectively. | [1] |
| Necrosis | 2 µM | 24 hours | A percentage of cells were necrotic. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Maintenance
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium: Nutrient Mixture F-12 (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells should be passaged when they reach 80-90% confluency.
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). Note that the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Working Concentrations: Dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 2, 4, 6 µM for apoptosis and oxidative stress studies).
-
Treatment Protocol: Replace the existing medium of cultured SH-SY5Y cells with the medium containing the appropriate this compound concentration. A vehicle control (medium with the same concentration of DMSO without this compound) should always be included. Incubate the cells for the desired exposure time (e.g., 24 hours).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.
-
After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
Reactive Oxygen Species (ROS) Detection
The 2′,7′-dichlorodihydrofluorescein diacetate (H2DCF-DA) probe is commonly used to measure intracellular ROS levels.
-
Procedure:
-
Culture and treat SH-SY5Y cells with this compound as described above.
-
After treatment, wash the cells with Phosphate Buffered Saline (PBS).
-
Incubate the cells with H2DCF-DA solution in the dark at 37°C for a specified time.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
-
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Procedure:
-
After this compound treatment, harvest the cells and embed them in a low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving behind the nucleoids.
-
Subject the slides to electrophoresis. Damaged DNA (containing fragments and single-strand breaks) will migrate away from the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Procedure:
-
Following this compound treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound neurotoxicity in SH-SY5Y cells.
Proposed Signaling Pathway of this compound Neurotoxicity
Caption: Proposed mechanism of this compound-induced neurotoxicity in SH-SY5Y cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on neurite outgrowth in mouse NB2A and human SH-SY5Y neuroblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
Application Notes and Protocols for In Vivo Benomyl Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Benomyl, a benzimidazole (B57391) fungicide, in animal model research. This document details its mechanisms of action, toxicological profile, and established experimental protocols. All quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.
Introduction
This compound, a systemic fungicide, and its primary metabolite, carbendazim (B180503) (MBC), have been the subject of numerous toxicological studies in various animal models.[1][2] Its primary mode of action involves the disruption of microtubule formation, a mechanism that also underlies its fungicidal properties.[3][4] In animal models, this compound is investigated for its effects on reproductive health, developmental processes, and liver function, making it a relevant compound for studies in toxicology and drug development.[1][2]
Mechanism of Action
This compound's biological effects are primarily attributed to its metabolite, carbendazim (MBC), which is the biologically active molecule.[5] The principal mechanisms of action identified in in vivo studies include:
-
Microtubule Assembly Inhibition: this compound and carbendazim disrupt the polymerization of tubulin into microtubules.[3][6] This interference with microtubule dynamics affects crucial cellular processes such as cell division, intracellular transport, and maintenance of cell structure.[7]
-
Inhibition of Aldehyde Dehydrogenase (ALDH): this compound acts as an inhibitor of mitochondrial low-Km aldehyde dehydrogenase (mALDH or ALDH2).[8] This inhibition can lead to the accumulation of reactive aldehydes, contributing to cellular toxicity.[3][9]
-
Induction of Oxidative Stress and Apoptosis: Studies have shown that this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent programmed cell death (apoptosis) in neuronal cells.[3][9] This apoptotic induction may be mediated through the bcl2-bax pathway.[7]
-
Endocrine Disruption: this compound has been identified as a potential endocrine disruptor, capable of inducing aromatase activity, an enzyme responsible for estrogen production.[10]
Signaling Pathways and Cellular Effects
The interaction of this compound with cellular components triggers specific signaling cascades, leading to various physiological and pathological outcomes.
References
- 1. epa.gov [epa.gov]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. food.ec.europa.eu [food.ec.europa.eu]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism for this compound action as a mitochondrial aldehyde dehydrogenase inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Analytical Methods for Detecting Benomyl and its Metabolites
Introduction
Benomyl is a systemic benzimidazole (B57391) fungicide that has been widely used in agriculture to protect a variety of crops from fungal diseases.[1][2] In aqueous solutions, solvents, and the environment, this compound is unstable and rapidly hydrolyzes to its primary degradation product, methyl-2-benzimidazole carbamate (B1207046) (MBC or carbendazim), which is also a potent fungicide.[1][2][3] Carbendazim (B180503) can be further degraded to 2-aminobenzimidazole (B67599) (2-AB).[1][4] Due to the rapid conversion, the analysis of this compound residues often involves the determination of carbendazim.[3][5] Regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for these compounds in food products, necessitating sensitive and reliable analytical methods for monitoring and ensuring food safety.[2][6]
This document provides an overview and detailed protocols for the primary analytical methods used to detect and quantify this compound and its metabolites, including high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), enzyme-linked immunosorbent assays (ELISA), and electrochemical sensors.
Caption: Degradation pathway of this compound to its primary metabolites.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods for the determination of this compound and Carbendazim in different matrices.
| Method | Analyte(s) | Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Recovery (%) | Linearity Range | Reference(s) |
| HPLC-UV | This compound & Carbendazim | Municipal & Industrial Wastewater | MDL: 8.7 µg/L | - | - | |
| HPLC-UV | This compound (as Carbendazim) | Shiitake Mushrooms | LOQ: 0.5 mg/kg | 76 - 86 | 0.4–50 µg/mL | [7] |
| LC-MS/MS | This compound & Carbendazim | Oranges & Orange Juice | LOQ: < 0.01 mg/kg | 96 - 115 | 0.005 - 0.1 mg/kg | [6][8] |
| LC-MS/MS | Carbendazim, Thiophanate-methyl (B132596), this compound | 10 Agricultural Products | LOQ: 0.01 mg/kg | 75.8 - 100.0 | - | [9] |
| LC/MS-TOF | This compound (as Carbendazim) | Water & Sediment | - | - | - | [5] |
| ELISA | This compound (as Carbendazim) | Fruits & Vegetables | LOQ: 0.35 ppm (this compound) | 73 - 109 | - | [10] |
| ELISA | This compound & Carbendazim | Various Crops (e.g., Mustard Greens, Apples) | - | 86 - 117 | - | [11][12] |
| Electrochemical Sensor | This compound | - | LOD: 3.0 nM | - | 0.009–10.0 µM | [13][14] |
| Electrochemical Sensor | This compound | - | LOD: 1.8 nM | - | 0.007 - 10.0 µM |
MDL: Method Detection Limit
Experimental Protocols
General Sample Preparation and Extraction Workflow
The analysis of this compound residues typically requires its conversion to the more stable carbendazim (MBC). The general workflow involves extraction from the sample matrix, cleanup to remove interfering substances, and concentration.
Caption: General workflow for sample preparation and analysis.
Protocol: HPLC-UV Analysis of Total Carbendazim
This protocol is based on EPA Method 631 for the determination of this compound (as carbendazim) in wastewater.[15]
a. Principle: this compound in the sample is hydrolyzed to carbendazim by acid treatment. The total carbendazim is then extracted with an organic solvent, concentrated, and analyzed by HPLC with UV detection.[15]
b. Materials and Reagents:
-
Carbendazim standard
-
Methanol (HPLC grade)
-
Methylene (B1212753) chloride (pesticide quality)
-
Sulfuric acid (1+1)
-
Sodium hydroxide (B78521)
-
Reagent water
-
Separatory funnel (250 mL), Kuderna-Danish (K-D) apparatus
c. Sample Preparation and Extraction:
-
Measure 150 mL of a well-mixed sample into a 250-mL Erlenmeyer flask.
-
To hydrolyze this compound to carbendazim, carefully add 2 mL of 1+1 sulfuric acid to ensure the pH is less than 1.0. Stir at room temperature for 16 to 24 hours.[15]
-
Adjust the sample pH to between 6 and 8 with sodium hydroxide.
-
Pour the entire sample into a 250-mL separatory funnel.
-
Extract the sample with methylene chloride.
-
Dry and concentrate the extract using a Kuderna-Danish apparatus, exchanging the solvent to methanol.[15]
-
Adjust the final volume as needed for analysis.
d. HPLC-UV Conditions:
-
Column: µBondapak C18 (10 µm), 30 cm x 4 mm ID, or equivalent.[15]
-
Mobile Phase: Methanol/water (1+1).[15]
-
Flow Rate: 2.0 mL/min.[15]
-
Detector: UV, wavelength set appropriately for carbendazim (e.g., 288 nm).[16]
-
Injection Volume: 5-25 µL.
e. Quantification: Prepare a multi-point calibration curve using carbendazim standards. Quantify the sample concentration based on the peak area relative to the calibration curve.[15]
Protocol: LC-MS/MS Analysis of this compound and Carbendazim
This protocol is based on methods for analyzing fungicides in food matrices like orange juice.[6][8]
a. Principle: Samples are extracted and cleaned up, often using an automated online system like TurboFlow technology or Solid Phase Extraction (SPE), to remove matrix interferences.[8][16] Analytes are then separated by LC and detected by a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode for high sensitivity and specificity.[8]
b. Materials and Reagents:
-
Carbendazim and this compound standards
-
Internal Standard (IS), e.g., Imidacloprid-d4.[8]
-
Methanol, Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) hydroxide or Ammonium bicarbonate buffer.[6][16]
-
Reagent water
-
SPE cartridges (e.g., Oasis MCX) or a Turbulent Flow Chromatography system.[8][16]
c. Sample Preparation and Extraction:
-
For liquid samples like juice, adjust the pH to ~7 using ammonium hydroxide.[6][8] For solid samples, homogenize and perform a solvent extraction with methanol or acetonitrile.[9]
-
Add a known amount of internal standard solution.[8]
-
Centrifuge the sample to pellet solids and collect the supernatant.[6]
-
The supernatant can be directly injected for online cleanup or passed through an SPE cartridge for manual cleanup.[8][16]
-
SPE Cleanup (generic): Condition the cartridge, load the sample extract, wash away interferences (e.g., with HCl or NH4OH washes depending on the matrix), and elute the analytes with a small volume of methanol containing a modifier like NH4OH.[16]
-
-
The final eluate is ready for LC-MS/MS injection.
d. LC-MS/MS Conditions:
-
LC Column: Hypersil GOLD C18, Waters XTerra MS C18, or equivalent.[6][16]
-
Mobile Phase: Gradient elution using Acetonitrile and an aqueous buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9).[16]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[16]
-
Detection Mode: Selected Reaction Monitoring (SRM). Monitor characteristic precursor-to-product ion transitions for carbendazim (e.g., m/z 192 -> [product ions]) and the internal standard.[8][16]
e. Quantification: Quantification is performed using a matrix-matched calibration curve with an internal standard to correct for matrix effects and variations in instrument response.[8]
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the general steps for a competitive ELISA designed for this compound (as carbendazim).
a. Principle: This is a competitive immunoassay. A microtiter plate is coated with antibodies specific to carbendazim. The sample extract and a known amount of enzyme-labeled carbendazim are added to the wells. The carbendazim from the sample and the enzyme-labeled carbendazim compete for the limited antibody binding sites. After washing, a substrate is added, which reacts with the bound enzyme to produce color. The color intensity is inversely proportional to the concentration of carbendazim in the sample.
Caption: Principle of a competitive ELISA for fungicide detection.
b. Materials and Reagents:
-
Commercial this compound/Carbendazim ELISA kit (containing antibody-coated plates, enzyme conjugate, standards, wash buffer, substrate, and stop solution).
-
Acetone or other suitable extraction solvent.[11]
-
Sample extracts.
c. Procedure:
-
Extract the sample using a simple scheme, such as with acetone, which also facilitates the conversion of this compound to carbendazim.[11] Cleanup of the extract may be required depending on the matrix.[11]
-
Add standards and prepared sample extracts to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme conjugate (e.g., carbendazim-HRP) to each well and incubate to allow for competitive binding.
-
Wash the plate thoroughly with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for color development.
-
Add the stop solution to halt the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
d. Quantification: Calculate the percentage of binding for each standard and sample relative to the zero standard. Plot a standard curve (%B/B0 vs. concentration) and determine the concentrations in the samples from this curve. Recoveries from various crops typically average around 89-93%.[10]
References
- 1. 256. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 2. Analysis of this compound and carbendazim using LC-MS/MS techniques in China [cnagrochem.com]
- 3. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. academic.oup.com [academic.oup.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of carbendazim, thiophanate, thiophanate-methyl and this compound residues in agricultural products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme-linked immunosorbent assay of this compound and thiabendazole in some foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of this compound residues in commodities by enzyme immunoassay: extraction, conversion, and high-performance liquid chromatography validations [agris.fao.org]
- 12. datapdf.com [datapdf.com]
- 13. 2D Leaf-Like Structured ZIF-L Embedded Electrochemically Reduced Graphene Oxide Composite as an Electrochemical Sensing Platform for Sensitively Detecting this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2D Leaf-Like Structured ZIF-L Embedded Electrochemically Reduced Graphene Oxide Composite as an Electrochemical Sensing Platform for Sensitively Detecting this compound [mdpi.com]
- 15. epa.gov [epa.gov]
- 16. waters.com [waters.com]
Application Notes and Protocols: Benomyl as a Selective Agent for Ascomycota in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the fungicide benomyl as a selective agent for the isolation and differentiation of fungi from the phylum Ascomycota in a laboratory setting. This compound's differential toxicity towards various fungal groups makes it a valuable tool in mycology and microbiology research.
Introduction
This compound is a systemic benzimidazole (B57391) fungicide that acts by disrupting microtubule assembly in fungal cells.[1][2][3] Its primary mode of action is the binding to β-tubulin subunits, which prevents their polymerization into microtubules.[1][4] This interference with the cytoskeleton disrupts essential cellular processes such as mitosis and intracellular transport, ultimately leading to cell cycle arrest and death in susceptible fungi.[1][2]
Notably, susceptibility to this compound varies significantly across different fungal taxa. Many species within the phylum Ascomycota are highly susceptible, while many Basidiomycota, Zygomycota, and Oomycota exhibit a higher degree of resistance.[5][6][7] This differential sensitivity allows for the use of this compound in culture media to selectively inhibit the growth of Ascomycetes, thereby facilitating the isolation of resistant fungi from mixed microbial populations.
Mechanism of Action
This compound is a pro-fungicide, meaning it is converted into its active metabolite, carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate or MBC), within the plant or soil.[2] Carbendazim is the primary agent that interacts with fungal tubulin. The selectivity of this compound is largely attributed to differences in the amino acid sequences of the β-tubulin protein among different fungal groups. Mutations in the β-tubulin gene can confer resistance to this compound.[6]
Quantitative Data: this compound Concentration and Fungal Susceptibility
The effective concentration of this compound for selective inhibition can vary widely depending on the target species, the specific strain, and the composition of the culture medium. The following tables summarize reported this compound concentrations and their effects on various fungi.
Table 1: this compound Concentrations for Selective Isolation
| Target Organism(s) | This compound Concentration | Purpose | Reference(s) |
| Basidiomycetes | 10 mg/L | Selective isolation from environmental samples | [8] |
| Mucorales | 10 µg/ml | Selective isolation from soil | [9] |
| Fomitopsis meliae | < 50% inhibition at various concentrations | Development of a selective medium | [7] |
| Basidiomycetes | Not specified | Used in media for selective isolation | [10] |
Table 2: Reported Tolerance and Susceptibility of Various Fungi to this compound
| Fungal Species/Group | This compound Concentration (µg/ml or ppm) | Observed Effect | Reference(s) |
| Verticillium chlamydosporium (strain 2) | > 0 | No growth | [11][12] |
| Drechmeria coniospora (strains 1 & 2) | 0.1 | Tolerated | [11][12] |
| Chaetomium sp. | 0.1 | Tolerated | [11][12] |
| Acremonium bacillisporum | 1.0 | Uniform growth | [11][12] |
| Phoma chrysanthemicola | 1.0 | Uniform growth | [11][12] |
| Fusarium sp. | 475 | Tolerated | [11][12] |
| Verticillium lecanii | 1000 | Tolerated | [11][12] |
| Verticillium chlamydosporium (strain 1) | 1000 | Tolerated | [11][12] |
| Glomus mosseae | 10, 10.62, 21.25 | Spore germination completely inhibited | [13] |
| Glomus mosseae | 2.12 | Spore germination unaffected | [13] |
| Phytophthora infestans (two isolates) | 50, 100, 200, 500 | Inhibition of mycelial growth | [14] |
| Aspergillus flavus | Not specified | Exposure led to acquired azole resistance | [15] |
| Penicillium spp. | 6.25 - 50 mg/L | Growth prevented in plant cell cultures | [16] |
| Various Ascomycetes | Not specified | Generally susceptible | [5] |
| Various Basidiomycetes | Not specified | Generally resistant | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Caution: this compound is a hazardous substance. Always handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area or a fume hood.
-
Materials:
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) or 70% ethanol (B145695)
-
Sterile, distilled water
-
Sterile conical tubes or bottles
-
Vortex mixer
-
-
Procedure:
-
To prepare a 10 mg/ml stock solution, weigh 100 mg of this compound powder.
-
Dissolve the this compound in a small volume of DMSO or 70% ethanol (e.g., 1-2 ml) as it has low solubility in water.[8]
-
Once dissolved, bring the final volume to 10 ml with sterile, distilled water.
-
Vortex thoroughly to ensure a homogenous suspension.
-
Store the stock solution at 4°C in the dark. The stability of the stock solution should be determined for long-term storage.
-
Preparation of this compound-Amended Agar (B569324) Medium
-
Materials:
-
Desired culture medium (e.g., Potato Dextrose Agar (PDA), Malt Extract Agar (MEA))
-
This compound stock solution
-
Autoclave
-
Sterile petri dishes
-
Water bath or incubator set to 50-55°C
-
-
Procedure:
-
Prepare the desired agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the autoclaved medium to cool in a water bath to 50-55°C. Holding the medium at this temperature is crucial to prevent solidification while being cool enough to avoid degradation of the heat-labile this compound.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentration. For example, to prepare a medium with 10 µg/ml of this compound, add 1 ml of a 1 mg/ml stock solution to 100 ml of medium.
-
Swirl the flask gently but thoroughly to ensure even distribution of the this compound throughout the medium.
-
Aseptically pour the this compound-amended agar into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C until use.
-
Inoculation and Incubation
-
Sample Preparation: Environmental samples (e.g., soil, plant tissue) can be processed using standard microbiological techniques such as serial dilutions for soil suspensions or surface sterilization and plating for plant tissues.
-
Inoculation: Inoculate the this compound-amended plates with the prepared samples. Use appropriate controls, including plates without this compound, to assess the total fungal population.
-
Incubation: Incubate the plates under conditions suitable for the growth of the target fungi (e.g., 25°C in the dark). Incubation times will vary depending on the expected fungal growth rates.
Observation and Isolation
-
Periodically examine the plates for fungal growth.
-
On the this compound-amended plates, the growth of susceptible Ascomycota should be inhibited, while resistant fungi, such as many Basidiomycota, should grow.
-
Compare the growth on the this compound-containing plates to the control plates to assess the selective efficacy.
-
Isolate distinct colonies from the selective plates onto fresh medium (with or without this compound) for purification and subsequent identification.
Considerations and Limitations
-
Resistance: Not all Ascomycota are susceptible to this compound, and resistance can vary even within a species.[11][12] Conversely, some Basidiomycota may show sensitivity. Therefore, this compound selection should be considered a primary screening tool, with further identification methods being essential.
-
Concentration Optimization: The optimal concentration of this compound for selection should be determined empirically for the specific experimental system and target organisms.
-
Phytotoxicity: While generally safe for plant cell cultures at lower concentrations, this compound can exhibit phytotoxicity at higher levels.[17]
-
Acquired Resistance: Prolonged exposure to this compound can induce resistance in some fungal populations.[15]
-
Chemical Stability: this compound is sensitive to high temperatures and should be added to the culture medium after autoclaving and cooling.[8]
Conclusion
This compound is a powerful selective agent for differentiating and isolating fungal groups in the laboratory. By understanding its mechanism of action and carefully controlling its concentration in culture media, researchers can effectively suppress the growth of many Ascomycota, thereby enriching for and isolating resistant fungal species. The protocols and data presented here provide a foundation for the successful application of this compound in mycological research.
References
- 1. How does this compound work? - Blog - Rayfull Chemicals [rayfull.net]
- 2. pomais.com [pomais.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound test as a fundamental diagnostic method for medical mycology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound Tolerance of Ten Fungi Antagonistic to Plant-parasitic Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ars.usda.gov [ars.usda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of this compound and diazinon on acquired azole resistance in Aspergillus flavus and expression of mdr1 and cyp51c genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: A broad spectrum fungicide for use in plant cell and protoplast culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Benomyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benomyl is a benzimidazole (B57391) fungicide that has been shown to induce cell cycle arrest, primarily in the G2/M phase, by disrupting microtubule polymerization.[1][2] This property makes it a valuable tool for studying cell cycle regulation and a potential lead compound for the development of novel anti-cancer therapeutics. Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), the percentage of cells in the G0/G1, S, and G2/M phases can be quantified based on their DNA content. This application note provides a detailed protocol for inducing cell cycle arrest in cultured mammalian cells using this compound and analyzing the effects using flow cytometry.
Data Presentation
The following table summarizes representative quantitative data of cell cycle distribution in HeLa cells following treatment with this compound for 24 hours, as analyzed by flow cytometry.
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | - | 55.2 ± 2.5 | 20.1 ± 1.8 | 24.7 ± 2.1 |
| This compound | 5 | 25.8 ± 3.1 | 15.5 ± 2.0 | 58.7 ± 4.5 |
| This compound | 10 | 15.3 ± 2.8 | 10.2 ± 1.5 | 74.5 ± 3.9 |
| This compound | 20 | 10.1 ± 1.9 | 5.7 ± 1.1 | 84.2 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments. This data is representative and illustrates the expected trend of G2/M arrest following this compound treatment.
Experimental Protocols
Materials
-
HeLa cells (or other mammalian cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (from a reputable chemical supplier)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometer
Cell Culture and this compound Treatment
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment.
-
Prepare a stock solution of this compound in DMSO. A 10 mM stock solution is recommended.
-
On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 5, 10, and 20 µM). Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the DMSO control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Cell Harvesting and Fixation
-
After the incubation period, aspirate the medium and wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C for 2-3 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 2 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several days if necessary.
Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again at 800 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
Use appropriate software to gate the cell population and analyze the cell cycle distribution based on the DNA content (PI fluorescence).
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
References
- 1. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Microscopy of Microtubules after Benomyl Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benomyl, a benzimidazole (B57391) fungicide, is a microtubule-destabilizing agent that finds applications in agricultural and research settings. Its mechanism of action involves binding to β-tubulin, thereby inhibiting the polymerization of microtubules. This disruption of the microtubule cytoskeleton has profound effects on cellular processes, particularly mitosis, leading to cell cycle arrest and apoptosis.[1][2] Immunofluorescence microscopy is a powerful technique to visualize these effects and quantify the impact of this compound on microtubule architecture and associated signaling pathways. These application notes provide detailed protocols for the immunofluorescent staining of microtubules in cells treated with this compound, methods for quantifying the observed effects, and an overview of the relevant cellular pathways.
Mechanism of Action
This compound binds to a novel site on the tubulin dimer, distinct from the colchicine (B1669291) and vinblastine (B1199706) binding sites.[3][4] This binding induces a conformational change in tubulin, inhibiting its polymerization into microtubules.[3][4] Unlike some other microtubule-targeting agents, this compound does not cause significant depolymerization of existing interphase microtubules at concentrations that inhibit mitosis. Instead, it primarily suppresses the dynamic instability of microtubules, reducing both their growing and shortening rates.[3][4][5] This kinetic stabilization of microtubules disrupts the delicate balance required for the formation and function of the mitotic spindle, leading to mitotic arrest.[3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on tubulin polymerization and microtubule dynamics as determined by in vitro assays.
Table 1: Inhibition of Tubulin Polymerization by this compound
| Parameter | Value | Species/System |
| IC50 for Polymerization Inhibition | ~70-75 µM | Brain Tubulin |
| Dissociation Constant (Kd) for Tubulin Binding | 11.9 ± 1.2 µM | Brain Tubulin |
Data sourced from in vitro studies on brain tubulin.[3][4]
Table 2: Effects of this compound on Microtubule Dynamic Instability in Vitro
| Parameter | Effect of this compound |
| Growing Rate | Reduced |
| Shortening Rate | Reduced |
| Catastrophe Frequency | No significant change |
| Rescue Frequency | No significant change |
These effects were observed in in vitro assays using brain microtubules.[3][4]
Table 3: Cellular Effects of this compound on HeLa Cells
| Parameter | Concentration | Exposure Time | Effect |
| IC50 for Cell Proliferation | 5 µM | 24 hours | Inhibition of cell proliferation. |
| Mitotic Spindle Organization | 5 µM | 24 hours | Perturbation of microtubule and chromosome organization. |
| Mitotic Spindle Organization | 20 µM | 24 hours | Severe disruption of mitotic spindle function. |
These observations were made in HeLa cells.[3][4]
Signaling Pathways and Experimental Workflows
This compound-Induced Mitotic Arrest and Apoptosis Signaling Pathway
This compound's disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint (SAC), causing mitotic arrest. This prolonged arrest can subsequently trigger the intrinsic apoptosis pathway. A key protein in the SAC, BubR1, localizes to kinetochores and its levels are increased in the presence of this compound, indicating checkpoint activation.[1] The sustained mitotic arrest can lead to the phosphorylation of anti-apoptotic proteins like Bcl-2, inactivating them and promoting the pro-apoptotic activity of proteins like Bax, ultimately leading to caspase activation and programmed cell death.[1]
Experimental Workflow for Immunofluorescence Analysis
The following diagram outlines the key steps for preparing and imaging cells to visualize the effects of this compound on microtubules.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules in this compound-Treated Adherent Cells (e.g., HeLa)
This protocol is optimized for visualizing the microtubule network in adherent mammalian cells. Methanol (B129727) fixation is often preferred for microtubule staining as it can preserve the fine filamentous structures.
Materials:
-
HeLa cells
-
Glass coverslips (sterile)
-
6-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol, ice-cold (-20°C)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed HeLa cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium from the stock solution. Suggested concentrations are 5 µM and 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the medium from the wells and replace it with the this compound-containing or vehicle control medium.
-
Incubate for 24 hours at 37°C.
-
-
Fixation:
-
Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Aspirate the PBS and immediately add 1 mL of ice-cold methanol to each well.
-
Incubate for 10 minutes at -20°C.
-
-
Blocking:
-
Gently wash the cells three times with PBS for 5 minutes each to rehydrate.
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Aspirate the Blocking Buffer and add the diluted primary anti-α-tubulin antibody (follow manufacturer's recommendation for dilution in Blocking Buffer).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Gently wash the cells three times with PBS for 5 minutes each.
-
Add the diluted fluorescently labeled secondary antibody.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Gently wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.
-
Wash the cells once with PBS.
-
Carefully remove the coverslips from the wells and mount them on glass slides using a drop of mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope. Capture images of the microtubule network and nuclei.
-
Protocol 2: Immunofluorescence Staining of BubR1 in this compound-Treated Cells
This protocol allows for the visualization of the spindle assembly checkpoint protein BubR1, which is expected to accumulate at kinetochores in response to this compound-induced mitotic arrest.
Materials:
-
Same as Protocol 1, with the following additions:
-
Primary antibody: Rabbit anti-BubR1 antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a different fluorophore (e.g., Alexa Fluor 594) to allow for co-localization studies with tubulin.
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
Fixation: For better preservation of some antigens, a paraformaldehyde (PFA)-based fixation can be used.
-
Gently aspirate the culture medium and wash twice with pre-warmed PBS.
-
Add 4% PFA in PBS and fix for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking: Follow step 4 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary anti-BubR1 antibody (and anti-α-tubulin if co-staining) in Blocking Buffer.
-
Incubate as in step 5 of Protocol 1.
-
-
Secondary Antibody Incubation:
-
Wash as in step 6 of Protocol 1.
-
Add the diluted fluorescently labeled secondary antibodies (anti-rabbit for BubR1 and anti-mouse for tubulin).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining, Mounting, and Imaging: Follow steps 7 and 8 from Protocol 1.
Quantitative Analysis of Immunofluorescence Images
To obtain quantitative data from your immunofluorescence images, various image analysis software packages (e.g., ImageJ/Fiji, CellProfiler) can be used.
-
Microtubule Density: Measure the integrated intensity or the area occupied by the tubulin signal within a defined region of interest (e.g., the entire cell).
-
Microtubule Fragmentation: The number of microtubule fragments can be counted, or more advanced analysis can be performed to calculate a fragmentation index.
-
BubR1 Localization: The intensity of the BubR1 signal at kinetochores (which can be co-stained with a centromere marker like CREST) can be quantified.
For all quantitative measurements, it is crucial to analyze a sufficient number of cells for each condition and to perform appropriate statistical analysis.
References
- 1. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic stabilization of microtubule dynamic instability by this compound increases the nuclear transport of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benomyl as a Positive Control for Aneuploidy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benomyl, a benzimidazole (B57391) fungicide, is a well-established chemical agent used as a positive control in aneuploidy studies. Its mechanism of action involves the disruption of microtubule polymerization, a critical process for the formation and function of the mitotic spindle.[1][2][3][4] This interference leads to improper chromosome segregation during cell division, resulting in aneuploidy (an abnormal number of chromosomes) and, at higher concentrations, polyploidy (the presence of more than two complete sets of chromosomes).[5] this compound and its active metabolite, carbendazim (B180503) (MBC), have consistently demonstrated the ability to induce numerical chromosome changes in a variety of in vitro and in vivo systems, while generally testing negative for gene mutations and structural chromosome aberrations.[4][6] This specific mode of action makes this compound an ideal positive control for assays designed to detect aneugens, substances that cause aneuploidy.
These application notes provide a summary of quantitative data from various studies, detailed protocols for common aneuploidy assays using this compound, and visualizations of its mechanism of action and experimental workflows.
Data Presentation: Efficacy of this compound in Aneuploidy Induction
The following table summarizes the effective concentrations of this compound and the observed aneuploidy frequencies in different experimental systems. This data is crucial for designing experiments and for the interpretation of results when using this compound as a positive control.
| Cell Type/Organism | Assay Type | This compound Concentration | Key Findings | Reference |
| Human Lymphocytes | Fluorescence In Situ Hybridization (FISH) | 100 ng/mL intervals | Dose-dependent increase in non-disjunction, chromosome loss, and gain. A threshold concentration for aneuploidy induction was identified. | [7][8] |
| Human-Chinese Hamster Hybrid Cells (EUBI) | Chromosome Segregation Analysis | Not specified, but dose-dependent | Dose-dependent increase in aneuploidy and a marked induction of polyploidy at the highest concentration. | [5] |
| Mouse Oocytes | In Vivo Chromosome Analysis | 500-2000 mg/kg (oral gavage) | Significant, dose-dependent increase in hyperploid oocytes. For example, at 1500 mg/kg, 35.4% of oocytes were hyperploid compared to 0.3% in controls. | [1] |
| HeLa Cells | Cell Proliferation and Mitotic Arrest | 5 µM (IC50) | Inhibition of cell proliferation and blockage of mitotic spindle function. | [2] |
| Saccharomyces cerevisiae | Aneuploidy Induction | 10 µg/mL | Used as a positive control to induce mitotic arrest and study adaptation to chromosomal instability. | [9] |
| SH-SY5Y (Human Neuroblastoma) Cells | Cytotoxicity and DNA Damage | 1-6 µM | Concentration-dependent increase in reactive oxygen species, DNA damage, and apoptosis. The IC50 for cytotoxicity was 10.07 µM. | [3] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of tubulin polymerization. By binding to β-tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to a failure of proper chromosome segregation during mitosis, resulting in aneuploidy.
Caption: Mechanism of this compound-induced aneuploidy.
General Workflow for In Vitro Aneuploidy Assay
The following diagram outlines a typical workflow for an in vitro aneuploidy assay using this compound as a positive control. This workflow can be adapted for various cell lines and analysis methods.
Caption: In vitro aneuploidy assay workflow.
Experimental Protocols
In Vitro Micronucleus Assay in Human Lymphocytes
This protocol is adapted from studies using human lymphocytes to assess aneuploidy.[7][8] The micronucleus assay with centromere/kinetochore staining is a robust method to differentiate between clastogens (which cause chromosome breakage) and aneugens.
Materials:
-
Human whole blood
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Phytohemagglutinin (PHA)
-
Penicillin/Streptomycin
-
This compound (dissolved in DMSO)
-
Cytochalasin B
-
Colcemid (optional, for metaphase arrest)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Microscope slides
-
Staining solution (e.g., Giemsa) or FISH probes for centromeres
Procedure:
-
Cell Culture Initiation:
-
Set up whole blood cultures by adding a small volume of heparinized blood to RPMI 1640 medium supplemented with FBS, PHA, and antibiotics.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
After 24 hours of culture initiation, add this compound at various concentrations (e.g., 100 ng/mL intervals) to the cultures. Include a vehicle control (DMSO) and an untreated control.
-
-
Cytochalasin B Addition:
-
At 44 hours post-initiation, add cytochalasin B to a final concentration of 3-6 µg/mL to block cytokinesis, resulting in binucleated cells.
-
-
Cell Harvest:
-
At 72 hours post-initiation, harvest the cells by centrifugation.
-
-
Hypotonic Treatment and Fixation:
-
Resuspend the cell pellet in pre-warmed hypotonic KCl solution and incubate for 5-10 minutes at 37°C.
-
Centrifuge and resuspend the cells in fresh, cold fixative. Repeat the fixation step 2-3 times.
-
-
Slide Preparation and Staining:
-
Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
-
For basic micronucleus scoring, stain the slides with Giemsa.
-
For aneuploidy assessment, perform Fluorescence In Situ Hybridization (FISH) with pan-centromeric probes to identify centromere-positive micronuclei, which are indicative of whole chromosome loss.
-
-
Scoring and Analysis:
-
Score at least 1000 binucleated cells per treatment group for the presence of micronuclei.
-
Classify abnormalities as chromosome loss (including centromere-positive micronuclei), chromosome gain, non-disjunction, or polyploidy.[7]
-
Compare the frequency of aneuploid events in this compound-treated cells to the control groups.
-
In Vivo Aneuploidy Assay in Mouse Oocytes
This protocol describes an in vivo assay to assess the induction of aneuploidy in female germ cells.[1]
Materials:
-
Female mice (e.g., ICR strain)
-
Pregnant Mare's Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
This compound (suspended in a suitable vehicle like corn oil)
-
Hyaluronidase (B3051955) solution
-
Culture medium (e.g., M2 medium)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Microscope slides
-
Staining solution (e.g., Giemsa)
Procedure:
-
Superovulation:
-
Induce superovulation in female mice by intraperitoneal injection of PMSG, followed by an injection of hCG 48 hours later.
-
-
This compound Administration:
-
Administer this compound by oral gavage at various doses (e.g., 500, 1000, 1500, 1750, 2000 mg/kg) shortly after the hCG injection. Include a vehicle control group.
-
-
Oocyte Collection:
-
Approximately 17 hours after hCG injection, sacrifice the mice by cervical dislocation.
-
Collect cumulus-enclosed oocytes from the oviducts into a watch glass containing hyaluronidase to disperse the cumulus cells.
-
-
Oocyte Preparation for Chromosome Analysis:
-
Wash the oocytes in fresh medium.
-
Fix the oocytes on a clean microscope slide by dropping them into a small volume of fixative on the slide.
-
-
Staining and Chromosome Analysis:
-
Stain the slides with Giemsa or another suitable chromosome stain.
-
Examine the slides under a microscope and count the number of chromosomes in each oocyte.
-
Score oocytes as normal (haploid), hyperploid (containing extra chromosomes), or hypoploid (missing chromosomes).
-
-
Data Analysis:
-
Calculate the percentage of hyperploid oocytes for each dose group and compare it to the control group. A statistically significant increase in hyperploidy indicates aneuploidy induction.[1]
-
Conclusion
This compound serves as a reliable and well-characterized positive control for a range of aneuploidy studies. Its specific mechanism of disrupting microtubule dynamics without causing significant gene mutations or structural chromosome aberrations makes it an invaluable tool for validating aneuploidy detection assays. The provided data, protocols, and diagrams offer a comprehensive resource for researchers and scientists in the fields of genetic toxicology and drug development to effectively utilize this compound in their experimental designs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. food.ec.europa.eu [food.ec.europa.eu]
- 5. Use of a cell hybrid test system to demonstrate that this compound induces aneuploidy and polyploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A survey of EPA/OPP and open literature on selected pesticide chemicals. III. Mutagenicity and carcinogenicity of this compound and carbendazim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of thresholds for this compound- and carbendazim-induced aneuploidy in cultured human lymphocytes using fluorescence in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adaptation to high rates of chromosomal instability and aneuploidy through multiple pathways in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Drug Resistance in Cancer Cells Using Benomyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benomyl, a benzimidazole (B57391) fungicide, has garnered interest in cancer research due to its activity as a microtubule-destabilizing agent. Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. This compound exerts its cytotoxic effects by binding to β-tubulin, inhibiting its polymerization into microtubules. This leads to mitotic arrest and subsequent induction of apoptosis (programmed cell death) in cancer cells.[1][2][3][4]
The development of drug resistance is a major obstacle in cancer treatment. One common mechanism of resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.[5][6] Understanding the mechanisms by which cancer cells develop resistance to microtubule-targeting agents like this compound is crucial for the development of more effective therapeutic strategies.
These application notes provide a framework for utilizing this compound as a tool to investigate drug resistance in cancer cells. Detailed protocols for key experiments are provided to assess cytotoxicity, effects on microtubule integrity, cell cycle progression, apoptosis, and the role of P-glycoprotein in mediating resistance.
Data Presentation
Table 1: Cytotoxicity of this compound in Drug-Sensitive and -Resistant Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. A significant increase in the IC50 value in a cell line compared to its parental counterpart is indicative of acquired drug resistance.[7][8]
| Cell Line | Cancer Type | Resistance Phenotype | This compound IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Sensitive | 5 | [3][4] |
| SH-SY5Y | Neuroblastoma | Sensitive | 10.07 | [9][10] |
| MCF-7 | Breast Cancer | Sensitive | Not explicitly stated, but used as a sensitive control | |
| EMT6/AR1 | Breast Cancer | Multidrug-Resistant (P-glycoprotein overexpressing) | ~10-fold higher than MCF-7 |
Table 2: Effect of this compound on Apoptotic Protein Expression
The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. An increase in the Bax/Bcl-2 ratio promotes apoptosis.[11][12][13][14][15]
| Cell Line | Treatment | Bax Expression (Fold Change vs. Control) | Bcl-2 Expression (Fold Change vs. Control) | Bax/Bcl-2 Ratio | Reference |
| MCF-7 | 5 µM this compound | Upregulated | Not explicitly quantified | Increased | [2] |
| U87MG (Example with other apoptosis inducer) | 25 µM CCM | Increased | Decreased | 2.21 | [11] |
| U87MG (Example with other apoptosis inducer) | 50 µM CCM | Increased | Decreased | 3.49 | [11] |
Note: Quantitative data for this compound's direct effect on Bax/Bcl-2 protein levels in resistant vs. sensitive lines is limited in the reviewed literature. The data from U87MG cells treated with Curcumin (CCM) is provided as an illustrative example of how such data is typically presented.
Table 3: Effect of this compound on Cell Cycle Distribution
This compound, as a microtubule inhibitor, is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest.[1][16][17][18][19][20]
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| HeLa | Control | Data not available | Data not available | Data not available | |
| HeLa | This compound | Data not available | Data not available | Increased | [1] |
| A549 (Example with another stilbenoid) | 0.03 µM BCS | Decreased | Decreased | Increased | [20] |
Mandatory Visualization
Caption: this compound's mechanism of action and a common resistance pathway.
Caption: Workflow for investigating this compound's effects on cancer cells.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (drug-sensitive and -resistant)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Immunofluorescence Staining of Microtubules
Principle: This technique uses fluorescently labeled antibodies to visualize the microtubule network within cells, allowing for the assessment of drug-induced changes in microtubule integrity and organization.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-FITC)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Wash again and mount the coverslips on microscope slides using antifade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
Principle: This method uses propidium (B1200493) iodide (PI), a fluorescent dye that intercalates with DNA, to quantify the DNA content of individual cells. The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Bax and Bcl-2 Expression
Principle: This technique separates proteins by size using gel electrophoresis and then transfers them to a membrane where specific proteins can be detected using antibodies. This allows for the quantification of changes in the expression levels of pro- and anti-apoptotic proteins.
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cell pellets in lysis buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the expression of Bax and Bcl-2 to the loading control.
P-glycoprotein Functional Assay (Rhodamine 123 Efflux)
Principle: Rhodamine 123 is a fluorescent substrate of P-glycoprotein. Cells with high P-gp activity will efficiently pump out Rhodamine 123, resulting in low intracellular fluorescence. Inhibition of P-gp will lead to an accumulation of Rhodamine 123 and increased fluorescence. This assay can be used to determine if this compound is a substrate of P-gp or if resistance to this compound is mediated by P-gp.
Materials:
-
Drug-sensitive and P-gp-overexpressing resistant cells
-
Rhodamine 123
-
P-gp inhibitor (e.g., Verapamil or Cyclosporin A) as a positive control
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (e.g., 1 µg/mL) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Efflux Measurement: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh, warm medium. To test if this compound is a P-gp substrate or inhibitor, include it in the medium during the efflux period. A known P-gp inhibitor should be used as a positive control.
-
Fluorescence Measurement: After a defined efflux period (e.g., 1-2 hours), measure the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of the resistant cells with and without the P-gp inhibitor and/or this compound. Increased fluorescence in the presence of the inhibitor or this compound suggests that the compound inhibits P-gp-mediated efflux. To determine if this compound is a substrate, compare its ability to inhibit Rhodamine 123 efflux to that of a known inhibitor.
References
- 1. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic stabilization of microtubule dynamic instability by this compound increases the nuclear transport of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 9. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dissolving Benomyl for Aqueous Experimental Solutions
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for preparing aqueous solutions of Benomyl for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in water?
This compound is a tan, crystalline solid that is practically insoluble in water.[1][2][3] Its low water solubility is a primary challenge for preparing aqueous solutions for experiments.[4][5][6]
Q2: What is the recommended method for preparing an aqueous solution of this compound?
The most effective method is to first dissolve this compound in a suitable organic solvent to create a concentrated stock solution.[7] This stock solution is then diluted with your aqueous buffer or medium to the desired final concentration.[7] Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly recommended organic solvents for this purpose.[7][8]
Q3: How stable is this compound in an aqueous solution?
This compound is unstable in aqueous solutions and undergoes hydrolysis to form methyl 2-benzimidazole carbamate (B1207046) (MBC or carbendazim), which is also a fungicide.[1][2][9][10][11] The rate of this degradation is highly dependent on the pH of the solution.[9] It is recommended not to store aqueous solutions of this compound for more than one day.[7]
Q4: How does pH affect the stability of this compound in water?
This compound degrades more rapidly in neutral to alkaline conditions.[9] The half-life of this compound in aqueous solutions at 25°C is approximately 3.5 hours at pH 5, 1.5 hours at pH 7, and less than 1 hour at pH 9.[9]
Q5: What are the primary degradation products of this compound in aqueous solutions?
In acidic to neutral solutions (pH 5-7), the main degradation product is carbendazim (B180503) (MBC).[9][11] In alkaline solutions (pH 9), the primary transformation product is 3-butyl-1,3,5-triazino[1,2a]benzimidazole-2,4(1H,3H)-dione (STB).[9] At pH 7, the ratio of carbendazim to STB is approximately 3:1.[9]
Experimental Protocols and Data
This compound Solubility Data
The following table summarizes the solubility of this compound in water and various organic solvents.
| Solvent | Solubility | Citation |
| Water (20°C) | ~0.004 mg/mL (0.0004%) | [4] |
| Water (24°C, pH 5) | ~0.0036 mg/mL (3.6 ppm) | [3] |
| Water | ~0.002 mg/mL (2 mg/L) | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| Chloroform | ~94 mg/mL (9.4 g/100 ml) | [2][10] |
| Acetone | ~18 mg/mL (1.8 g/100 ml) | [2][10] |
| Xylene | ~10 mg/mL (1.0 g/100 ml) | [2][10] |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | [7] |
| Ethanol | ~4 mg/mL (0.4 g/100 ml) | [2][10] |
| Heptane | ~0.4 mg/mL (0.04 g/100 ml) | [2] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [7] |
Protocol for Preparing a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in DMF.
Materials:
-
This compound (solid)
-
Dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh the desired amount of solid this compound in a suitable container.
-
Add the required volume of DMF to achieve a concentration of 10 mg/mL.
-
Purge the container with an inert gas to displace air, which helps to minimize degradation.[7]
-
Seal the container and vortex or sonicate until the this compound is completely dissolved.
-
Store the stock solution at -20°C for long-term stability.[7]
Protocol for Preparing an Aqueous Working Solution
This protocol details the dilution of the stock solution into an aqueous buffer.
Materials:
-
This compound stock solution (10 mg/mL in DMF)
-
Aqueous buffer or medium of choice (e.g., PBS, pH 7.2)
Procedure:
-
Warm the this compound stock solution to room temperature.
-
Vortex the stock solution to ensure it is homogeneous.
-
Add the required volume of the stock solution to your aqueous buffer to reach the desired final concentration. Important: Add the stock solution dropwise while vigorously vortexing the buffer to prevent precipitation.
-
Use the freshly prepared aqueous solution immediately, preferably within the same day, due to the instability of this compound in water.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution when added to the aqueous buffer. | The low aqueous solubility of this compound is exceeded. The concentration of the organic solvent in the final solution is too high. | Add the organic stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing. Try using a lower concentration of the stock solution. Ensure the final concentration of the organic solvent (e.g., DMF, DMSO) is as low as possible in the experimental medium. |
| The prepared aqueous solution is cloudy. | This compound has not fully dissolved or has started to precipitate. | Ensure the initial stock solution in the organic solvent is completely clear. If precipitation occurs upon dilution, consider sonicating the final aqueous solution briefly. However, be aware of potential degradation. It is best to prepare a fresh solution. |
| Inconsistent experimental results. | This compound has degraded in the aqueous solution over time. | Always use freshly prepared aqueous solutions of this compound for each experiment.[7] Do not store aqueous solutions. Be mindful of the pH of your medium, as it significantly impacts the half-life of this compound.[9] |
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound aqueous solutions.
This compound Degradation Pathway in Aqueous Solution
Caption: pH-dependent degradation of this compound in water.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. 256. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 3. This compound (HSG 81, 1993) [inchem.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 17804-35-2 [m.chemicalbook.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. This compound | C14H18N4O3 | CID 28780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
Technical Support Center: Overcoming Benomyl Resistance in Fungal Laboratory Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to benomyl resistance in fungal laboratory strains.
Troubleshooting Guides
Problem 1: My fungal strain shows unexpected resistance to this compound.
If your typically this compound-sensitive strain begins to exhibit resistance, consider the following potential causes and solutions.
Potential Cause 1: Spontaneous Mutation in the β-tubulin Gene
Point mutations in the β-tubulin gene are the most common cause of this compound resistance.[1][2][3][4] These mutations can arise spontaneously, especially under selective pressure.
Troubleshooting Steps:
-
Confirm Resistance Level: Determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain using the Agar (B569324) Dilution Method (see Experimental Protocols). Compare this to the expected MIC for the wild-type strain.
-
Sequence the β-tubulin Gene: Extract genomic DNA from the resistant strain and amplify the β-tubulin gene using PCR. Sequence the PCR product to identify any point mutations. Common resistance-conferring mutations occur at specific codons (see Table 1).[2][4]
-
Use an Alternative Antifungal: If a resistance-conferring mutation is confirmed, switch to an antifungal agent with a different mechanism of action. For instance, some this compound-resistant strains show increased sensitivity to N-phenylcarbamates like diethofencarb.[1]
Problem 2: I am unable to transform my this compound-resistant strain.
High levels of this compound resistance can sometimes be linked to changes in cell wall integrity or membrane transport, which might affect transformation efficiency.
Potential Cause: Altered Cell Permeability or Efflux Pump Activity
Overexpression of ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters can lead to multidrug resistance by actively pumping out toxic compounds, including this compound and potentially transformation reagents.[3][5][6][7]
Troubleshooting Steps:
-
Test for Multidrug Resistance: Assess the strain's sensitivity to other antifungal agents from different classes (e.g., azoles, echinocandins). Cross-resistance may indicate the involvement of efflux pumps.
-
Use Efflux Pump Inhibitors: Some natural compounds have been shown to inhibit drug efflux pumps. Co-incubation with such inhibitors during transformation might improve efficiency, although this is an experimental approach.
-
Optimize Transformation Protocol: Experiment with different transformation methods (e.g., electroporation, protoplast fusion) that may be less affected by cell wall or membrane characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in fungi?
The predominant mechanism of resistance to this compound is the alteration of the drug's target site, the β-tubulin protein.[1][4] This is typically caused by point mutations in the β-tubulin gene (tub2), which reduce the binding affinity of this compound to the protein, thereby preventing its inhibitory effect on microtubule assembly.[1][3][4][8]
Q2: Are there other mechanisms of this compound resistance besides β-tubulin mutations?
Yes, other mechanisms can contribute to this compound resistance, although they are generally considered secondary to target site modification. These include:
-
Overexpression of Efflux Pumps: Increased expression of membrane transporters, such as ABC and MFS transporters, can actively pump this compound out of the fungal cell, reducing its intracellular concentration.[3][5][6][7]
-
Activation of Stress Response Pathways: Fungal stress signaling pathways, like the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, can be activated in response to fungicide treatment, enhancing the fungus's tolerance to the chemical stress.[9]
-
Regulatory Gene Mutations: In some fungi, mutations in genes that regulate the expression of β-tubulin can lead to resistance. For example, in Colletotrichum acutatum, the CaBEN1 gene is thought to regulate the expression of a β-tubulin gene, and its disruption leads to this compound sensitivity.[10]
Q3: Can this compound resistance be reversed?
Reversing established this compound resistance due to β-tubulin mutations is challenging. However, some strategies can help manage or overcome resistance:
-
Negative Cross-Resistance: Some mutations that confer high resistance to this compound can lead to increased sensitivity to other compounds, a phenomenon known as negative cross-resistance.[1][2] For example, certain this compound-resistant strains of Venturia inaequalis and Botrytis cinerea are hypersensitive to the N-phenylcarbamate fungicide diethofencarb.[1][2]
-
Efflux Pump Inhibitors: For resistance mediated by efflux pumps, the use of inhibitors can restore sensitivity to the antifungal drug.[3] Research in this area is ongoing, with some natural plant products showing promise in inhibiting fungal drug efflux pumps.
-
Combination Therapy: Combining this compound with a compound that targets a different cellular process can create a synergistic effect and potentially overcome resistance.
Q4: How can I detect this compound resistance in my fungal isolates?
Several methods can be used to detect this compound resistance:
-
Phenotypic Assays: The agar dilution method is a straightforward way to determine the MIC of this compound for a fungal isolate.[11][12]
-
Molecular Techniques: For resistance caused by known β-tubulin mutations, molecular methods are rapid and specific. These include:
-
Allele-specific PCR: This method uses primers designed to specifically amplify the mutated allele.[11]
-
PCR-RFLP (Restriction Fragment Length Polymorphism): If a mutation creates or abolishes a restriction enzyme site, this can be detected by digesting the PCR product and analyzing the resulting fragments.[11]
-
Gene Sequencing: Direct sequencing of the β-tubulin gene provides the most definitive evidence of a mutation.[11]
-
Data Presentation
Table 1: Common β-tubulin Mutations Conferring this compound Resistance
| Fungal Species | Codon | Amino Acid Change | Resistance Level | Reference |
| Botrytis cinerea | 198 | Glutamic Acid -> Alanine | High Resistance | [2] |
| Botrytis cinerea | 198 | Glutamic Acid -> Lysine | High Resistance | [2] |
| Botrytis cinerea | 200 | Phenylalanine -> Tyrosine | Moderate Resistance | [2] |
| Venturia inaequalis | 198 | Glutamic Acid -> Alanine | High Resistance | [1] |
| Neurospora crassa | 198 | Glutamic Acid -> Glycine | High Resistance | [1] |
| Saccharomyces cerevisiae | 241 | Arginine -> Histidine | Resistant | [13] |
Table 2: Example MIC Values for this compound-Sensitive and Resistant Fungal Strains
| Fungal Species | Strain Type | This compound MIC (µg/ml) | Reference |
| Botrytis cinerea | Sensitive | < 0.5 | [2] |
| Botrytis cinerea | Moderately Resistant | 10 - < 20 | [2] |
| Botrytis cinerea | Highly Resistant | > 50 | [2] |
| Monilinia fructicola | Low Resistance | 0.5 - 4 | [14] |
| Monilinia fructicola | High Resistance | > 50 | [14] |
Experimental Protocols
Protocol 1: Agar Dilution Method for this compound Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
Materials:
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
This compound (50% wettable powder or technical grade)
-
Sterile distilled water
-
Sterile petri dishes
-
Fungal culture (7-day-old)
-
3 mm cork borer or sterile scalpel
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water. The concentration will depend on the expected resistance levels.
-
Prepare this compound-Amended Agar: Autoclave the PDA and allow it to cool to approximately 50-55°C.
-
Serial Dilutions: Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/ml).[12] Also, prepare a control plate with no this compound.
-
Pour Plates: Pour the this compound-amended and control agar into sterile petri dishes and allow them to solidify.
-
Inoculation: Take a 3 mm mycelial plug from the edge of an actively growing 7-day-old fungal culture using a cork borer.[12]
-
Incubation: Place the mycelial plug in the center of each this compound-amended and control plate. Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for 7 days.[12]
-
Data Collection: After incubation, measure the diameter of the fungal colony on each plate.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.
Protocol 2: DNA Extraction and PCR for β-tubulin Gene Analysis
This protocol outlines the steps for amplifying the β-tubulin gene for subsequent sequencing or RFLP analysis.
Materials:
-
Fungal mycelium
-
DNA extraction kit (or manual DNA extraction reagents)
-
PCR primers for the β-tubulin gene (design based on the target fungus)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the fungal mycelium using a commercial kit or a standard protocol (e.g., CTAB method).
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted fungal DNA, forward and reverse primers for the β-tubulin gene, Taq polymerase, dNTPs, and PCR buffer.
-
A typical PCR program would be: initial denaturation at 94°C for 4 minutes, followed by 30 cycles of denaturation at 98°C for 10 seconds, annealing at a primer-specific temperature (e.g., 61°C) for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 5-10 minutes.[11]
-
-
Verification of PCR Product: Run the PCR product on an agarose gel to confirm that a fragment of the expected size has been amplified.
-
Downstream Analysis: The purified PCR product can then be sent for Sanger sequencing to identify mutations or be subjected to restriction enzyme digestion for RFLP analysis.
Visualizations
Caption: Overview of this compound resistance mechanisms in fungi.
Caption: Workflow for identifying this compound resistance mechanisms.
Caption: Simplified HOG signaling pathway in response to fungicide stress.
References
- 1. apsnet.org [apsnet.org]
- 2. apsnet.org [apsnet.org]
- 3. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound resistance of Colletotrichum acutatum is caused by enhanced expression of beta-tubulin 1 gene regulated by putative leucine zipper protein CaBEN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Colletotrichum spp. Resistant to this compound by Using Molecular Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Identification and Characterization of Benzimidazole Resistance in Monilinia fructicola from Stone Fruit Orchards in California - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing Benomyl in solution to prevent degradation to carbendazim
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing benomyl in solution to prevent its degradation to carbendazim (B180503).
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and carbendazim?
A1: this compound acts as a pro-fungicide, meaning it is converted into its active metabolite, carbendazim (also known as methyl benzimidazole-2-ylcarbamate or MBC), after application or in solution.[1][2] Carbendazim is the primary agent responsible for the fungicidal activity by inhibiting fungal cell division.[1]
Q2: Why is my this compound solution degrading?
A2: this compound is inherently unstable in most solutions, especially aqueous solutions, and readily hydrolyzes to carbendazim.[3][4] This degradation is a chemical property of the molecule. The rate of this degradation is significantly influenced by the pH and the solvent used.[5]
Q3: What is the primary factor influencing the degradation of this compound in aqueous solutions?
A3: The primary factor is the pH of the solution. This compound degradation is faster in alkaline (high pH) conditions compared to acidic or neutral conditions.[5]
Q4: I am observing poor efficacy in my experiments with this compound. Could this be related to degradation?
A4: Yes, if your experimental setup involves aqueous solutions and there is a time delay between preparing the this compound solution and its use, significant degradation to carbendazim could occur. While carbendazim is the active fungicide, your experiment may require the intact this compound molecule for specific purposes (e.g., studying its uptake or metabolism). Therefore, ensuring the stability of your this compound solution is critical for reproducible and accurate results.
Q5: Are there any recommended solvents for dissolving this compound?
A5: this compound has low solubility in water but is soluble in several organic solvents.[5] Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It is also slightly soluble in ethanol. For aqueous-based assays, a common practice is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous experimental medium just before use. However, even in some organic solvents, this compound can be unstable.[4]
Troubleshooting Guides
Issue 1: Rapid loss of this compound in my aqueous experimental buffer.
-
Cause: this compound is highly susceptible to hydrolysis in aqueous solutions, with the degradation rate being pH-dependent.
-
Solution:
-
pH Adjustment: If your experimental conditions allow, preparing the this compound solution in a slightly acidic buffer (around pH 5) can slow down the degradation to carbendazim compared to neutral or alkaline buffers.[5]
-
Use of Stabilizing Agents: For enhanced stability, consider preparing your this compound solution in a weak alkaline solution or with a non-ionic surfactant.
-
0.01 M Sodium Hydroxide (NaOH): Studies have shown that this compound is significantly more stable in a 0.01 M NaOH aqueous solution.
-
Triton™ X-100: The presence of the non-ionic surfactant Triton™ X-100 in the solution has also been found to stabilize this compound.
-
-
Fresh Preparation: Always prepare the this compound working solution immediately before use to minimize the time for degradation.
-
Issue 2: Precipitation of this compound when diluting an organic stock solution into an aqueous buffer.
-
Cause: this compound has very low solubility in water. When a concentrated organic stock is added to an aqueous buffer, the this compound can crash out of the solution.
-
Solution:
-
Optimize Dilution: Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and even dispersion.
-
Use of a Surfactant: Incorporating a biocompatible surfactant, such as Triton™ X-100 or Tween® 80, in your aqueous buffer can help to maintain this compound's solubility.
-
Final Concentration Check: Ensure that the final concentration of this compound in your aqueous solution does not exceed its solubility limit under those specific conditions.
-
Data Presentation
Table 1: Influence of pH on the Half-life of this compound in Aqueous Buffered Solutions
| pH | Half-life (at 25°C) | Primary Degradation Product(s) |
| 5 | ~3.5 - 4 hours[5] | Carbendazim[5] |
| 7 | ~1.5 hours[5] | Carbendazim and STB (ratio approx. 3:1)[5] |
| 9 | < 1 hour[5] | STB (3-butyl-1,3,5-triazino[1,2a]benzimidazole-2,4(1H,3H)-dione)[5] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (at 25°C) |
| Water (pH 5) | 3.6 mg/L |
| Water (pH 7) | 2.9 mg/L |
| Water (pH 9) | 1.9 mg/L |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Chloroform | 94 g/100g |
| Acetone | 1.8 g/100g |
| Xylene | 1.0 g/100g |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL |
| Ethanol | 0.4 g/100g |
| Heptane | 0.04 g/100g |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution using 0.01 M NaOH
-
Prepare 0.01 M NaOH Solution:
-
Dissolve 0.4 g of NaOH pellets in 1 liter of deionized water.
-
Mix thoroughly until the NaOH is completely dissolved.
-
-
Prepare this compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound powder in the 0.01 M NaOH solution to achieve the desired final concentration.
-
Use sonication or gentle heating if necessary to aid dissolution.
-
-
Storage and Use:
-
This solution should be prepared fresh for optimal stability.
-
Store in a tightly sealed container, protected from light.
-
Protocol 2: Preparation of this compound Stock Solution in an Organic Solvent
-
Solvent Selection: Choose a suitable organic solvent such as DMSO or DMF based on your experimental requirements and the desired concentration.
-
Dissolution:
-
Weigh the desired amount of this compound powder.
-
Add the organic solvent to the this compound powder.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. For example, to prepare a 10 mM stock solution in DMSO, dissolve 2.9 mg of this compound in 1 mL of DMSO.
-
-
Storage:
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Ensure the storage container is tightly sealed to prevent absorption of moisture.
-
-
Preparation of Working Solution:
-
Immediately before use, dilute the stock solution to the final desired concentration in your experimental medium.
-
Add the stock solution to the medium dropwise while stirring to prevent precipitation.
-
Mandatory Visualization
Caption: Mechanism of action of this compound and its active metabolite carbendazim.
Caption: Recommended workflow for preparing and using this compound solutions.
References
Technical Support Center: Accounting for Benomyl Hydrolysis in Long-term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for the hydrolysis of Benomyl in their long-term experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the activity of my this compound solution decreasing over time in my aqueous-based experiment?
A1: this compound is highly susceptible to hydrolysis, especially in aqueous solutions. It degrades into other compounds, which may have different biological activities. The rate of this degradation is significantly influenced by the pH and temperature of your medium. In neutral or acidic water, this compound can completely degrade within several hours.[1]
Q2: What are the primary breakdown products of this compound, and are they biologically active?
A2: The main hydrolysis product of this compound is methyl 2-benzimidazole carbamate (B1207046) (MBC), more commonly known as carbendazim (B180503).[2][3] Carbendazim itself is a potent and more stable systemic fungicide.[1][2] Therefore, while the parent compound this compound is degrading, the resulting primary metabolite, carbendazim, retains fungicidal activity. Under alkaline conditions (pH 9), another major transformation product is 3-butyl-1,3,5-triazino[1,2a]benzimidazole- 2,4(1H,3H)-dione (STB).[4][5]
Q3: How does pH impact the stability of my this compound solution?
A3: The pH of the aqueous solution is a critical factor in this compound's stability. Hydrolysis is significantly faster under alkaline conditions. It is most stable in acidic conditions, but still degrades rapidly. It is crucial to control and monitor the pH of your experimental medium.[4]
Q4: What is the best way to prepare and store this compound solutions for experiments?
A4: Due to its instability in water, aqueous solutions of this compound should be prepared fresh before each use and should not be stored for more than a day.[6] For a stock solution, dissolve this compound in an organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) and store it at -20°C.[6] When preparing your working aqueous solution, first dissolve the this compound in DMF and then dilute it with your chosen aqueous buffer.[6] Note that even stock solutions in methanol (B129727) are only stable for about half a day.[7]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in a multi-day experiment.
-
Probable Cause: Significant degradation of this compound into carbendazim (MBC) and other products over the course of the experiment. The concentration of the active compound(s) is not remaining constant.
-
Solution:
-
Prepare Fresh Solutions: Prepare a fresh this compound working solution daily from a frozen organic stock.[6]
-
Monitor Concentrations: If feasible, take aliquots of your experimental medium at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them using HPLC or LC-MS/MS to quantify the remaining this compound and the appearance of carbendazim.[8][9] This will allow you to characterize the degradation kinetics within your specific experimental system.
-
Consider pH Buffering: Ensure your experimental medium is well-buffered to maintain a consistent pH, as fluctuations can alter the hydrolysis rate.[4]
-
Issue 2: Low solubility or precipitation of this compound in the aqueous medium.
-
Probable Cause: this compound is practically insoluble in water (around 2-4 mg/L).[1][10]
-
Solution:
-
Use a Co-solvent: Prepare a concentrated stock solution in a suitable organic solvent where this compound is highly soluble, such as Dimethylformamide (DMF) or Chloroform.[5][6]
-
Dilution Method: Add the stock solution to your aqueous medium while vortexing or stirring vigorously to aid dispersion and prevent immediate precipitation. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system. For example, a common procedure is to first dissolve this compound in DMF and then dilute with a PBS buffer (pH 7.2) to achieve the final concentration.[6]
-
Data Presentation
Table 1: Half-life of this compound in Aqueous Solutions at Different pH Values.
| pH | Half-life (Approximate) | Primary Degradation Product(s) | Reference |
| 5 | 3.5 - 4 hours | Carbendazim (MBC) | [4] |
| 7 | 1.5 hours | Carbendazim (MBC) and STB (~3:1 ratio) | [4] |
| 9 | < 1 hour | STB | [4] |
Table 2: Solubility of this compound in Various Solvents.
| Solvent | Solubility | Reference |
| Water | Practically insoluble (~2-4 mg/L) | [1][5] |
| Chloroform | ~94 g/100 mL | [5] |
| Dimethylformamide (DMF) | ~53 g/100 mL | [5] |
| Acetone | ~1.8 g/100 mL | [5] |
| Ethanol | ~0.4 g/100 mL | [5] |
| Xylene | ~1.0 g/100 mL | [5] |
| Heptane | ~0.04 g/100 mL | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent to maximize stability during storage.
-
Materials:
-
This compound (solid, ≥95% purity)[6]
-
Dimethylformamide (DMF), analytical grade
-
Analytical balance
-
Volumetric flasks
-
Cryo-vials or amber glass vials
-
-
Procedure:
-
Accurately weigh the desired amount of solid this compound.
-
Dissolve the this compound in a small volume of DMF in a volumetric flask.
-
Once fully dissolved, bring the solution to the final desired volume with DMF. For example, dissolving 29 mg of this compound in 10 mL of DMF yields a 10 mM stock solution.
-
Aliquot the stock solution into small-volume, airtight cryo-vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[6] The solid compound is stable for ≥4 years under these conditions.[6]
-
Protocol 2: General Method for Quantification of this compound and Carbendazim (MBC) by HPLC
-
Objective: To determine the concentrations of this compound and its primary hydrolysis product, carbendazim, in experimental samples. Note: This is a general guideline; specific parameters like column type, mobile phase composition, and gradient may need optimization.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column
-
This compound and Carbendazim analytical standards
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)[9]
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier
-
Sample clarification filters (e.g., 0.22 µm syringe filters)
-
-
Procedure:
-
Sample Preparation:
-
Take a precise volume of your experimental medium.
-
Perform a liquid-liquid or solid-phase extraction (SPE) if necessary to remove interfering matrix components and concentrate the analytes.
-
Reconstitute the final extract in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Standard Curve Preparation:
-
Prepare a series of calibration standards of both this compound and carbendazim in the mobile phase, covering the expected concentration range in your samples.[9]
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water (often with a small percentage of formic acid, e.g., 0.1%).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Monitor at wavelengths appropriate for both compounds, such as 286 nm and 293 nm.[6]
-
Injection Volume: Typically 10-20 µL.[9]
-
-
Data Analysis:
-
Identify the peaks for this compound and carbendazim based on the retention times of the analytical standards.
-
Quantify the concentration of each compound in your samples by comparing the peak areas to the standard curves.
-
-
Visualizations
Caption: this compound hydrolysis pathways under different pH conditions.
Caption: Workflow for monitoring this compound in long-term experiments.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 3. epa.gov [epa.gov]
- 4. fao.org [fao.org]
- 5. 256. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of Carbendazim, Thiophanate, Thiophanate-methyl and this compound Residues in Agricultural Products by Liquid Chromatography-Tandem Mass Spectrometry [jstage.jst.go.jp]
- 9. epa.gov [epa.gov]
- 10. This compound (HSG 81, 1993) [inchem.org]
Optimizing Benomyl concentration to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benomyl. The aim is to help optimize experimental concentrations to minimize off-target effects and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a systemic benzimidazole (B57391) fungicide that primarily acts by inhibiting the polymerization of microtubules, which are essential components of the cytoskeleton in eukaryotic cells.[1][2] It binds to the β-tubulin subunit, preventing the proper formation of microtubules.[2] This disruption of the microtubule network interferes with vital cellular processes such as cell division (mitosis), leading to cell cycle arrest and ultimately cell death in susceptible fungi.[2][3] While its primary target is fungal tubulin, it can also affect microtubule polymerization in mammalian cells, albeit generally at higher concentrations.[4][5]
Q2: What are the known off-target effects of this compound in a research setting?
Beyond its primary effect on microtubule dynamics, this compound has several documented off-target effects, particularly at higher concentrations. These include:
-
Induction of Oxidative Stress: this compound can lead to a concentration-dependent increase in reactive oxygen species (ROS), causing cellular damage.[6]
-
Apoptosis and Necrosis: It can induce programmed cell death (apoptosis) and necrosis in various cell types.[6]
-
Inhibition of Mitochondrial Aldehyde Dehydrogenase (mALDH): this compound and its metabolite, carbendazim, can inhibit mALDH, an enzyme crucial for detoxifying aldehydes.[7]
-
Hepatotoxicity: Studies in animal models have shown that prolonged exposure to high doses of this compound can lead to altered liver function and, in severe cases, cirrhosis.[1]
-
Genotoxicity: this compound has been shown to induce DNA strand breaks in a dose-dependent manner.[6]
Q3: How can I dissolve this compound for my experiments?
This compound has low solubility in water.[1] For cell culture experiments, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] For instance, a 10 mM stock solution can be prepared by dissolving 0.029 g of this compound in 1 mL of 100% DMSO.[6] It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤1%) to avoid solvent-induced toxicity.[6] Some studies also report dissolving this compound in ethanol (B145695) or a mixture of acetone (B3395972) and ethanol.[8] For certain applications, such as in plant tissue culture, this compound can be dissolved by autoclaving or boiling in the medium.[9]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed even at low this compound concentrations.
-
Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying sensitivities to this compound. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Troubleshooting Steps:
-
Conduct a cytotoxicity assay (e.g., MTT or Neutral Red Uptake) with a wide range of this compound concentrations to determine the IC50 value.[10]
-
Review the literature for established IC50 values for your cell line or similar cell types to guide your concentration selection.
-
Ensure the solvent concentration (e.g., DMSO) in your final culture medium is not contributing to cytotoxicity. Run a solvent-only control.
-
-
Possible Cause 2: Contamination of this compound stock. Impurities or degradation of the this compound compound can lead to unexpected toxicity.
-
Troubleshooting Steps:
-
Use high-purity this compound from a reputable supplier.
-
Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C).[6]
-
If possible, verify the purity of your this compound using analytical methods.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in this compound solution preparation. Due to its poor solubility, inconsistent dissolution can lead to variations in the effective concentration.
-
Troubleshooting Steps:
-
Ensure complete dissolution of the this compound in the solvent before further dilution. Gentle warming or vortexing may aid dissolution.
-
Always prepare fresh dilutions from the stock solution for each experiment.
-
Use precise pipetting techniques to minimize errors in dilution.
-
-
Possible Cause 2: Differences in cell culture conditions. Cell density, passage number, and media composition can all influence the cellular response to this compound.
-
Troubleshooting Steps:
-
Standardize your cell seeding density and treatment protocols.
-
Use cells within a consistent range of passage numbers.
-
Ensure all batches of media and supplements are of the same quality.
-
Issue 3: Difficulty in distinguishing between primary (on-target) and off-target effects.
-
Possible Cause: Overlapping concentration ranges for different effects. The concentrations at which this compound affects microtubule dynamics may be close to those that induce off-target effects like oxidative stress.
-
Troubleshooting Steps:
-
Carefully titrate the this compound concentration to find a window where the primary effect is observed with minimal off-target effects.
-
Include specific assays for off-target effects (e.g., ROS measurement, apoptosis assays) in your experimental design to monitor their occurrence at different this compound concentrations.
-
Consider using a positive control for microtubule disruption (e.g., colchicine, nocodazole) and negative controls to differentiate specific effects.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| SH-SY5Y (Human Neuroblastoma) | MTT | 10.07 µM | [6][11] |
| SH-SY5Y (Human Neuroblastoma) | MTT | 108.7 µM (commercial product Pilben 50) | [6][10] |
| NRK-52E (Rat Kidney Epithelial) | MTT | 25.7 µM | [10] |
| HeLa (Human Cervical Adenocarcinoma) | Proliferation Assay | 5 µM | [12][13] |
Table 2: this compound Concentration and Observed Off-Target Effects in SH-SY5Y Cells
| This compound Concentration | Effect | Assay | Reference |
| 1, 2, 4, 6 µM | Increased Reactive Oxygen Species (ROS) | H2DCF-DA Flow Cytometry | [6] |
| 1, 2, 4, 6 µM | DNA Damage (strand breaks) | Comet Assay | [6] |
| 1, 2, 4, 6 µM | Apoptosis/Necrosis | Annexin V/PI Staining | [6] |
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is adapted from studies on this compound-induced cytotoxicity.[6][10]
-
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Methodology:
-
Seed cells (e.g., SH-SY5Y) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent and non-toxic (e.g., 1%).
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3 hours at 37°C in the dark.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm with a reference wavelength of 670 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
-
2. Microtubule Polymerization Assay
This protocol is based on in vitro studies of this compound's effect on tubulin assembly.[4][5]
-
Objective: To measure the inhibitory effect of this compound on the polymerization of tubulin in vitro.
-
Methodology:
-
Purify tubulin from a suitable source (e.g., goat brain).
-
Prepare an assembly buffer (e.g., containing PIPES, MgCl2, EGTA, and GTP).
-
In a temperature-controlled spectrophotometer set at 37°C, mix purified tubulin with the assembly buffer in the absence or presence of different concentrations of this compound.
-
Monitor microtubule assembly by measuring the increase in absorbance at 350 nm over time.
-
The rate and extent of polymerization can be determined from the absorbance curves.
-
To determine the microtubule polymer mass, tubulin can be polymerized as described above and then centrifuged to pellet the microtubules. The amount of tubulin in the pellet can be quantified.
-
Calculate the half-maximal inhibitory concentration (IC50) for polymerization.
-
Visualizations
Caption: Signaling pathways of this compound's on-target and off-target effects.
Caption: Workflow for optimizing this compound concentration in experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How does this compound work? - Blog - Rayfull Chemicals [rayfull.net]
- 3. pomais.com [pomais.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism for this compound action as a mitochondrial aldehyde dehydrogenase inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A broad spectrum fungicide for use in plant cell and protoplast culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. researchgate.net [researchgate.net]
- 12. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Benomyl-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in Benomyl-based assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to have precipitated after dilution in my aqueous assay buffer. How can I resolve this?
A1: this compound has low solubility in water.[1] To prevent precipitation, it is recommended to first dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[2] When diluting into your aqueous buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5% for DMSO) to avoid solvent-induced toxicity to your cells.[3] It is also advisable to prepare fresh dilutions for each experiment as aqueous solutions of this compound are not stable and should not be stored for more than a day.[2]
Q2: I am observing significant variability in my IC50 values for this compound between experiments. What are the potential causes?
A2: Inconsistent IC50 values in cell-based assays can arise from several factors.[4] For this compound, a primary suspect is its instability in aqueous solutions.[1] this compound's half-life is highly dependent on the pH of the medium, with faster degradation under alkaline conditions.[5] Other factors that can contribute to variability include:
-
Cell Passage Number: Using cells with a high passage number can lead to phenotypic changes and altered drug sensitivity. It is best to use cells within a consistent and low passage range.[6]
-
Seeding Density: Inconsistent cell seeding density can affect growth rates and confluency, which in turn alters the apparent drug response.[6]
-
Assay Duration: IC50 values can change with different incubation times. Standardize the assay duration to ensure comparability between experiments.[6]
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is non-toxic to the cells.[6]
Q3: My cells treated with this compound are showing unexpected levels of cell death, even at low concentrations. What could be the reason?
A3: While this compound's primary mechanism is the disruption of microtubule polymerization, it can also induce off-target effects.[7] this compound is known to induce oxidative stress and apoptosis in some cell lines.[8] Additionally, this compound degrades into other compounds, such as carbendazim (B180503) (MBC) and butyl isocyanate, which have their own toxic effects.[7][9] It is also possible that the solvent used to dissolve the this compound is causing toxicity if the final concentration in the culture medium is too high.[3]
Q4: How can I confirm that this compound is effectively disrupting microtubules in my cellular assay?
A4: The most direct way to visualize the effect of this compound on the microtubule network is through immunofluorescence microscopy.[3] Cells treated with an effective concentration of this compound will show a dose-dependent disruption and fragmentation of the microtubule network compared to untreated control cells.[3] Another method is to perform a Western blot to assess the ratio of soluble (unpolymerized) to polymerized tubulin.
Q5: What are the appropriate controls for a this compound-based cell viability assay?
A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This control accounts for any effects of the solvent on cell viability.[6]
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This represents the baseline cell viability.
-
Positive Control (Optional but Recommended): A well-characterized microtubule-destabilizing agent, such as nocodazole (B1683961) or colchicine, can be used as a positive control to confirm that the assay is sensitive to microtubule disruption.[10]
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values | This compound degradation due to pH of the media.[5] | Monitor and control the pH of your cell culture media. Prepare fresh this compound dilutions in media immediately before each experiment. |
| Inconsistent cell seeding density.[6] | Ensure a consistent number of cells are seeded in each well. | |
| High cell passage number.[6] | Use cells within a defined, low passage number range for all experiments. | |
| Variation in assay incubation time.[6] | Strictly adhere to a standardized incubation time for all experiments. | |
| Unexpected cytotoxicity | Toxicity from this compound degradation products (e.g., carbendazim, butyl isocyanate).[7][9] | Be aware of this compound's instability and consider that observed effects may be a combination of this compound and its degradants. |
| Solvent toxicity.[3] | Run a vehicle control with the highest concentration of the solvent used in the experiment to check for toxicity. Keep the final solvent concentration below 0.5%. | |
| Off-target effects of this compound (e.g., oxidative stress).[8] | Investigate markers of apoptosis or oxidative stress to determine if these pathways are being activated. | |
| Low or no observed effect | Precipitation of this compound in aqueous media.[2] | Prepare a high-concentration stock in DMSO or DMF and dilute it fresh for each experiment, ensuring the final solvent concentration is low. |
| Insufficient incubation time.[6] | Perform a time-course experiment to determine the optimal incubation time for your cell line and assay. | |
| Cell line resistance. | Some cell lines may be inherently resistant to microtubule inhibitors. Consider using a different cell line or a positive control to validate your assay setup. |
Issues with this compound Solution Preparation and Storage
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound.[1] | Prepare a concentrated stock solution in 100% DMSO or DMF.[2] When diluting, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. |
| Loss of activity over time | Hydrolysis of this compound in aqueous solution.[1][5] | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Do not store this compound in aqueous solutions for more than a day.[2] |
| Instability of stock solution. | Store stock solutions in an appropriate solvent (DMSO or DMF) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] |
Quantitative Data Summary
Table 1: this compound Stability in Aqueous Solutions
| pH | Half-life | Primary Degradation Product(s) |
| 5 | ~3.5 hours | Carbendazim (MBC)[5] |
| 7 | ~1.5 hours | Carbendazim (MBC) and STB (ratio approx. 3:1)[5] |
| 9 | <1 hour | STB[5] |
Table 2: Reported IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | IC50 Value | Incubation Time |
| SH-SY5Y (human neuroblastoma) | MTT | 10.07 µM | 24 hours[8] |
| HeLa (human cervical cancer) | Not specified | 5 µM | Not specified[8] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[4]
Experimental Protocols
Detailed Protocol: Cell Viability (MTT) Assay
This protocol is adapted from a study on the neurotoxic potential of this compound.[8]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[8] Store at -20°C.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10, 20, 40, and 60 µM).[11]
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 1%).[8]
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[11]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
This compound's Mechanism of Action and Degradation Pathway
Caption: this compound's cellular effects and degradation.
Troubleshooting Workflow for Inconsistent this compound Assay Results
Caption: A logical guide to troubleshooting this compound assays.
References
- 1. This compound | C14H18N4O3 | CID 28780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of this compound and its breakdown products carbendazim and butyl isocyanate on the structure and function of tracheal ciliated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2.3. Cell Viability Assay for this compound and Valerenic Acid [bio-protocol.org]
Technical Support Center: The Impact of pH on Benomyl Stability and Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide Benomyl. The following information addresses common issues related to the influence of pH on this compound's stability and activity in experimental media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be losing its effectiveness over a short period. Could the pH of my medium be the cause?
A1: Yes, the pH of your aqueous medium is a critical factor in the stability of this compound. This compound is susceptible to hydrolysis, and its degradation rate is significantly influenced by pH. Under alkaline conditions (pH > 7), this compound degrades much more rapidly than in acidic or neutral conditions.[1][2] If your medium is alkaline, the active compound is likely breaking down quickly, leading to a loss of fungicidal activity.
Q2: What are the primary degradation products of this compound at different pH levels?
A2: this compound degrades into different primary products depending on the pH of the solution:
-
Acidic Conditions (pH 5): The major degradation product is methyl 2-benzimidazolecarbamate (MBC or carbendazim), which is also a potent fungicide.[1][2]
-
Neutral Conditions (pH 7): Both carbendazim (B180503) (MBC) and 3-butyl-1,3,5-triazino[1,2a]benzimidazole-2,4(1H,3H)-dione (STB) are formed, with a ratio of approximately 3:1 in favor of carbendazim.[1]
-
Alkaline Conditions (pH 9): The main transformation product is STB.[1][2]
Q3: How does pH affect the fungicidal activity of this compound?
A3: The primary mode of action of this compound is through its degradation product, carbendazim (MBC).[3][4][5] Carbendazim disrupts fungal cell division by inhibiting the formation of microtubules.[3] Therefore, the fungicidal activity of a this compound solution is intrinsically linked to the rate of its conversion to carbendazim. In acidic to neutral media where carbendazim formation is favored, you can expect effective fungicidal action. However, under highly alkaline conditions, the rapid degradation to the less fungicidally active STB can diminish its efficacy.
Q4: I am preparing a stock solution of this compound. What is the recommended pH for storage to ensure maximum stability?
A4: To maximize the stability of a this compound stock solution, it is recommended to prepare and store it in a slightly acidic buffer (e.g., pH 5). This will slow down the rate of hydrolysis compared to neutral or alkaline conditions. Always store the solution in a dark, cool place to minimize other forms of degradation. It is also best practice to prepare fresh solutions for your experiments whenever possible, as this compound is inherently unstable in aqueous solutions.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no fungicidal effect observed in experiments. | Rapid degradation of this compound due to high pH of the culture medium. | 1. Measure the pH of your experimental medium. 2. If the pH is neutral to alkaline (≥ 7), consider adjusting it to a slightly acidic pH (5.0-6.5) using appropriate buffers, if compatible with your experimental system. 3. Prepare fresh this compound solutions immediately before use. |
| Precipitate forms in the this compound stock solution over time. | Hydrolysis of this compound to its less soluble degradation products. | 1. Prepare stock solutions in a slightly acidic buffer (pH 5) to improve stability. 2. Avoid prolonged storage of aqueous this compound solutions. 3. If a precipitate is observed, it is recommended to discard the solution and prepare a fresh one. |
| Variability in results between experimental batches. | Inconsistent pH of the media used in different batches, leading to variable this compound degradation rates. | 1. Standardize the pH of your culture medium for all experiments. 2. Routinely check and record the pH of each new batch of medium before adding this compound. |
Quantitative Data Summary
The stability of this compound in aqueous solutions is highly dependent on pH. The following table summarizes the half-life of this compound at different pH levels.
| pH | Half-life (at 25°C) | Primary Degradation Product(s) |
| 5 | ~3.5 - 4 hours | Carbendazim (MBC)[1][2][6] |
| 7 | ~1.5 hours | Carbendazim (MBC) and STB (~3:1 ratio)[1][2] |
| 9 | < 1 hour | STB[1][2] |
Experimental Protocols
Protocol for Assessing the Impact of pH on this compound Stability
This protocol outlines a method to determine the degradation rate of this compound in aqueous solutions at different pH values.
1. Materials:
- This compound (analytical grade)
- Sterile buffered solutions at pH 5, 7, and 9
- Volumetric flasks and pipettes
- HPLC system with a suitable column (e.g., C18)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or other suitable mobile phase modifier
- Incubator or water bath set to 25°C
- Dark environment (e.g., amber vials or incubator with no light)
2. Procedure:
- Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile) where it is more stable.
- In separate, light-protected vessels, add a small, precise volume of the this compound stock solution to each of the pH 5, 7, and 9 buffered solutions to achieve a known final concentration (e.g., 10 µg/mL).
- Immediately after mixing (t=0), take an aliquot from each pH solution for HPLC analysis. This will serve as the initial concentration.
- Incubate the solutions at 25°C in the dark.
- At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each solution.
- Analyze the concentration of this compound and its primary degradation products (Carbendazim and STB) in each aliquot using a validated HPLC method.
- Plot the concentration of this compound versus time for each pH level.
- Calculate the half-life (t₁/₂) of this compound at each pH using first-order decay kinetics.
Visualizations
Caption: this compound degradation pathway as a function of pH.
Caption: Workflow for assessing this compound stability at different pH levels.
References
Technical Support Center: Mitigating P-glycoprotein (P-gp) Efflux of Benomyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the potential efflux of Benomyl, a benzimidazole (B57391) fungicide, mediated by P-glycoprotein (P-gp) in cellular assays.
Troubleshooting Guides
Issue: Suspected P-gp-mediated efflux of this compound is affecting experimental results.
Question 1: How can I determine if this compound is a substrate for P-glycoprotein in my cell line?
Answer:
To confirm if this compound is being actively transported out of your cells by P-gp, you can perform a bidirectional transport assay using a polarized cell monolayer that overexpresses P-gp, such as MDCK-MDR1 or Caco-2 cells. By measuring the transport of this compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side, you can calculate an efflux ratio (ER). An ER significantly greater than 2 is a strong indicator that this compound is a P-gp substrate.
A simpler, alternative method is to measure the intracellular accumulation of this compound in cells overexpressing P-gp versus parental cells that do not. A significantly lower accumulation in the P-gp overexpressing cells suggests active efflux. This effect should be reversible in the presence of a known P-gp inhibitor.
Question 2: My bidirectional transport assay confirms this compound is a P-gp substrate. How can I select an appropriate P-gp inhibitor?
Answer:
Several generations of P-gp inhibitors are available, each with different specificities and potencies. For initial experiments, a first-generation inhibitor like Verapamil or a second-generation inhibitor like Cyclosporin A can be used. Third-generation inhibitors such as Tariquidar offer higher specificity and potency. The choice of inhibitor may depend on the cell line and experimental conditions. It is crucial to determine the optimal non-toxic concentration of the inhibitor for your specific cell line through cytotoxicity assays (e.g., MTT or LDH assay) before proceeding with efflux inhibition experiments. Some commonly used P-gp inhibitors and their typical working concentrations are listed in the table below.
Table 1: Common P-glycoprotein Inhibitors and Typical Working Concentrations
| Inhibitor | Generation | Typical Working Concentration | Key Considerations |
| Verapamil | First | 10 - 100 µM | Can have off-target effects on calcium channels. |
| Cyclosporin A | Second | 1 - 10 µM | Also inhibits CYP3A4, which could affect metabolism of other compounds. |
| Tariquidar | Third | 0.1 - 1 µM | Highly potent and specific for P-gp. |
Question 3: How do I measure the effectiveness of a P-gp inhibitor in increasing intracellular this compound concentration?
Answer:
The effectiveness of a P-gp inhibitor can be quantified by measuring the fold-increase in the intracellular concentration of this compound in the presence of the inhibitor compared to its absence. This can be achieved through an intracellular accumulation assay. Cells overexpressing P-gp are incubated with this compound with and without the selected P-gp inhibitor. After incubation, the cells are lysed, and the intracellular concentration of this compound is quantified using a suitable analytical method such as high-performance liquid chromatography (HPLC).
Table 2: Illustrative Data on the Effect of P-gp Inhibitors on Intracellular this compound Accumulation
| Treatment Group | P-gp Inhibitor | Inhibitor Concentration (µM) | Intracellular this compound Concentration (ng/mg protein) | Fold-Increase in Accumulation |
| Control | None | - | 50 | 1.0 |
| Test 1 | Verapamil | 50 | 250 | 5.0 |
| Test 2 | Cyclosporin A | 5 | 300 | 6.0 |
| Test 3 | Tariquidar | 0.5 | 450 | 9.0 |
Note: The data presented in this table is for illustrative purposes only and may not be representative of actual experimental results.
Experimental Protocols
Protocol 1: Bidirectional Transport Assay for this compound
This protocol is designed to determine the efflux ratio of this compound across a polarized monolayer of P-gp-overexpressing cells (e.g., MDCK-MDR1).
Materials:
-
MDCK-MDR1 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES
-
This compound stock solution
-
P-gp inhibitor (e.g., Verapamil)
-
Lucifer Yellow solution (for monolayer integrity check)
-
Analytical equipment for this compound quantification (e.g., HPLC)
Methodology:
-
Seed MDCK-MDR1 cells on Transwell® inserts and culture until a confluent monolayer is formed (typically 3-5 days).
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A→B) Transport:
-
Add this compound-containing HBSS to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B→A) Transport:
-
Add this compound-containing HBSS to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
At the same time points, collect samples from the apical chamber and replace with fresh HBSS.
-
-
To confirm P-gp mediated transport, repeat the B→A transport experiment in the presence of a P-gp inhibitor (e.g., 50 µM Verapamil) in both chambers.
-
At the end of the experiment, measure the concentration of this compound in all collected samples using HPLC.
-
Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (ER = Papp(B→A) / Papp(A→B)).
Bidirectional Transport Assay Workflow
Protocol 2: Intracellular Accumulation Assay for this compound
This protocol is designed to measure the effect of P-gp inhibitors on the intracellular accumulation of this compound.
Materials:
-
P-gp overexpressing cells (e.g., KB-8-5-11) and parental cells (e.g., KB-3-1)
-
96-well cell culture plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
P-gp inhibitor stock solution (e.g., Verapamil)
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Analytical equipment for this compound quantification (e.g., HPLC)
Methodology:
-
Seed both P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with the P-gp inhibitor at the desired concentration (or vehicle control) for 1 hour.
-
Add this compound to the wells (with and without the inhibitor) and incubate for a specified time (e.g., 2 hours).
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.
-
Lyse the cells with lysis buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Quantify the concentration of this compound in the lysates using HPLC.
-
Normalize the this compound concentration to the protein concentration for each sample.
-
Calculate the fold-increase in accumulation in the presence of the inhibitor compared to the vehicle control.
Intracellular Accumulation Assay Workflow
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of P-glycoprotein-mediated efflux?
A1: P-glycoprotein is an ATP-binding cassette (ABC) transporter that uses the energy from ATP hydrolysis to actively pump a wide range of substrates out of the cell. This reduces the intracellular concentration of the substrate, potentially leading to decreased efficacy of drugs or other bioactive compounds.
Mechanism of P-gp Efflux
Q2: My cells are showing signs of toxicity when I use a P-gp inhibitor. What should I do?
A2: It is essential to perform a dose-response cytotoxicity assay for the P-gp inhibitor alone on your specific cell line before using it in combination with this compound. This will help you determine the maximum non-toxic concentration of the inhibitor. If toxicity is still observed, consider using a lower concentration of the inhibitor, a different inhibitor from another generation, or reducing the incubation time.
Q3: I am not seeing a significant increase in this compound accumulation even with a P-gp inhibitor. What could be the reason?
A3: There are several possibilities:
-
This compound is not a strong substrate for P-gp in your cell line: The efflux may be minimal, and therefore inhibition does not produce a large effect.
-
Other efflux pumps are involved: Other ABC transporters, such as Multidrug Resistance-associated Protein (MRP) or Breast Cancer Resistance Protein (BCRP), might also be transporting this compound. You may need to test inhibitors of these transporters.
-
The inhibitor concentration is suboptimal: The concentration of the P-gp inhibitor may be too low to effectively block efflux. You could try a higher, non-toxic concentration.
-
Experimental variability: Ensure that your experimental technique is consistent and that you have included appropriate positive and negative controls.
Q4: Are there any alternative strategies to P-gp inhibitors for overcoming efflux?
A4: Yes, other strategies include:
-
Formulation approaches: Using excipients that can inhibit P-gp or enhance the solubility and permeability of this compound.
-
Prodrug approach: Modifying the chemical structure of this compound to create a prodrug that is not a P-gp substrate. The prodrug would then be converted to the active this compound inside the cell.
-
Nanoparticle delivery systems: Encapsulating this compound in nanoparticles can help it bypass the P-gp efflux mechanism.
For further assistance, please contact our technical support team.
Technical Support Center: Adjusting Benomyl Treatment Times for Different Cell Lines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Benomyl in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a benzimidazole (B57391) fungicide that acts as a microtubule-disrupting agent.[1][2] It binds to β-tubulin, inhibiting its polymerization into microtubules.[3] This disruption of microtubule dynamics leads to a mitotic block, ultimately inducing apoptosis (programmed cell death).[4]
Q2: How does this compound induce apoptosis?
This compound's disruption of microtubule dynamics activates the intrinsic apoptotic pathway. This is characterized by the activation of the tumor suppressor protein p53 and the modulation of the Bcl-2 family of proteins.[4][5] Specifically, it leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and leading to apoptosis.[4]
Q3: How do I determine the optimal this compound concentration and treatment time for my specific cell line?
The optimal concentration and treatment time for this compound are highly cell-line dependent. Factors such as the cell line's doubling time, expression levels of different tubulin isotypes, and the activity of drug efflux pumps can influence its sensitivity.
It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line. A common starting point is to test a range of concentrations (e.g., 1 µM to 100 µM) for a standard duration, such as 24 or 48 hours. Subsequently, a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) should be conducted using the determined IC50 value to identify the optimal treatment duration for inducing the desired effect (e.g., apoptosis, cell cycle arrest).
Q4: What are some typical IC50 values for this compound in common cancer cell lines?
Published IC50 values for this compound can vary between studies. However, some reported values are provided in the table below. It is important to note that this is not an exhaustive list, and determining the IC50 experimentally for your specific cell line and conditions is highly recommended.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| HeLa | Cervical Cancer | 5[2][3] |
| MCF-7 | Breast Cancer | 5[4] |
| SH-SY5Y | Neuroblastoma | 10.07[6] |
Q5: What is the recommended solvent for dissolving this compound?
This compound has low solubility in water. It is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[7] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observed cytotoxicity | - Incorrect this compound concentration: The concentration may be too low for the specific cell line. - Short treatment duration: The incubation time may be insufficient to induce a response. - Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. - This compound degradation: Improper storage or handling may have led to degradation of the compound. | - Perform a dose-response curve to determine the IC50 for your cell line. - Conduct a time-course experiment to identify the optimal treatment duration. - Consider using a different cell line or investigating potential resistance mechanisms (e.g., expression of drug efflux pumps). - Store this compound stock solutions at -20°C and protect from light. Prepare fresh dilutions for each experiment. |
| High variability between replicates | - Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. - Incomplete this compound dissolution: The compound may not be fully dissolved in the media. - Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the drug. | - Ensure a single-cell suspension before seeding and use a calibrated pipette for accurate cell distribution. - Vortex the this compound stock solution before diluting it in the culture medium. Ensure thorough mixing after adding to the wells. - Avoid using the outermost wells of multi-well plates for experiments, or fill them with sterile PBS or media to minimize evaporation. |
| Unexpected morphological changes | - Solvent toxicity: The concentration of DMSO may be too high. - Off-target effects: At high concentrations, this compound may have effects other than microtubule disruption. | - Ensure the final DMSO concentration is below 0.5% and include a vehicle control (media with DMSO only) in your experiments. - Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Contamination in cell cultures | - Improper aseptic technique: Introduction of bacteria or fungi during experimental setup. - Contaminated reagents: this compound solution or other reagents may be contaminated. | - Strictly adhere to aseptic techniques when working with cell cultures. - Filter-sterilize the this compound stock solution and always use sterile media and supplements.[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the determined time. Include untreated and vehicle-treated controls.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization or gentle scraping.
-
Wash the cells twice with ice-cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
References
- 1. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic stabilization of microtubule dynamic instability by this compound increases the nuclear transport of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Benomyl Phytotoxicity in Plant Research
Welcome to the technical support center for Benomyl usage in plant research. This guide is designed for researchers, scientists, and drug development professionals to effectively use this compound as an antifungal agent while minimizing the risk of phytotoxicity to your plant subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a systemic benzimidazole (B57391) fungicide. Its primary mode of action is the disruption of microtubule assembly in fungal cells by binding to β-tubulin. This interference with microtubule formation halts cell division (mitosis) and ultimately leads to fungal cell death.[1][2][3] In aqueous solutions or within plant tissues, this compound rapidly hydrolyzes into its major metabolite, carbendazim (B180503) (MBC), which is also a potent fungicide with a similar mechanism of action.[3]
Q2: What are the common signs of this compound phytotoxicity in plants?
A2: Phytotoxicity symptoms can vary depending on the plant species, this compound concentration, and application method. General symptoms may include:
-
Growth Inhibition: Stunted growth, particularly of roots and shoots, is a common indicator.[4]
-
Morphological Abnormalities: High concentrations can lead to abnormally short and thick shoots.[4] In onion root tip cells, this compound has been observed to cause abnormalities in mitotic cell division, such as defects in the mitotic spindle.[5]
-
Chlorosis and Necrosis: Yellowing (chlorosis) or browning (necrosis) of leaf margins or speckling across the leaf surface can occur.
-
Reduced Photosynthesis: this compound can negatively impact photosynthesis by affecting chloroplasts and electron transport.
Q3: At what concentration does this compound become phytotoxic?
A3: The phytotoxicity threshold for this compound is species-dependent. For example, in Arabidopsis thaliana grown in agar (B569324) medium, no evidence of phytotoxicity was observed at concentrations up to 20 ppm, while concentrations as low as 2 ppm were effective in controlling fungal contaminants.[6][7] In tomato plants, slight phytotoxic symptoms were observed at a concentration of 500 ppm when applied as a soil drench.[8] It is crucial to determine the optimal concentration for your specific plant species and experimental conditions through preliminary dose-response experiments.
Q4: How do different solvents affect this compound's phytotoxicity?
A4: The choice of solvent for preparing this compound stock solutions can significantly impact its phytotoxicity. While this compound is sparingly soluble in water, it can be dissolved in organic solvents. However, some solvents can be toxic to plant tissues. For instance, dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) has been shown to cause visible toxicity in plant cell and protoplast cultures.[9] It is recommended to use solvents like ethanol (B145695) or acetone (B3395972) to prepare concentrated stock solutions, which are then diluted in the final medium. The final concentration of the organic solvent should be kept to a minimum to avoid solvent-induced phytotoxicity.
Troubleshooting Guide
Issue 1: Stunted growth and abnormal morphology after this compound application.
-
Possible Cause: The this compound concentration is too high for the specific plant species.
-
Solution:
-
Review the literature for recommended concentrations for your plant species.
-
If no specific data is available, perform a dose-response experiment to determine the optimal concentration that is effective against fungi without causing phytotoxicity.
-
Start with a low concentration (e.g., 2-5 ppm) and gradually increase it.
-
-
Possible Cause: The application method is leading to high localized concentrations.
-
Solution:
-
Ensure even application, whether it's a foliar spray or a soil drench.
-
For soil drenches, applying a larger volume of a more dilute solution can help with even distribution. Adding a surfactant may also improve distribution in the soil.[10]
-
Issue 2: Chlorosis or necrosis on leaves following foliar application.
-
Possible Cause: High sensitivity of the plant species to foliar this compound application.
-
Solution:
-
Consider using a soil drench application instead of a foliar spray. Soil application can sometimes be less phytotoxic as the compound is taken up through the roots.[11]
-
If foliar spray is necessary, ensure a fine mist is used for even coverage and avoid drenching the leaves to the point of runoff.
-
Apply in the cooler parts of the day to slow down evaporation and reduce the concentration of the active ingredient on the leaf surface.[12]
-
Issue 3: Poor solubility of this compound leading to inconsistent results.
-
Possible Cause: this compound's low aqueous solubility.
-
Solution:
-
Prepare a concentrated stock solution in an appropriate organic solvent such as ethanol, acetone, or dimethylformamide (DMF).[1]
-
For in vitro cultures, the stock solution can be added to the autoclaved medium after it has cooled to around 50-60°C to ensure even distribution.
-
Boiling or autoclaving this compound directly in the culture medium has been shown to increase its solubility and reduce phytotoxicity in some cases.[9]
-
Data Summary
| Plant Species | Application Method | Effective Antifungal Concentration | Phytotoxicity Threshold | Reference |
| Arabidopsis thaliana | In agar medium | 2-3 ppm | > 20 ppm | [6][7] |
| Tomato (Lycopersicon esculentum) | Soil drench | 100-300 ppm | ~500 ppm | [8] |
| Onion (Allium cepa) | In solution (root dip) | Not specified | Mitotic abnormalities at 1-20 mM | [5] |
| Various (cell cultures) | In liquid/agar medium | 6.25-50 mg/L | > 50 mg/L (if autoclaved) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for easy dilution into experimental media or solutions.
-
Materials:
-
This compound powder (analytical grade)
-
Dimethylformamide (DMF) or 70% ethanol
-
Sterile, light-protected container (e.g., amber glass vial)
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add a small volume of DMF or 70% ethanol to dissolve the powder completely. For example, to make a 10 mg/mL stock, dissolve 100 mg of this compound in 10 mL of solvent.
-
Once fully dissolved, the solution can be filter-sterilized using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at 4°C in the dark. Use within a few weeks for best results.
-
Protocol 2: Application of this compound as a Soil Drench
-
Objective: To apply this compound to the soil for systemic uptake by the plant roots, minimizing direct contact with foliage.
-
Materials:
-
This compound stock solution
-
Water
-
Graduated cylinder or beaker
-
-
Procedure:
-
Calculate the final volume and concentration of the this compound solution needed for your pots.
-
Dilute the this compound stock solution with water to the desired final concentration.
-
Gently pour the solution onto the soil surface, ensuring even distribution around the base of the plant.
-
Apply a sufficient volume to moisten the root zone without causing excessive leaching from the bottom of the pot.
-
For some applications, a follow-up watering with plain water can help move the fungicide into the root zone.[13]
-
Visualizations
References
- 1. Screening for Microtubule-Disrupting Antifungal Agents by Using a Mitotic-Arrest Mutant of Aspergillus nidulans and Novel Action of Phenylalanine Derivatives Accompanying Tubulin Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. pomais.com [pomais.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. The fungicidal and phytotoxic properties of this compound and PPM in supplemented agar media supporting transgenic arabidopsis plants for a Space Shuttle flight experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A broad spectrum fungicide for use in plant cell and protoplast culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. bcpc.org [bcpc.org]
- 12. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 13. za.uplcorp.com [za.uplcorp.com]
Technical Support Center: Enhancing Benomyl Efficacy with Synergistic Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the efficacy of the fungicide Benomyl through synergistic combinations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does synergy enhance its efficacy?
A1: this compound is a systemic fungicide that belongs to the benzimidazole (B57391) class. Its primary mechanism of action is the inhibition of microtubule polymerization in fungal cells. It achieves this by binding to β-tubulin, a subunit of the microtubules. This disruption of the microtubule cytoskeleton leads to the arrest of mitosis (cell division) and ultimately induces apoptosis (programmed cell death).[1][2][3]
Synergistic compounds enhance this compound's efficacy by either:
-
Targeting a different step in the same essential pathway: For example, a compound that further destabilizes microtubules through a different binding site.
-
Inhibiting a resistance mechanism: Some fungi develop resistance to this compound through mutations in the β-tubulin gene. A synergistic compound might overcome this resistance by acting on a different target.
-
Enhancing the pro-apoptotic signal: A second compound could potentiate the apoptotic signaling cascade initiated by this compound-induced mitotic arrest.
-
Increasing the intracellular concentration of this compound: By affecting cell membrane permeability or inhibiting efflux pumps.
Q2: Which compounds have shown synergistic activity with this compound?
A2: Research has indicated potential synergistic or additive effects when this compound is combined with other fungicides. Commonly cited partners include:
-
Mancozeb: A broad-spectrum contact fungicide with a multi-site mode of action, making it a good candidate for combination therapy to manage resistance.[4][5]
-
Chlorothalonil: Another multi-site contact fungicide that can be used in combination with systemic fungicides like this compound to broaden the spectrum of activity and delay resistance.
-
Prochloraz: An imidazole (B134444) fungicide that inhibits sterol biosynthesis. Combining fungicides with different modes of action is a common strategy to enhance efficacy.[6][7][8]
Additionally, research into synergistic combinations is expanding to include non-fungicidal compounds that can enhance the activity of existing antifungals.
Q3: How is synergy quantitatively measured in experiments?
A3: The most common method for quantifying synergy is the checkerboard assay , from which the Fractional Inhibitory Concentration (FIC) index is calculated.[9][10]
-
Checkerboard Assay: This involves a two-dimensional titration of two compounds in a microtiter plate. Each well contains a unique concentration combination of the two agents.
-
FIC Index: The FIC for each compound is the Minimum Inhibitory Concentration (MIC) of the compound in combination divided by its MIC when used alone. The FIC index is the sum of the FICs of both compounds.
The interpretation of the FIC index is as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0[10]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible FIC index values in checkerboard assays.
-
Possible Cause 1: Inaccurate Pipetting.
-
Solution: Ensure meticulous and consistent pipetting, especially during the serial dilutions of the compounds. Use calibrated pipettes and change tips between each dilution. Automated liquid handlers can improve reproducibility.[11]
-
-
Possible Cause 2: Compound Solubility and Stability.
-
Solution: this compound has low water solubility.[12] Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing dilutions. Check for precipitation of either compound when they are combined in the assay medium. Prepare fresh stock solutions for each experiment, as this compound can degrade in aqueous solutions.[12]
-
-
Possible Cause 3: Inoculum Variability.
-
Solution: Prepare the fungal inoculum from a fresh culture and standardize the cell density using a spectrophotometer or hemocytometer. Inconsistent inoculum size can significantly affect MIC values.
-
-
Possible Cause 4: Edge Effects in Microtiter Plates.
-
Solution: Evaporation from the outer wells of a 96-well plate can concentrate the compounds and affect fungal growth. To mitigate this, fill the perimeter wells with sterile water or media and do not use them for experimental data.[11]
-
Problem 2: The observed synergy in vitro does not translate to in vivo experiments.
-
Possible Cause 1: Pharmacokinetic and Pharmacodynamic Differences.
-
Solution: The absorption, distribution, metabolism, and excretion (ADME) of the compounds in a living organism can differ significantly from in vitro conditions. The synergistic interaction may not occur at the target site in vivo due to these factors. Consider conducting pharmacokinetic studies for the combined compounds.
-
-
Possible Cause 2: Host-Pathogen Interactions.
-
Solution: The host's immune system and the local microenvironment of the infection can influence the efficacy of antifungal agents. The synergistic effect observed in a controlled lab environment may be altered by these complex biological interactions.
-
Problem 3: Unexpected antagonistic effect (FIC index > 4.0).
-
Possible Cause 1: Chemical Interaction.
-
Solution: The two compounds may interact chemically, leading to the inactivation of one or both agents.
-
-
Possible Cause 2: Competing Mechanisms of Action.
-
Solution: In rare cases, the mechanisms of action of the two compounds may interfere with each other. For example, if one compound arrests the cell cycle at a stage where the other compound is not effective.
-
-
Possible Cause 3: Experimental Artifact.
-
Solution: Re-verify all experimental steps, including stock solution concentrations, dilutions, and calculations. An error in determining the MIC of the individual compounds can lead to an incorrect FIC index.[13]
-
Data Presentation
Table 1: Example of Quantitative Synergy Data for Antifungal Combinations
| Fungal Species | Compound A | Compound B | MIC of A alone (µg/mL) | MIC of B alone (µg/mL) | MIC of A in Combination (µg/mL) | MIC of B in Combination (µg/mL) | FIC Index | Interaction | Reference |
| Trichophyton mentagrophytes | Itraconazole | Luliconazole | 0.125 | 0.015 | 0.03 | 0.004 | 0.5 | Synergistic | [6] |
| Trichophyton mentagrophytes | Itraconazole | Terbinafine | 0.125 | >16 | 0.03 | 4 | ≤0.5 | Synergistic | [6] |
| Trichophyton mentagrophytes | Itraconazole | Ketoconazole | 0.125 | 0.125 | 0.03 | 0.03 | 0.5 | Synergistic | [6] |
Table 2: In Vitro Efficacy of this compound and Other Fungicides Against Fusarium oxysporum
| Fungicide | Concentration (%) | Wilt Incidence (%) - 1 Application | Wilt Incidence (%) - 2 Applications | Wilt Incidence (%) - 3 Applications | Reference |
| This compound | 0.2 | 15.00 | 11.60 | 7.00 | [14] |
| Chlorothalonil | 0.1 | 19.00 | 11.60 | 6.30 | [14] |
| Control | - | 28.00 | 27.30 | 26.30 | [14] |
Note: This table shows the individual efficacy of the fungicides. Synergy studies would require testing them in combination.
Experimental Protocols
Detailed Protocol: Checkerboard Assay for this compound and Mancozeb against Botrytis cinerea
This protocol outlines the steps to assess the synergistic interaction between this compound and Mancozeb against the fungal pathogen Botrytis cinerea.
1. Materials:
-
This compound (analytical grade)
-
Mancozeb (analytical grade)
-
Botrytis cinerea isolate
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer
-
Incubator
2. Preparation of Fungal Inoculum:
-
Culture B. cinerea on PDA plates for 7-10 days at 25°C to allow for sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension to a final concentration of 1 x 10⁵ conidia/mL in PDB using a hemocytometer.
3. Preparation of Compound Stock Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare a 10 mg/mL stock solution of Mancozeb in DMSO. Note: Further dilutions should be made in PDB to the desired starting concentrations.
4. Checkerboard Assay Setup:
-
In a 96-well plate, perform serial two-fold dilutions of this compound horizontally (e.g., across columns 1-10) and Mancozeb vertically (e.g., down rows A-G).
-
Row H should contain serial dilutions of this compound only (to determine its MIC).
-
Column 11 should contain serial dilutions of Mancozeb only (to determine its MIC).
-
Include a growth control well (inoculum in PDB without any compound) and a sterility control well (PDB only).
-
Add 100 µL of the prepared B. cinerea inoculum to each well (except the sterility control).
-
The final volume in each well should be 200 µL.
5. Incubation and Reading:
-
Incubate the plate at 25°C for 48-72 hours.
-
Determine the MIC for each compound alone and for each combination. The MIC is the lowest concentration that completely inhibits visible fungal growth.
6. Calculation of FIC Index:
-
Calculate the FIC of this compound: (MIC of this compound in combination) / (MIC of this compound alone).
-
Calculate the FIC of Mancozeb: (MIC of Mancozeb in combination) / (MIC of Mancozeb alone).
-
Calculate the FIC Index: FIC of this compound + FIC of Mancozeb.
-
Interpret the interaction based on the FIC index values provided in the FAQs section.
Signaling Pathway Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Experimental workflow for assessing synergistic interactions.
Caption: Hypothetical synergistic mechanism of this compound and Mancozeb.
References
- 1. researchgate.net [researchgate.net]
- 2. BCL-2 family member BOK promotes apoptosis in response to endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. apsnet.org [apsnet.org]
- 5. Evaluating Two Fungicides, Prochloraz–Manganese Chloride Complex and Seboctylamine Acetate, to Control Cobweb Disease in White Button Mushroom Caused by Cladobotryum mycophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Comparative study of the fungicide this compound toxicity on some plant growth promoting bacteria and some fungi in pure cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Comparative study of the fungicide this compound toxicity on some plant growth promoting bacteria and some fungi in pure cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ijcmas.com [ijcmas.com]
Dealing with temperature sensitivity of Benomyl-resistant mutants
Welcome to the technical support center for researchers working with benomyl-resistant mutants, particularly those exhibiting temperature sensitivity. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development activities.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the study of this compound-resistant and temperature-sensitive mutants.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Why is my this compound-resistant mutant showing sensitivity to this compound at a permissive temperature? | 1. Loss of Resistance Phenotype: Spontaneous mutations or genetic instability can lead to the loss of the resistance trait, especially with repeated subculturing without selective pressure.[1][2]2. Incorrect this compound Concentration: Errors in the preparation of this compound stock solutions or media can lead to higher than expected effective concentrations.3. Secondary Mutations: A secondary mutation may have occurred that suppresses the resistance phenotype. | 1. Maintain Selective Pressure: Periodically culture the mutant on media containing a low concentration of this compound to select for resistant individuals.2. Verify this compound Concentration: Prepare fresh this compound stock solutions and verify the final concentration in your media.3. Re-isolate the Mutant: Streak out the culture to obtain single colonies and re-test individual colonies for this compound resistance.4. Sequence the β-tubulin Gene: Verify the presence of the expected resistance-conferring mutation. |
| My temperature-sensitive mutant is not showing the expected phenotype at the restrictive temperature. | 1. Incorrect Restrictive Temperature: The defined restrictive temperature may not be optimal for observing the phenotype in your specific mutant or experimental setup.2. Gradual Temperature Shift: A slow transition to the restrictive temperature may allow the mutant to adapt.3. Phenotypic Instability: The temperature-sensitive phenotype may have been lost due to genetic drift or secondary mutations.[1] | 1. Optimize Restrictive Temperature: Test a range of temperatures above the permissive temperature to determine the optimal restrictive temperature for your mutant.2. Rapid Temperature Shift: Ensure a rapid shift from the permissive to the restrictive temperature to induce the phenotype effectively.3. Re-streak and Re-test: Isolate single colonies from your culture and re-screen for the temperature-sensitive phenotype.4. Proper Storage: Ensure long-term storage of your mutant stocks (e.g., at -80°C in glycerol) to maintain genetic stability.[3] |
| I am observing high variability in my this compound sensitivity assays. | 1. Inconsistent Inoculum: Variation in the amount or physiological state of the inoculum can lead to inconsistent growth.2. Uneven Drug Distribution: this compound is poorly soluble in water and may not be evenly distributed in the agar (B569324) medium.[4]3. Edge Effects in Plates: Wells or areas on the edge of a plate may experience different environmental conditions. | 1. Standardize Inoculum: Use a standardized amount of freshly grown and quantified cells or spores for each experiment.2. Proper this compound Dissolution: Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) before adding it to the molten agar. Ensure thorough mixing.3. Randomize Plate Layout: Randomize the placement of your samples across the plate to minimize edge effects. Include appropriate controls in multiple locations. |
| How do I confirm that this compound resistance is linked to a β-tubulin mutation? | 1. Genetic Linkage Analysis: Cross the resistant mutant with a sensitive wild-type strain and analyze the segregation of this compound resistance and the β-tubulin gene in the progeny.2. Gene Sequencing: Sequence the β-tubulin gene of the resistant mutant and compare it to the wild-type sequence to identify mutations.[5] | 1. Perform Genetic Crosses: If your organism has a sexual cycle, perform crosses and analyze the progeny for co-segregation of the resistance phenotype with the mutant β-tubulin allele.2. PCR and Sequencing: Amplify and sequence the β-tubulin gene from your mutant. Look for known resistance-conferring mutations at codons 6, 198, or 200.[5][6] |
| My cold-sensitive mutant grows poorly even at the permissive temperature. | 1. General Fitness Cost: The β-tubulin mutation, while conferring this compound resistance, may also impart a general growth defect.2. Suboptimal Permissive Temperature: The standard permissive temperature may still be slightly stressful for the mutant. | 1. Characterize Growth Rates: Carefully measure the growth rate of your mutant compared to the wild-type at the permissive temperature.2. Test a Range of Permissive Temperatures: Determine the optimal growth temperature for your mutant, which may be slightly different from the wild-type. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound resistance and the properties of associated β-tubulin mutations.
Table 1: this compound EC50 Values in Different Fungal Species
| Fungal Species | Phenotype | β-tubulin Mutation | EC50 (µg/mL) | Reference(s) |
| Botrytis cinerea | Highly Resistant | E198A | > 50 | [5] |
| Botrytis cinerea | Moderately Resistant | E198K | 10 - 20 | [5] |
| Botrytis cinerea | Highly Resistant | F200Y | > 50 | [5] |
| Aspergillus nidulans | Wild-type (Sensitive) | None | 0.7 | |
| Aspergillus nidulans | Highly Resistant | benA10 | > 100 | |
| Colletotrichum gloeosporioides | Sensitive | None | < 1.0 | |
| Colletotrichum gloeosporioides | Resistant | Not specified | > 10 | [7] |
| Colletotrichum acutatum | Moderately Resistant | None detected at codons 198/200 | ~0.1 (partial inhibition) | [7] |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.
Table 2: Temperature Sensitivity of β-tubulin Mutants
| Organism | Mutant Allele | Phenotype | Permissive Temperature | Restrictive Temperature | Reference(s) |
| Saccharomyces cerevisiae | tub2-150 | Conditional-lethal | Not specified | Not specified | [8] |
| Drosophila melanogaster | Mef230-5/Mef244-5 | Temperature-sensitive myogenesis | 18°C | 29°C | [9] |
| Saccharomyces cerevisiae | Various ts alleles | Temperature-sensitive growth | 25°C | 37°C | [10] |
| Schizosaccharomyces pombe | pcp1 ts mutants | Temperature-sensitive growth | 27°C | 36°C | [11] |
Experimental Protocols
Protocol 1: this compound Sensitivity Assay (Agar Dilution Method)
Objective: To determine the EC50 of this compound for a fungal strain.
Materials:
-
Fungal isolate(s) of interest
-
Wild-type (sensitive) control strain
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 70% ethanol (B145695)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in DMSO or 70% ethanol to a final concentration of 10 mg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Prepare this compound-Amended Media:
-
Autoclave the growth medium (e.g., PDA) and cool it to 50-55°C in a water bath.
-
Add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Mix thoroughly and pour the plates.
-
-
Inoculation:
-
From a 3-5 day old culture of the fungal strain, take a 5 mm mycelial plug from the leading edge of the colony using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the desired temperature (permissive temperature for temperature-sensitive mutants) for 3-7 days, or until the colony on the control plate has reached a suitable size.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average diameter for each this compound concentration.
-
Determine the percentage of growth inhibition relative to the control (solvent-only) plate.
-
Plot the percentage of inhibition against the this compound concentration (on a log scale) to determine the EC50 value.[6]
-
Protocol 2: Temperature-Shift Assay
Objective: To assess the phenotype of a temperature-sensitive mutant at permissive and restrictive temperatures.
Materials:
-
Temperature-sensitive mutant and wild-type control strains
-
Appropriate liquid or solid growth medium
-
Incubators set to the permissive and restrictive temperatures
-
Microscope (for morphological analysis)
Procedure:
-
Initial Culture:
-
Inoculate the temperature-sensitive mutant and wild-type strains into liquid or onto solid medium.
-
Incubate at the permissive temperature until the culture reaches the desired growth phase (e.g., mid-log phase for liquid cultures).
-
-
Temperature Shift:
-
For liquid cultures: Dilute the cultures into fresh, pre-warmed (to both permissive and restrictive temperatures) media.
-
For solid media: Replica-plate the colonies onto fresh plates that have been pre-incubated at the permissive and restrictive temperatures.[12]
-
-
Incubation at Different Temperatures:
-
Incubate one set of cultures/plates at the permissive temperature and the other set at the restrictive temperature.
-
-
Phenotypic Analysis:
-
At regular time intervals, observe the cultures for differences in growth, morphology, and viability.
-
For morphological analysis, take samples from the liquid cultures or observe the colonies on the plates directly under a microscope.
-
Visualizations
This compound's Effect on Microtubule Dynamics
References
- 1. Phenotypic instability in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Culture and preservation (Chapter 4) - Filamentous Fungi [cambridge.org]
- 3. creamjournal.org [creamjournal.org]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. apsnet.org [apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. Microtubule stability in budding yeast: characterization and dosage suppression of a this compound-dependent tubulin mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Molecular Mechanism of Temperature Sensitivity for Mutations Affecting the Drosophila Muscle Regulator Myocyte Enhancer Factor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward a Comprehensive Temperature-Sensitive Mutant Repository of the Essential Genes of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Making temperature-sensitive mutants - PMC [pmc.ncbi.nlm.nih.gov]
How to store Benomyl stock solutions to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Benomyl stock solutions to maintain potency and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are highly recommended solvents for preparing this compound stock solutions due to its good solubility. For applications where DMSO or DMF are not suitable, a 1:1 mixture of acetone (B3395972) and 70% ethanol (B145695) can be used.[1][2] Methanol (B129727) is also utilized for preparing analytical standards.[3]
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions at -20°C.[4] Some protocols also suggest storage at 4°C for solutions prepared in an acetone/ethanol mixture, specifically in the dark.[1]
Q3: How long can I store a this compound stock solution?
A3: While solid this compound is stable for at least 4 years at -20°C, the stability of its solutions varies.[2] Stock solutions in DMSO stored at -20°C have been used in cell culture experiments, suggesting good stability for the duration of such studies.[4] However, for aqueous dilutions, it is recommended not to store them for more than one day due to rapid hydrolysis.[2] For long-term experiments, it is best to prepare fresh solutions or periodically test the potency of the stored stock.
Q4: Is this compound sensitive to light?
A4: Photolysis is not considered a significant degradation pathway for this compound.[5] However, as a general good laboratory practice, it is advisable to store stock solutions in amber vials or in the dark to minimize any potential for light-induced degradation.[1]
Q5: Why is my this compound solution precipitating when I add it to my aqueous media?
A5: this compound is practically insoluble in water.[6] Precipitation can occur when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or culture medium. This is a common issue, especially with solvents like acetone.[1] To avoid this, ensure the final concentration of the organic solvent in the aqueous medium is low and add the stock solution dropwise while vortexing or stirring the medium.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpectedly low or no activity of this compound in the experiment. | Degradation of this compound in the stock solution. | This compound is highly unstable in aqueous solutions, hydrolyzing to the less active compound carbendazim (B180503). Ensure that aqueous working solutions are prepared fresh before each experiment.[2][5] For stock solutions in organic solvents, verify their potency if they have been stored for an extended period or at improper temperatures. |
| Precipitation of this compound upon dilution in aqueous media. | This compound's low aqueous solubility can lead to precipitation. When diluting your stock, add it to the aqueous medium slowly while vigorously mixing. Consider using a solvent like DMSO, which is more miscible with water than acetone. | |
| Precipitate forms in the stock solution upon storage at low temperatures. | The solubility of this compound is temperature-dependent. | If precipitation occurs upon refrigeration or freezing, gently warm the solution to room temperature and vortex to redissolve the compound before use. Ensure the solution is completely clear before making dilutions. |
| Difficulty dissolving solid this compound. | Inappropriate solvent or insufficient mixing. | Use DMSO or DMF for the highest solubility.[2] Ensure vigorous vortexing or sonication to aid dissolution. For use in culture media, some studies have reported dissolving this compound by autoclaving or boiling it directly in the medium, though this may not be suitable for all applications and could accelerate degradation if not done carefully.[1][7] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Chloroform | 94 g/kg (9.4 g/100 mL) | [6][8] |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | [2] |
| Acetone | 18 g/kg (1.8 g/100 mL) | [6][8] |
| Xylene | 10 g/kg (1.0 g/100 mL) | [6][8] |
| Ethanol | 4 g/kg (0.4 g/100 mL) | [6][8] |
| Water | Practically insoluble (~3.8 ppm at 20°C) | [8] |
Table 2: Stability of this compound in Aqueous Solutions (Hydrolysis Half-life at 25°C)
| pH | Half-life | Reference |
| 5 | ~3.5 - 4 hours | [5] |
| 7 | ~1.5 hours | [5] |
| 9 | <1 hour | [5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid, high purity)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Tare a sterile microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh the desired amount of solid this compound into the tube. For example, for a 10 mM stock solution, weigh out 2.903 mg of this compound for every 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Potency Testing of this compound Stock Solutions by HPLC
This protocol provides a general guideline for assessing the integrity of a this compound stock solution by quantifying this compound and its primary degradant, carbendazim (MBC).
-
Principle: this compound degrades to carbendazim in solution. The potency of a this compound stock solution can be determined by measuring the relative amounts of this compound and carbendazim. A significant increase in the carbendazim concentration over time indicates degradation of the this compound stock.
-
Materials:
-
This compound stock solution to be tested
-
This compound and carbendazim analytical standards
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid or other appropriate mobile phase modifier
-
HPLC system with a UV or mass spectrometer (MS) detector
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards of both this compound and carbendazim in methanol at known concentrations.
-
Sample Preparation:
-
Dilute an aliquot of the this compound stock solution to be tested with methanol to a concentration within the range of the calibration standards.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water with 0.1% formic acid).
-
Inject the prepared standards and the diluted sample.
-
Monitor the elution of this compound and carbendazim using the UV detector (e.g., at ~280-290 nm) or MS.
-
-
Data Analysis:
-
Generate calibration curves for this compound and carbendazim by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound and carbendazim in the test sample using the calibration curves.
-
Calculate the percentage of this compound remaining and the percentage of carbendazim formed to assess the degradation of the stock solution.
-
-
Visualizations
Caption: Workflow for this compound stock solution preparation and storage.
Caption: Troubleshooting guide for this compound solution-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. 256. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 7. This compound: A broad spectrum fungicide for use in plant cell and protoplast culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C14H18N4O3 | CID 28780 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Calibrating Benomyl Dosage for Different Soil Types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide benomyl in environmental studies. The information provided will help in calibrating dosages for different soil types to ensure experimental accuracy and consistency.
Frequently Asked Questions (FAQs)
Q1: How do different soil properties influence the required dosage and efficacy of this compound?
A1: The physical and chemical properties of soil significantly impact the behavior, availability, and degradation rate of this compound. Key factors include soil pH, organic matter content, clay content, and microbial activity. Understanding these factors is crucial for accurate dosage calibration.
This compound, a systemic fungicide, is known to be more persistent in sandy soils compared to clay soils, especially at higher temperatures which can accelerate its degradation.[1] The persistence of this compound is strongly influenced by soil pH.[1] Its degradation is faster under alkaline conditions.[2]
Data Presentation: Influence of Soil Properties on this compound Behavior
| Soil Property | Influence on this compound | Implication for Dosage Calibration |
| pH | Faster degradation in alkaline (higher pH) soils.[2] Persistence increases in acidic (lower pH) soils.[3] | Higher or more frequent applications may be needed in alkaline soils. Lower doses may be effective for longer in acidic soils. |
| Organic Matter | High organic matter can increase the adsorption of this compound, reducing its bioavailability. | Higher application rates may be necessary in soils with high organic matter to achieve the desired effective concentration. |
| Clay Content | Higher clay content can lead to increased adsorption and potentially slower degradation compared to sandy soils under certain conditions. | Soils with high clay content might require different dosage strategies compared to sandy soils to ensure bioavailability. |
| Temperature | Higher temperatures generally increase the rate of microbial and chemical degradation.[1] | Lower persistence is expected in warmer climates, potentially requiring adjustments in application frequency. |
| Microbial Activity | Soil microorganisms are key to the degradation of this compound.[4][5][6] | Soils with high microbial activity may break down this compound more rapidly, reducing its persistence. |
Q2: What are the typical application rates of this compound for experimental studies?
A2: Recommended application rates for agricultural use can provide a starting point for environmental studies, but these must be adjusted based on the specific soil characteristics and experimental goals.
Data Presentation: General this compound Application Rates for Agricultural Use
| Crop Type | Application Rate (Product per Hectare) |
| Field Crops (e.g., wheat, soybeans) | 300–500 g |
| Fruit Crops (e.g., grapes, apples) | 500–750 g |
| Vegetables (e.g., tomatoes, cucumbers) | 400–600 g |
| Ornamentals | 300–500 g |
| Seed Treatment | 2-3 grams per kilogram of seed[7] |
Note: These are general guidelines for 50% WP formulations and should be adapted for specific experimental conditions and soil types.
Q3: What is the primary degradation pathway of this compound in soil?
A3: this compound is relatively unstable in the environment and rapidly degrades to carbendazim (B180503) (MBC), which is also a fungicide and is more persistent in soil.[8][9] The primary degradation pathway is hydrolysis.
Mandatory Visualization: this compound Degradation Pathway
Caption: Simplified degradation pathway of this compound in soil.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Discrepancies in results from this compound studies can often be traced back to variations in soil properties or experimental procedures.
Mandatory Visualization: Troubleshooting Workflow for Inconsistent Results
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Q4: My this compound recovery from soil samples is low and erratic. What are the possible causes and solutions?
A4: Low and inconsistent recovery of this compound and its primary metabolite, carbendazim (MBC), during extraction is a common issue. This can be due to the strong adsorption of these compounds to soil particles, especially in soils with high clay and organic matter content.
Data Presentation: Troubleshooting Low Analyte Recovery
| Potential Cause | Recommended Solution |
| Inefficient Extraction Solvent | Use a robust extraction solvent mixture. A mixture of acetonitrile (B52724) and ammonium (B1175870) hydroxide (B78521) (90:10) has been shown to be effective.[10] |
| Strong Adsorption to Soil Matrix | Increase shaking time or use sonication during the extraction process to improve the desorption of the analyte from soil particles. |
| Analyte Degradation During Extraction | Ensure the extraction process is carried out promptly after sampling and under conditions that minimize degradation (e.g., avoid high temperatures). |
| Improper Sample Cleanup | For soils with high organic matter, an additional cleanup step may be necessary to remove interfering substances.[10] |
Issue 2: Difficulty in Preparing a Standardized Soil for Experiments
Achieving a homogenous and well-characterized soil matrix is fundamental for reproducible results.
Q5: What is a reliable protocol for preparing a standardized soil matrix for this compound experiments?
A5: A standardized soil matrix is crucial for minimizing variability. The following protocol outlines the key steps for soil preparation.
Experimental Protocols: Standardized Soil Preparation
-
Soil Collection: Collect a sufficient quantity of soil from the desired location.
-
Sieving: Air-dry the soil and pass it through a 2 mm sieve to remove large debris and ensure uniformity.
-
Homogenization: Thoroughly mix the sieved soil to ensure a homogenous distribution of its components.
-
Characterization: Analyze subsamples of the homogenized soil for key properties:
-
pH
-
Organic matter content (%)
-
Clay, silt, and sand content (%)
-
Cation exchange capacity (CEC)
-
-
Moisture Adjustment: Adjust the moisture content of the soil to a predetermined level (e.g., 60% of water holding capacity) and allow it to equilibrate for a set period before introducing this compound.
-
Storage: Store the prepared soil in a controlled environment to prevent changes in its properties.
Experimental Protocols
Protocol 1: Batch Equilibrium Study for this compound Sorption-Desorption
This protocol is designed to determine the sorption and desorption characteristics of this compound in a specific soil type.
Materials:
-
Characterized soil (as prepared above)
-
Analytical grade this compound
-
0.01 M CaCl2 solution
-
Centrifuge tubes
-
Mechanical shaker
-
High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Sorption Phase:
-
Prepare a series of this compound solutions of known concentrations in 0.01 M CaCl2.
-
Add a fixed amount of soil (e.g., 5 g) to a series of centrifuge tubes.
-
Add a known volume (e.g., 25 mL) of each this compound solution to the tubes.
-
Include control tubes with soil and 0.01 M CaCl2 only.
-
Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
-
Centrifuge the tubes to separate the soil from the solution.
-
Analyze the supernatant for the equilibrium concentration of this compound using HPLC.
-
Calculate the amount of this compound sorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.
-
-
Desorption Phase:
-
After the sorption phase, decant the supernatant.
-
Add a fresh volume of 0.01 M CaCl2 to the soil pellet.
-
Shake for the same equilibrium time.
-
Centrifuge and analyze the supernatant for the desorbed this compound.
-
Repeat the desorption step several times to assess the reversibility of sorption.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound and Carbendazim (MBC) Analysis in Soil
This protocol provides a general method for the quantification of this compound and its primary metabolite, MBC, in soil extracts.[10]
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound and MBC in the mobile phase.
-
Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis:
-
Filter the soil extracts through a 0.45 µm syringe filter.
-
Inject the filtered extract into the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and MBC based on their retention times and the calibration curve.
-
-
Calculation: Convert the concentration of MBC back to this compound equivalents if necessary, using their molecular weights. The conversion factor for MBC to this compound is approximately 1.53.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pomais.com [pomais.com]
- 8. epa.gov [epa.gov]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Benomyl and Colchicine on Microtubule Integrity and Function
For researchers and professionals in drug development, understanding the nuanced effects of microtubule-targeting agents is paramount. This guide provides a detailed comparison of two such agents, Benomyl and colchicine (B1669291), focusing on their mechanisms of action, effects on microtubule dynamics, and cellular consequences. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.
Mechanism of Action and Binding Sites
This compound, a benzimidazole (B57391) fungicide, and colchicine, a plant alkaloid, both disrupt microtubule function by interacting with tubulin, the fundamental protein subunit of microtubules. However, they achieve this through distinct mechanisms and binding sites.
Colchicine binds to soluble tubulin dimers, forming a tubulin-colchicine complex.[1] This complex then incorporates into the growing ends of microtubules, effectively "poisoning" them and preventing further polymerization.[2] At lower concentrations, colchicine suppresses microtubule growth, while at higher concentrations, it leads to microtubule depolymerization.[1] The binding site for colchicine is located at the interface between the α- and β-tubulin subunits.[3]
In contrast, this compound binds to a novel site on β-tubulin, distinct from the colchicine-binding site.[4] Evidence suggests that the binding of this compound and colchicine to tubulin can be synergistic, with the binding of one agent potentially influencing the binding of the other in a positive manner.[5][6] While this compound does inhibit tubulin polymerization, it is considered to have a weaker effect on mammalian microtubule polymerization compared to its potent antifungal activity.[4] Its primary mechanism in mammalian cells appears to be the suppression of microtubule dynamic instability, reducing both the growing and shortening rates of microtubules.[4][7]
Quantitative Comparison of Effects
The following tables summarize key quantitative data on the effects of this compound and colchicine on tubulin polymerization and cell proliferation.
| Parameter | This compound | Colchicine | Source |
| Tubulin Polymerization Inhibition (IC50) | 70-75 µM (mammalian brain tubulin) | Not explicitly stated in the provided results, but its potent inhibitory activity is well-established. | [4][8] |
| Binding Affinity (Kd) | 11.9 ± 1.2 µM (mammalian brain tubulin) | 6.3 x 10^5 liters/mol (sea urchin sperm tail outer doublet tubulin) | [4][7][9] |
| Cell Proliferation Inhibition (IC50) | 5 µM (HeLa cells) | 10.6 ± 1.8 nM (A375 melanoma cells) | [4][8][10] |
| Cell Line Specific IC50 Values | 10.07 µM (SH-SY5Y cells) | Not explicitly stated for other cell lines in the provided results. | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to assess the effects of this compound and colchicine on microtubules.
Tubulin Polymerization Assay
This assay measures the extent of tubulin polymerization into microtubules, which can be monitored by the increase in light scattering or fluorescence.
Materials:
-
Purified tubulin (e.g., from porcine or bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (100 mM)
-
Glycerol (as a polymerization enhancer)
-
Test compounds (this compound, colchicine) dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution at the desired concentration (e.g., 2-4 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
If using a fluorescence-based assay, add a fluorescent reporter like DAPI to the tubulin solution.[12]
-
In a pre-warmed 96-well plate (37°C), add the test compounds at various concentrations. Include appropriate controls (vehicle and a known microtubule inhibitor/stabilizer).
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer/fluorometer pre-set to 37°C.
-
Monitor the change in absorbance at 340 nm or fluorescence over time (typically 30-60 minutes).[13][14]
-
The rate and extent of polymerization can be calculated from the resulting curves.
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the microtubule network within cells.
Materials:
-
Cultured cells grown on glass coverslips
-
Test compounds (this compound, colchicine)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Treat cultured cells with the desired concentrations of this compound or colchicine for a specified time.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixation solution.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary anti-α-tubulin antibody.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence or confocal microscope.[15][16]
Signaling Pathways and Cellular Effects
The disruption of microtubule dynamics by this compound and colchicine triggers various downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
This compound has been shown to suppress microtubule dynamics, leading to a loss of tension across kinetochores.[17] This activates the spindle assembly checkpoint, causing mitotic arrest.[17] Subsequently, this can induce apoptosis through the Bcl-2/Bax pathway.[17] Furthermore, the stabilization of microtubules by this compound has been linked to increased nuclear transport of the tumor suppressor protein p53.[18]
Colchicine , by depolymerizing microtubules, also induces mitotic arrest at the metaphase.[3] This disruption of the mitotic spindle prevents proper chromosome segregation.[3] Colchicine's effects extend beyond mitosis, impacting inflammatory responses by inhibiting neutrophil migration and the activation of the NLRP3 inflammasome.[19][[“]] It can also modulate calcium signaling within cells.[21]
Visualizing Workflows and Pathways
To better illustrate the experimental processes and biological pathways discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Video: Drugs that Destabilize Microtubules [jove.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound and colchicine synergistically inhibit cell proliferation and mitosis: evidence of distinct binding sites for these agents in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. THE MECHANISM OF ACTION OF COLCHICINE: Colchicine Binding Properties of Sea Urchin Sperm Tail Outer Doublet Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abscience.com.tw [abscience.com.tw]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic stabilization of microtubule dynamic instability by this compound increases the nuclear transport of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 20. consensus.app [consensus.app]
- 21. ahajournals.org [ahajournals.org]
A Head-to-Head Battle for Mitotic Synchronization: Benomyl vs. Nocodazole
For researchers, scientists, and drug development professionals navigating the crucial process of cell synchronization for mitotic studies, the choice of chemical agent is paramount. Benomyl and nocodazole (B1683961), both potent microtubule-disrupting agents, are common contenders for arresting cells in mitosis. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visual aids to inform your selection process.
At a Glance: How They Stack Up
| Feature | This compound | Nocodazole |
| Primary Mechanism | Binds to a novel site on β-tubulin, suppressing microtubule dynamics.[1] | Binds to β-tubulin, overlapping with the colchicine-binding site, and inhibits microtubule polymerization. |
| Synchronization Efficiency | Induces mitotic arrest, but quantitative data on synchronization efficiency in mammalian cells is less prevalent in comparative studies. | Well-documented high efficiency, with reports of >90% of human pluripotent stem cells arrested in G2/M phase. |
| Reversibility | Reversible, though high concentrations may impact recovery. | Reversible at optimized concentrations, allowing for synchronous entry into G1 phase. |
| Reported Side Effects | Can induce apoptosis and oxidative stress.[2] May cause aneuploidy and polyploidy.[3] | Can lead to mitotic slippage, apoptosis, and potential alterations in gene expression. |
Delving into the Mechanisms: A Tale of Two Tubulin Binders
Both this compound and nocodazole achieve mitotic arrest by interfering with the dynamics of microtubules, the cellular scaffolds essential for forming the mitotic spindle. However, they do so through distinct molecular interactions.
Nocodazole acts as a classic microtubule depolymerizing agent. It binds to β-tubulin subunits, preventing their incorporation into growing microtubules. This disruption of microtubule polymerization leads to the disassembly of the mitotic spindle, activating the spindle assembly checkpoint and halting the cell cycle in mitosis.
This compound , a member of the benzimidazole (B57391) family, also targets β-tubulin but binds to a site distinct from the well-characterized colchicine (B1669291) and vinblastine (B1199706) binding sites.[1] This binding induces a conformational change in tubulin, suppressing the dynamic instability of microtubules.[1] Rather than causing widespread depolymerization at lower effective concentrations, it dampens the growing and shortening dynamics of microtubules, which is sufficient to disrupt the delicate balance required for proper chromosome alignment and mitotic progression.[1]
Performance in Practice: A Data-Driven Comparison
The efficacy of a synchronizing agent is judged by its ability to arrest a high percentage of cells in mitosis with minimal off-target effects and a high degree of reversibility.
Mitotic Arrest Efficiency
Direct comparative studies on the mitotic arrest efficiency of this compound and nocodazole in the same mammalian cell line are limited. However, data from individual studies provide valuable insights.
A study on the slime mold Dictyostelium discoideum found that nocodazole was effective at inducing mitotic arrest, whereas this compound had little to no effect. It is important to note that these findings in a lower eukaryote may not directly translate to mammalian cells.
In human cell lines, nocodazole has been shown to be highly effective. For instance, treatment of human pluripotent stem cells with 100 ng/mL nocodazole for 16 hours resulted in over 90% of cells accumulating in the G2/M phase. In HeLa cells, treatment with 0.3 µmol/L nocodazole for 18 hours resulted in 47.81% of cells in G2/M, which was readily reversible.[4][5] Higher concentrations of nocodazole (1.0 and 3.0 µmol/L) increased the G2/M population to 51.09% and 55.95%, respectively, but with reduced reversibility.[4][5]
For this compound, studies in HeLa cells have shown that it inhibits cell proliferation with an IC50 of 5 µM and blocks cell cycle progression at mitosis with an IC50 of approximately 15 µM.[1][6] While this demonstrates its ability to induce mitotic arrest, quantitative data on the percentage of synchronized cells is not as readily available as for nocodazole.
Table 1: Quantitative Data on Mitotic Synchronization
| Agent | Cell Line | Concentration | Incubation Time | % of Cells in G2/M | Reference |
| Nocodazole | HeLa | 0.3 µmol/L | 18 hours | 47.81% | [4][5] |
| Nocodazole | HeLa | 1.0 µmol/L | 18 hours | 51.09% | [4][5] |
| Nocodazole | HeLa | 3.0 µmol/L | 18 hours | 55.95% | [4][5] |
| This compound | HeLa | ~15 µM (IC50) | 24 hours | Mitotic arrest observed | [6] |
Cell Viability and Off-Target Effects
Both agents can impact cell health, and their use requires careful optimization to balance synchronization efficiency with cell viability.
Nocodazole treatment can lead to apoptosis, particularly with prolonged exposure. It has also been associated with "mitotic slippage," where cells exit mitosis without proper chromosome segregation, leading to polyploidy.
This compound has been shown to induce oxidative stress and apoptosis in neural cells.[2] Studies have also indicated that this compound can induce aneuploidy and polyploidy.[3]
Experimental Protocols
Detailed and optimized protocols are critical for successful and reproducible cell synchronization.
Nocodazole Synchronization Protocol for HeLa Cells
This protocol is adapted from a study demonstrating effective and reversible mitotic arrest.[4][5]
-
Cell Seeding: Plate HeLa cells at a density that allows for exponential growth during the experiment.
-
Nocodazole Treatment: Add nocodazole to the culture medium to a final concentration of 0.3 µmol/L.
-
Incubation: Incubate the cells for 18 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvesting Mitotic Cells: Gently shake the culture flask to dislodge the loosely attached mitotic cells. Collect the medium containing these cells.
-
Release from Arrest: To release the cells from the mitotic block, centrifuge the collected cell suspension, remove the nocodazole-containing medium, and resuspend the cells in fresh, pre-warmed medium.
-
Analysis: Monitor cell cycle progression at various time points after release using flow cytometry.
This compound Synchronization Protocol for HeLa Cells
This protocol is based on concentrations found to effectively block mitotic progression in HeLa cells.[6]
-
Cell Seeding: Plate HeLa cells at an appropriate density for the duration of the experiment.
-
This compound Treatment: Add this compound to the culture medium to a final concentration of 10-20 µM.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvesting Mitotic Cells: Use a mitotic shake-off procedure to collect the rounded, mitotic cells.
-
Release from Arrest: Wash the collected cells with fresh medium to remove the this compound and re-plate for studies of mitotic exit and cell cycle re-entry.
-
Analysis: Assess the mitotic index by microscopy and analyze cell cycle profiles by flow cytometry.
Conclusion: Making the Right Choice
Both this compound and nocodazole are effective tools for inducing mitotic arrest, but the optimal choice depends on the specific experimental needs and cell type.
Nocodazole is a well-characterized and highly efficient agent for synchronizing a large population of cells in mitosis. Its effects are generally reversible at optimized concentrations, making it a reliable choice for studies requiring a high yield of synchronized cells that can progress through the cell cycle.
This compound offers an alternative mechanism of action by suppressing microtubule dynamics, which may be advantageous in certain experimental contexts. However, the available quantitative data on its synchronization efficiency in mammalian cells is less extensive compared to nocodazole.
For researchers requiring a robust and highly efficient synchronization with a wealth of supporting literature, nocodazole is likely the preferred choice. However, for investigations into the nuances of microtubule dynamics or when exploring alternative antimitotic agents, This compound presents a valuable, albeit less characterized, option. As with any cell-based assay, empirical optimization of concentration and incubation time is crucial to achieve the desired outcome while minimizing cytotoxicity.
References
- 1. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Quantitative Study of Nocodazole’S Effect on HeLa Cells’ Growth Rate and F-actin Structure, American Journal of Life Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 3. Synchronization of Mammalian Cell Cultures by Serum Deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Unraveling the Enigma: Validating the Microtubule-Binding Site of Benomyl in Tubulin
A Comparative Guide for Researchers and Drug Development Professionals
Benomyl, a benzimidazole (B57391) fungicide, has long been known for its potent antifungal activity, which stems from its ability to disrupt microtubule dynamics. This guide provides a comprehensive comparison of experimental data validating the unique binding site of this compound on tubulin, contrasting it with other well-characterized microtubule-targeting agents. By presenting key quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to equip researchers with the necessary information to further explore this distinct binding pocket for novel therapeutic development.
This compound's Distinct Binding Site: A Paradigm Shift
Initial hypotheses suggested that this compound, like other benzimidazole compounds, might interact with the colchicine-binding site on β-tubulin. However, a body of evidence now conclusively demonstrates that this compound occupies a novel site, separate from the well-established colchicine (B1669291), vinblastine (B1199706), and taxol binding domains.[1][2][3] This distinction is critical, as it opens up new avenues for the design of specific and potentially synergistic anti-cancer and antifungal therapies.
Studies have shown that this compound does not compete with colchicine or vinblastine for binding to tubulin.[1][2] In fact, nuclear magnetic resonance (NMR) spectroscopy has revealed that this compound and colchicine can bind to tubulin simultaneously, and their combined application results in a synergistic inhibition of cancer cell proliferation.[3][4] This synergistic effect strongly supports the existence of distinct binding sites.[3][4]
Quantitative Comparison of Microtubule-Targeting Agents
The efficacy of microtubule-targeting agents is often quantified by their binding affinity to tubulin and their ability to inhibit microtubule polymerization and cell growth. The following table summarizes key quantitative data for this compound and compares it with colchicine and taxol, two classic microtubule inhibitors with different mechanisms of action.
| Parameter | This compound | Colchicine | Taxol |
| Binding Site on Tubulin | Novel site on β-tubulin | Colchicine site on β-tubulin | Taxol site on β-tubulin |
| Binding Affinity (Kd) | ~11.9 µM (mammalian brain tubulin)[1][2] | ~0.1-0.5 µM[1] | ~0.87 µM (for polymerized tubulin)[5] |
| Effect on Microtubule Polymerization | Inhibition | Inhibition | Promotion and Stabilization |
| IC50 for Polymerization Inhibition | 70-75 µM (brain tubulin)[1][2] | Varies with conditions | Not applicable (promotes polymerization) |
| IC50 for Cell Proliferation | 5 µM (HeLa cells)[1][2] | Nanomolar range | Nanomolar range |
Experimental Validation: Methodologies at a Glance
The validation of this compound's binding site and its effects on microtubule dynamics relies on a combination of biochemical, biophysical, and cell-based assays. Below are detailed protocols for key experiments.
Experimental Protocol 1: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the assembly of microtubules from purified tubulin dimers.
Methodology:
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain) through cycles of polymerization and depolymerization.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (typically 1-2 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA).
-
Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. The rate and extent of polymerization are indicative of the compound's effect.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits microtubule polymerization by 50%.
Experimental Protocol 2: Competitive Binding Assay
This assay determines whether a test compound binds to the same site as a known ligand.
Methodology:
-
Fluorescent Ligand: Use a fluorescently labeled ligand known to bind to a specific site (e.g., BODIPY FL-vinblastine for the vinblastine site or colchicine's intrinsic fluorescence).
-
Incubation: Incubate purified tubulin with the fluorescent ligand in the absence or presence of increasing concentrations of the test compound (this compound).
-
Fluorescence Measurement: Measure the fluorescence intensity or fluorescence polarization of the sample.
-
Data Analysis: A decrease in the fluorescence signal of the labeled ligand in the presence of the test compound suggests competition for the same binding site. Conversely, no change or an increase in fluorescence indicates binding at a distinct site.[1]
Experimental Protocol 3: Site-Directed Mutagenesis and Resistance Studies
This genetic approach identifies amino acid residues crucial for drug binding by analyzing mutations that confer resistance.
Methodology:
-
Isolate Resistant Mutants: Select for fungal or cell line mutants that can grow in the presence of high concentrations of this compound.
-
Sequence the Tubulin Gene: Sequence the β-tubulin gene from the resistant mutants to identify point mutations.
-
Correlate Mutations with Resistance: Analyze the location of these mutations in the three-dimensional structure of tubulin to infer the drug-binding site. For this compound, resistance mutations have been consistently found at amino acid positions 6, 165, 198, and 200 of β-tubulin in fungi.[6][7][8]
Visualizing the Molecular Interactions and Experimental Logic
To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for validating a novel binding site and the logical relationship between the binding sites of different microtubule-targeting agents.
Caption: A flowchart illustrating the multi-faceted approach to validating a novel drug-binding site on tubulin.
Caption: A conceptual diagram illustrating the distinct binding sites of major microtubule-targeting agents on the tubulin dimer.
Conclusion and Future Directions
The validation of a novel this compound-binding site on tubulin marks a significant step in our understanding of microtubule-drug interactions. This distinct site presents a valuable target for the development of new therapeutic agents, potentially with improved specificity and reduced side effects. The synergistic effect observed when this compound is combined with colchicine-site binders highlights the potential of combination therapies that target multiple sites on the tubulin molecule. Future research should focus on the high-resolution structural characterization of the this compound-tubulin complex to facilitate the rational design of next-generation inhibitors that exploit this unique binding pocket.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound and colchicine synergistically inhibit cell proliferation and mitosis: evidence of distinct binding sites for these agents in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid alterations in the benA (beta-tubulin) gene of Aspergillus nidulans that confer this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsnet.org [apsnet.org]
- 8. apsnet.org [apsnet.org]
A Comparative Analysis of Benomyl and its Metabolite Carbendazim: A Guide for Researchers
This guide provides a comprehensive comparison of the fungicide benomyl and its primary active metabolite, carbendazim (B180503). Designed for researchers, scientists, and drug development professionals, this document delves into their physicochemical properties, mechanisms of action, toxicological profiles, and the experimental methodologies used for their analysis.
Physicochemical Properties
This compound, a member of the benzimidazole (B57391) class of fungicides, is a systemic fungicide that acts as a pro-fungicide, rapidly metabolizing into carbendazim (also known as methyl benzimidazole-2-ylcarbamate or MBC) in aqueous environments, soil, and within biological systems.[1][2] Carbendazim is the primary agent responsible for the fungicidal activity.[2] The key physicochemical properties of both compounds are summarized below for direct comparison.
| Property | This compound | Carbendazim (MBC) |
| Chemical Formula | C₁₄H₁₈N₄O₃ | C₉H₉N₃O₂ |
| Molecular Weight | 290.3 g/mol [3] | 191.2 g/mol [3] |
| Melting Point | Decomposes at approximately 140°C[4] | 302-307°C (decomposes)[5] |
| Vapor Pressure | < 5.0 x 10⁻⁶ Pa at 25°C[6] | < 1 x 10⁻⁷ Pa at 20°C[6] |
| Water Solubility | 2 mg/L at 25°C[3] | 8 mg/L at pH 7 and 24°C[5] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.34 - 3.20[6] | ~1.5[6] |
| pKa | 4.2 (weak base) | 4.2 (weak base)[5] |
| Half-life in Soil | 19 hours (aerobic)[6] | 6 to 12 months (bare soil)[2] |
| Half-life in Water | 2 hours (aerobic)[6] | 2 to 25 months (aerobic/anaerobic)[2] |
Mechanism of Action: Disruption of Microtubule Assembly
Both this compound and carbendazim exert their fungicidal and cytotoxic effects by interfering with microtubule formation, a critical process for cell division (mitosis), intracellular transport, and maintenance of cell structure.[7][8] The primary molecular target is β-tubulin, a subunit of the microtubule polymer.
The binding of carbendazim to β-tubulin inhibits the polymerization of tubulin dimers into microtubules.[8][9] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, preventing fungal growth and proliferation.[9] While this compound itself can bind to tubulin, its effect is largely attributed to its rapid conversion to the more potent carbendazim.[4]
Toxicological Profile: A Comparative Overview
The toxicological properties of this compound and carbendazim are closely related, with carbendazim being the primary driver of the observed effects. Both compounds exhibit low acute toxicity via oral and dermal routes.[10][11] However, concerns regarding their potential for reproductive and developmental toxicity have led to regulatory restrictions on their use.[10]
| Toxicological Endpoint | This compound | Carbendazim (MBC) |
| Acute Oral LD₅₀ (Rat) | >10,000 mg/kg[11] | >10,000 mg/kg[10] |
| Acute Dermal LD₅₀ (Rabbit) | >3,400 mg/kg (50% wettable powder)[11] | >2,000 mg/kg[10] |
| Acute Inhalation LC₅₀ (Rat) | >2 mg/L[11] | Category IV (low toxicity)[10] |
| Skin Sensitization | Mild to moderate sensitizer[10] | Not a sensitizer[10] |
| Primary Target Organs | Liver, Testes[11] | Liver, Testes[10] |
| Carcinogenicity | Group C (Possible human carcinogen)[10] | Group C (Possible human carcinogen)[10] |
| Reproductive Toxicity | Testicular effects (reduced sperm count, testicular atrophy)[10] | Testicular effects (atrophy and degeneration of seminiferous tubules)[10] |
| Developmental Toxicity | Increased fetal mortality and malformations in rats[10] | Developmental effects in rats and rabbits[10] |
Experimental Protocols
This section outlines key experimental methodologies for the analysis and characterization of this compound and carbendazim.
Analysis of this compound and Carbendazim Residues in Soil by HPLC
This method is used for the quantitative determination of this compound (as carbendazim) and carbendazim residues in soil samples.
Protocol:
-
Extraction: A known weight of soil is extracted with an acetonitrile/ammonium hydroxide (B78521) solution.
-
Hydrolysis: Any this compound present in the extract is hydrolyzed to carbendazim.
-
Cleanup: The extract is concentrated and may undergo further cleanup using solid-phase extraction (SPE) if necessary.
-
Analysis: The final extract is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: The concentration of carbendazim is determined by comparing the peak area to a standard curve. The total this compound concentration is calculated from the carbendazim concentration using a molecular weight conversion factor.
In Vitro Microtubule Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction buffer containing GTP and the test compound (this compound or carbendazim) at various concentrations is prepared.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity (light scattering) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.
-
Data Analysis: The rate and extent of polymerization are calculated, and the IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) is determined.[1]
β-Tubulin Binding Assay
This assay determines the binding affinity of a compound to tubulin.
Protocol:
-
Fluorescence Quenching: The intrinsic tryptophan fluorescence of tubulin is measured.
-
Titration: The test compound is titrated into the tubulin solution.
-
Fluorescence Measurement: The quenching of tryptophan fluorescence upon compound binding is measured.
-
Data Analysis: The binding constant (Kd) is calculated from the fluorescence quenching data.[2]
Conclusion
This compound serves as a prodrug for carbendazim, which is the biologically active molecule responsible for its fungicidal and toxicological effects. Their shared mechanism of action, the inhibition of microtubule polymerization, underlies their efficacy against a broad spectrum of fungi. While effective, their use is increasingly restricted due to concerns about reproductive and developmental toxicity. The experimental protocols outlined in this guide provide a foundation for the continued investigation of these compounds and their impact on biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Carbendazim Inhibits Cancer Cell Proliferation by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. EXTOXNET PIP - this compound [extoxnet.orst.edu]
A Comparative Guide to the Efficacy of Benomyl Versus Newer Benzimidazole Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicidal efficacy of benomyl and newer benzimidazole (B57391) fungicides, including carbendazim (B180503), thiabendazole, and thiophanate-methyl (B132596). The information is supported by experimental data to aid in research and development decisions.
Introduction to Benzimidazole Fungicides
Benzimidazole fungicides are a class of systemic fungicides widely used in agriculture to control a broad spectrum of fungal diseases.[1][2] Their primary mode of action is the inhibition of fungal cell division by targeting β-tubulin, a protein essential for microtubule assembly.[1][2][3] This disruption of the mitotic spindle ultimately leads to fungal cell death.[1][4] this compound, introduced in the late 1960s, was one of the first benzimidazole fungicides.[2] Newer compounds in this class include carbendazim, thiabendazole, and thiophanate-methyl.[5] It is important to note that both this compound and thiophanate-methyl are pro-fungicides, meaning they are converted into the active compound carbendazim within the plant or soil.[5][6]
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and newer benzimidazole fungicides against key fungal pathogens, presented as the half-maximal effective concentration (EC50) in µg/mL. A lower EC50 value indicates higher fungicidal activity.
Table 1: Efficacy (EC50 in µg/mL) Against Botrytis cinerea (Gray Mold)
| Fungicide | Sensitive Isolates (EC50 in µg/mL) | Resistant Isolates (EC50 in µg/mL) | Reference |
| This compound | < 1 | > 100 | [7] |
| Carbendazim | < 1 | > 100 | [8][9] |
| Thiophanate-methyl | 0.1 - 0.9 | > 100 | [8][10] |
Table 2: Efficacy (EC50 in µg/mL) Against Fusarium spp. (Wilt and Blight Pathogens)
| Fungicide | Fusarium oxysporum f. sp. lycopersici (EC50 in µg/mL) | Fusarium graminearum (EC50 in µg/mL) | Reference |
| This compound | 0.008 | - | [3] |
| Carbendazim | 0.008 - 0.445 | - | [3][11] |
| Thiophanate-methyl | - | 1.09 | [12] |
Table 3: Efficacy (EC50 in µg/mL) Against Colletotrichum spp. (Anthracnose Pathogens)
| Fungicide | Sensitive Isolates (EC50 in µg/mL) | Resistant Isolates (EC50 in µg/mL) | Reference |
| This compound | - | > 100 | [1] |
| Carbendazim | - | > 100 | [1] |
| Thiophanate-methyl | 3.2 | - | [13] |
Resistance Profiles
A significant challenge with benzimidazole fungicides is the development of resistance in fungal populations.[2] Resistance is primarily due to point mutations in the β-tubulin gene, with the most common mutations occurring at codons 198 and 200.[2][14] Fungal isolates resistant to one benzimidazole fungicide are typically cross-resistant to other members of this chemical class.[1][15] For instance, isolates of Colletotrichum spp. with an EC50 value greater than 100 mg/L for this compound also show similar resistance to carbendazim.[1]
Experimental Protocols
In Vitro Efficacy Testing: Mycelial Growth Inhibition Assay
This method is commonly used to determine the EC50 value of a fungicide.
Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a target fungus by 50%.
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium[16]
-
Fungicide stock solution (e.g., dissolved in acetone (B3395972) or DMSO)[8]
-
Sterile petri dishes (90-100 mm)[16]
-
Sterile cork borer (5-mm diameter)[8]
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media: A series of PDA plates are prepared with varying concentrations of the fungicide.[16] The fungicide stock solution is added to the molten agar after autoclaving and cooling to approximately 45-50°C.[8] Control plates are prepared with the solvent alone.
-
Inoculation: A 5-mm mycelial plug is taken from the margin of an actively growing fungal culture and placed in the center of each fungicide-amended and control plate.[8]
-
Incubation: Plates are incubated at the optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period, or until the mycelial growth in the control plate reaches a certain diameter.[16]
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.[17]
-
Calculation of EC50: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by regression analysis of the probit of inhibition against the log of the fungicide concentration.[9]
In Vivo Efficacy Testing: Seedling or Plant Inoculation
This method assesses the protective and curative efficacy of a fungicide under controlled environmental conditions.
Objective: To evaluate the ability of a fungicide to prevent or reduce disease development on a host plant.
Materials:
-
Healthy, susceptible host plants
-
Culture of the pathogenic fungus for inoculum preparation
-
Fungicide formulation
-
Spray equipment
-
Controlled environment chamber or greenhouse
Procedure:
-
Fungicide Application: Plants are treated with the fungicide at the desired concentration. Applications can be made before (protective) or after (curative) inoculation with the pathogen.
-
Inoculation: Plants are inoculated with a spore suspension or mycelial fragments of the pathogen.
-
Incubation: Plants are maintained in a controlled environment with optimal conditions for disease development (e.g., specific temperature, humidity, and light cycle).
-
Disease Assessment: Disease severity is rated at regular intervals using a standardized disease rating scale.
-
Data Analysis: The percentage of disease control is calculated by comparing the disease severity on treated plants to that on untreated control plants.
Visualizations
Caption: Mechanism of action of benzimidazole fungicides.
Caption: A typical experimental workflow for determining fungicide efficacy.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Exploring the β-tubulin gene family in a benzimidazole-resistant Parascaris univalens population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Benzimidazole Resistance-Associated Mutations in the β-tubulin Gene of Hookworms: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. andersenlab.org [andersenlab.org]
- 7. Monitoring of Benzimidazole Resistance in Botrytis cinerea Isolates from Strawberry in Korea and Development of Detection Method for Benzimidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. udspace.udel.edu [udspace.udel.edu]
- 13. researchgate.net [researchgate.net]
- 14. Molecular evidence of widespread benzimidazole drug resistance in Ancylostoma caninum from domestic dogs throughout the USA and discovery of a novel β-tubulin benzimidazole resistance mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.flvc.org [journals.flvc.org]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. researchgate.net [researchgate.net]
Cross-Resistance Patterns Between Benomyl and Other Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of benomyl with other key antifungal agents. The information herein is supported by experimental data from multiple studies, offering objective insights into resistance mechanisms and aiding in the strategic development and application of antifungal compounds.
Quantitative Cross-Resistance Data
The following table summarizes the 50% effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) values of this compound and other antifungal agents against various fungal species, illustrating patterns of cross-resistance and negative cross-resistance.
| Fungal Species | Phenotype/Strain | This compound (µg/mL) | Carbendazim (B180503) (MBC) (µg/mL) | Thiophanate-methyl (µg/mL) | Diethofencarb (NPC) (µg/mL) | Azoxystrobin (µg/mL) | Itraconazole (µg/mL) |
| Botrytis cinerea | This compound-Sensitive (Wild-Type) | - | < 0.5 | - | Resistant (>10) | - | - |
| This compound-Resistant (BenRNPCS) | > 50 | > 50 | - | Sensitive (< 0.5) | - | - | |
| This compound-Resistant (BenRNPCR) | 10 - 20 | 10 - 20 | - | Resistant (>10) | - | - | |
| Colletotrichum spp. | Sensitive | < 10 | < 10 | - | - | - | - |
| Resistant | > 100 | > 100 | - | - | - | - | |
| Colletotrichum gloeosporioides | Resistant | > 500 | > 500 | > 500 | - | > 500 | - |
| Aspergillus fumigatus | Wild-Type | ≤ 32 | ≤ 32 | - | - | - | ≤ 1 |
| Azole-Resistant (TR34/L98H) | > 32 | > 32 | - | - | - | ≥ 8 | |
| Sclerotinia sclerotiorum | Sensitive | < 8 | - | - | - | - | - |
| Resistant | > 200 | - | - | - | - | - | |
| Botrytis cinerea (from Raspberry) | Sensitive (SAS 56) | 0.17 | - | - | - | - | - |
| Highly Resistant (SAS 405) | 1548 | - | 2328 - 7699 | - | - | - |
Note: EC₅₀ and MIC values are collated from multiple sources and experimental conditions may vary.[1][2][3][4][5][6] "-" indicates data not available in the cited sources.
Experimental Protocols
The data presented in this guide were primarily generated using the following established methodologies:
Fungal Isolates and Culture Conditions
Fungal isolates were collected from various host plants and geographical locations. Single-spore isolates were typically obtained to ensure genetic purity. Cultures were maintained on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), at a controlled temperature (e.g., 20-25°C) with a specific light/dark cycle where necessary.[1][4][5]
Antifungal Susceptibility Testing: Broth Microdilution Method
A standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI), is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.[7]
-
Preparation of Antifungal Solutions: Stock solutions of antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a liquid medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculum Preparation: Fungal spores or conidia are harvested from fresh cultures and suspended in sterile saline or buffer. The suspension is adjusted to a standardized concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to a drug-free control well. The reading can be done visually or using a spectrophotometer.[7]
Antifungal Susceptibility Testing: Agar Dilution Method
The agar dilution method is another common technique for determining the EC₅₀ values.
-
Preparation of Amended Media: A stock solution of the fungicide is prepared and added to a molten agar medium (e.g., PDA) to achieve a series of desired final concentrations. The amended agar is then poured into Petri dishes.
-
Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, is placed in the center of each agar plate.
-
Incubation: The plates are incubated at a controlled temperature until the fungal growth in the control (fungicide-free) plate reaches the edge of the dish.
-
EC₅₀ Calculation: The diameter of the fungal colony on each plate is measured. The percentage of growth inhibition is calculated relative to the control. The EC₅₀ value, which is the concentration of the fungicide that inhibits mycelial growth by 50%, is then determined by regression analysis of the inhibition data.[4][6]
Mechanisms of Cross-Resistance and Signaling Pathways
The primary mechanism of action for this compound and other benzimidazole (B57391) fungicides is the disruption of microtubule assembly by binding to the β-tubulin protein.[8] Resistance to this compound most commonly arises from point mutations in the gene encoding β-tubulin (benA). These mutations alter the binding site of the fungicide, reducing its efficacy.[8][9][10]
Positive Cross-Resistance: Fungi with mutations conferring resistance to this compound are often also resistant to other benzimidazole fungicides like carbendazim and thiophanate-methyl, as they share the same target site.[4][5]
Negative Cross-Resistance: A notable phenomenon occurs with the N-phenylcarbamate fungicide diethofencarb. Fungal strains that are highly resistant to this compound due to specific mutations in the β-tubulin gene (e.g., at codon 198) can become hypersensitive to diethofencarb.[1][10] This is a critical consideration for fungicide resistance management strategies.
The following diagram illustrates the mechanism of action of this compound and the development of resistance, leading to different cross-resistance patterns.
Caption: Mechanism of this compound action, resistance, and resulting cross-resistance patterns.
References
- 1. apsnet.org [apsnet.org]
- 2. Multiresistance to Nonazole Fungicides in Aspergillus fumigatus TR34/L98H Azole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity of Colletotrichum gloeosporioides species complex (CGSC) isolated from strawberry in Taiwan to benzimidazole and strobilurin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. First Report of Occurrence of this compound Resistance in Botrytis cinerea Isolates on Raspberry in Serbia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First Report of Resistance to this compound Fungicide in Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acid alterations in the benA (beta-tubulin) gene of Aspergillus nidulans that confer this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsnet.org [apsnet.org]
- 10. Phytopathology 1992 | Characterization of Mutations in the Beta-Tubulin Gene of this compound-Resistant Field Strains of Venturia inaequalis and Other Plant Pathogenic Fungi [apsnet.org]
Validating Benomyl-Induced Apoptosis: A Comparative Guide to Caspase Assays and Alternative Methods
For researchers, scientists, and drug development professionals investigating the pro-apoptotic effects of the fungicide Benomyl, this guide offers a comprehensive comparison of methodologies for validating and quantifying apoptosis. This guide provides an objective look at caspase activity assays alongside alternative methods, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
This compound, a benzimidazole (B57391) fungicide, has been shown to induce apoptosis in various cell types, including cancer cells and neural cells.[1][2] Its mechanism of action is primarily linked to the disruption of microtubule dynamics, leading to mitotic arrest.[1][3] This cellular stress triggers a cascade of events culminating in programmed cell death. One of the key pathways implicated in this compound-induced apoptosis involves the Bcl-2 family of proteins, specifically the pro-apoptotic protein Bax, and the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][3]
Accurate validation and quantification of apoptosis are critical for evaluating the efficacy of potential therapeutic agents like this compound. Caspase activity assays, which measure the enzymatic activity of the key executioner proteins of apoptosis, are a cornerstone for this validation. However, a multi-faceted approach employing alternative and complementary assays is recommended for a thorough understanding of the induced cell death process.
Comparison of Apoptosis Detection Assays
This section compares the performance and characteristics of caspase activity assays with a widely used alternative, Annexin V staining, for the validation of this compound-induced apoptosis.
| Assay Type | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Caspase Activity Assays | ||||
| Colorimetric | Cleavage of a colorimetric substrate (e.g., pNA-conjugated) by active caspases, leading to a color change measured by a spectrophotometer. | Mid to Late | - Simple and cost-effective.- Widely available in kit format. | - Lower sensitivity compared to other methods.- Potential for interference from colored compounds in the sample. |
| Fluorometric | Cleavage of a fluorogenic substrate (e.g., AFC- or R110-conjugated) by active caspases, releasing a fluorescent molecule measured by a fluorometer. | Mid to Late | - Higher sensitivity than colorimetric assays.- Suitable for high-throughput screening. | - Potential for autofluorescence from cells or compounds.- Requires a fluorescence plate reader. |
| Luminometric | Cleavage of a luminogenic substrate by active caspases, leading to a light-producing reaction catalyzed by luciferase, measured by a luminometer. | Mid to Late | - Highest sensitivity and widest dynamic range.- Low background signal.- "Add-mix-measure" format is simple and rapid. | - Generally more expensive than other methods.- Requires a luminometer. |
| Alternative Apoptosis Assays | ||||
| Annexin V Staining with Flow Cytometry | Annexin V, a protein with high affinity for phosphatidylserine (B164497) (PS), is fluorescently labeled. During early apoptosis, PS translocates to the outer leaflet of the plasma membrane and is bound by Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate necrotic cells. | Early to Late | - Detects early apoptotic events (PS externalization).- Allows for single-cell analysis and quantification of different cell populations (viable, early apoptotic, late apoptotic, necrotic).- Can be multiplexed with other fluorescent markers. | - Requires a flow cytometer and specialized expertise.- Can be more time-consuming than plate-based assays.- Late apoptotic cells can also stain positive for PI, similar to necrotic cells. |
Experimental Data: this compound-Induced Apoptosis in SH-SY5Y Cells
A study by Güragac et al. (2020) investigated the effects of this compound on the human neuroblastoma cell line SH-SY5Y.[2] Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 24 hours of treatment with various concentrations of this compound. The results demonstrated a concentration-dependent induction of both apoptosis and necrosis.[2]
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (0) | >95% | <5% | <1% |
| 1 | ~15% | ~80% | ~5% |
| 2 | ~37% | ~41% | ~22% |
| 4 | ~10% | ~85% | ~5% |
| 6 | ~48% | ~46% | ~6% |
| Data summarized from Güragac et al. (2020).[2] The study reported the combined percentage of late apoptotic and necrotic cells. |
Interestingly, the study found that 1 µM and 4 µM concentrations of this compound predominantly induced early apoptosis, while 2 µM and 6 µM concentrations led to a higher proportion of late apoptotic and necrotic cells.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Caspase-3 Colorimetric Assay Protocol
This protocol is a generalized procedure for a typical colorimetric caspase-3 assay.
1. Cell Lysis:
-
Induce apoptosis in your cell line with the desired concentration of this compound for the appropriate duration. Include an untreated control group.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspend the cell pellet in chilled lysis buffer (typically provided in commercial kits) and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.
3. Caspase Assay:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume with lysis buffer to ensure all wells have the same total volume.
-
Prepare a reaction mixture containing the assay buffer and the caspase-3 substrate (e.g., DEVD-pNA).
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control.
Caspase-9 Fluorometric Assay Protocol
This protocol outlines a general procedure for a fluorometric caspase-9 assay.
1. Cell Lysis and Protein Quantification:
-
Follow the same procedure as described for the colorimetric assay (Steps 1 and 2).
2. Caspase Assay:
-
In a black, clear-bottom 96-well plate, add 50 µg of protein from each cell lysate to individual wells.
-
Prepare a reaction buffer containing the caspase-9 substrate (e.g., LEHD-AFC).
-
Add the reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
The increase in caspase-9 activity is proportional to the fluorescence signal.
Caspase-8 Luminometric Assay Protocol
This protocol provides a general workflow for a luminometric caspase-8 assay.
1. Cell Plating:
-
Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Allow cells to attach and grow overnight.
2. Apoptosis Induction:
-
Treat the cells with this compound at the desired concentrations and for the desired time. Include untreated controls.
3. Caspase Assay:
-
Equilibrate the plate and the luminogenic caspase-8 reagent to room temperature.
-
Add a volume of the caspase-8 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescence signal is directly proportional to the caspase-8 activity.
Annexin V/PI Staining and Flow Cytometry Protocol
This is a generalized protocol for assessing apoptosis by Annexin V and PI staining.
1. Cell Preparation:
-
Induce apoptosis with this compound as described previously.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
Wash the cells with cold PBS and pellet by centrifugation.
2. Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells at room temperature for 15 minutes in the dark.
3. Flow Cytometry Analysis:
-
Add additional 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the neurotoxic effects of Benomyl and other pesticides
A Comparative Guide to the Neurotoxic Effects of Benomyl and Other Pesticides
This guide provides a detailed comparison of the neurotoxic mechanisms and effects of the fungicide this compound against other widely used pesticides, including the herbicide Paraquat, the insecticide Rotenone, and the fungicide Imazalil. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying cellular signaling pathways.
Quantitative Comparison of Neurotoxic Effects
The following tables summarize key quantitative data on the neurotoxic effects of this compound and selected alternative pesticides. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions, cell lines, and exposure durations across different studies.
Table 1: Cytotoxicity and Mitochondrial Effects
| Pesticide | Class | Cell Line | Endpoint | Value | Exposure Time | Citation |
| This compound | Fungicide | Mouse Liver | mALDH Inhibition (in vivo) | IC50: 7.0 mg/kg | N/A | [1] |
| This compound | Fungicide | Mouse Liver Mitochondria | mALDH Inhibition (in vitro) | IC50: 0.77 µM | N/A | [1] |
| Paraquat | Herbicide | SH-SY5Y (Dopaminergic) | Cytotoxicity (MTT Assay) | EC50: 15 µM | 24 h | [2] |
| Paraquat | Herbicide | SH-SY5Y (Undifferentiated) | Cytotoxicity (MTT Assay) | EC50: 35 µM | 24 h | [2] |
| Rotenone | Insecticide | SH-SY5Y (Dopaminergic) | Cytotoxicity (MTT Assay) | EC50: 90 µM | 24 h | [2] |
| Rotenone | Insecticide | SH-SY5Y (Undifferentiated) | Cytotoxicity (MTT Assay) | EC50: 150 µM | 24 h | [2] |
| Imazalil | Fungicide | HepG2 | Cytotoxicity (Alamar Blue) | IC50: 94 µM | 24 h | [3][4] |
| Imazalil | Fungicide | Caco-2 | Cytotoxicity (Alamar Blue) | IC50: 253.5 µM | 24 h | [3][4] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. mALDH: Mitochondrial Aldehyde Dehydrogenase.
Table 2: Cholinesterase Inhibition
| Pesticide | Class | Target Enzyme | Inhibition at 1 mM | Note | Citation |
| This compound | Fungicide | Acetylcholinesterase | Not an AChE inhibitor | Does not act via cholinesterase inhibition. | [5] |
| Imazalil | Fungicide | Acetylcholinesterase | 49 ± 3% | Broad-spectrum cholinesterase inhibitor. | [6] |
| Imazalil | Fungicide | Butyrylcholinesterase | 49 ± 1% | Inhibits both AChE and BChE. | [6] |
| Lambda-cyhalothrin | Insecticide | Acetylcholinesterase | 50 ± 3% | Selective AChE inhibitor. | [6] |
| Imidacloprid | Insecticide | Acetylcholinesterase | 48 ± 2% | Selective AChE inhibitor. | [6] |
| Glyphosate | Herbicide | Acetylcholinesterase | 11 ± 2% | Low inhibitory capacity. | [6] |
Key Neurotoxic Mechanisms and Signaling Pathways
The primary neurotoxic mechanisms differ significantly between these pesticides. This compound, Paraquat, and Rotenone primarily induce neuronal damage through oxidative stress and mitochondrial dysfunction, while Imazalil acts as a direct cholinesterase inhibitor.
This compound: Microtubule Disruption and Oxidative Stress
This compound, a benzimidazole (B57391) fungicide, exerts its neurotoxicity through several mechanisms:
-
Inhibition of Microtubule Formation : A primary mode of action is the disruption of tubulin polymerization, affecting cellular structure and transport.[7][8]
-
Oxidative Stress : It induces a concentration-dependent increase in reactive oxygen species (ROS), leading to cellular damage.[7][8]
-
Apoptosis : The oxidative stress triggers programmed cell death (apoptosis) in neural cells.[7][8]
-
Aldehyde Dehydrogenase (ALDH) Inhibition : this compound and its metabolite Carbendazim (MBT) inhibit mitochondrial ALDH, which can lead to the accumulation of toxic aldehydes and contribute to the degeneration of dopaminergic neurons.[1]
Paraquat and Rotenone: Mitochondrial Complex Inhibition and Oxidative Stress
Paraquat and Rotenone are frequently used to model Parkinson's disease in experimental settings due to their ability to damage dopaminergic neurons.
-
Rotenone : Directly inhibits Complex I of the mitochondrial electron transport chain, leading to impaired ATP production and a significant increase in ROS.[9][10] This process can induce both apoptosis and ferroptosis, another form of programmed cell death.[11]
-
Paraquat : While structurally similar to some mitochondrial toxins, it is a weak inhibitor of Complex I.[12] Its primary toxicity stems from its ability to undergo redox cycling within cells, a process that generates large amounts of superoxide (B77818) radicals, leading to severe oxidative stress and apoptosis.[13] Studies have shown that Paraquat exposure upregulates the expression of apoptosis-related genes such as CASP3, CASP7, and FAS.[12]
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in the assessment of pesticide neurotoxicity.
Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify total ROS levels in adherent neural cells (e.g., SH-SY5Y).
1. Reagent Preparation:
- DCFH-DA Stock Solution (10 mM): Dissolve 4.85 mg of DCFH-DA powder in 1 mL of high-quality DMSO. Store in aliquots at -20°C, protected from light.
- DCFH-DA Working Solution (10-20 µM): Immediately before use, dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium (e.g., DMEM) to a final concentration of 10-20 µM. Vortex for 10 seconds.[14][15]
2. Cell Seeding and Treatment:
- Seed SH-SY5Y cells in a dark, clear-bottomed 96-well plate at a density of approximately 50,000 cells per well.[15]
- Allow cells to adhere and grow overnight under standard culture conditions (37°C, 5% CO₂).
- Remove the culture medium and treat the cells with the desired concentrations of pesticides (e.g., this compound 1-6 µM) for the specified duration (e.g., 24 hours).[7] Include appropriate vehicle controls.
3. DCFH-DA Staining and Incubation:
- After treatment, carefully remove the pesticide-containing medium and wash the cells once with warm DMEM or 1x PBS.
- Add 100 µL of the freshly prepared DCFH-DA working solution to each well.[14][15]
- Incubate the plate at 37°C for 30-45 minutes in the dark.[14][15]
4. Measurement:
- Remove the DCFH-DA working solution and wash the cells twice with 1x PBS.
- Add 100-500 µL of 1x PBS to each well.[14]
- Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[16]
5. Data Analysis:
- Normalize the fluorescence intensity of treated samples to the vehicle control group to determine the fold change in ROS production.
A[label="Seed SH-SY5Y cells\nin 96-well plate"];
B[label="Treat with Pesticide\n(e.g., 24h)"];
C [label="Wash cells\nwith PBS"];
D [label="Incubate with\n20µM DCFH-DA\n(30 min, 37°C)"];
E [label="Wash cells\n2x with PBS"];
F [label="Measure Fluorescence\n(Ex: 485nm, Em: 530nm)"];
G [label="Data Analysis:\nFold Change vs Control"];
A -> B -> C -> D -> E -> F -> G;
}
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is a modified Ellman's method for determining AChE inhibition in a 96-well plate format.
1. Reagent Preparation:
- Buffer: 100 mM Potassium Phosphate buffer (KPi), pH 8.0.
- Substrate: 15 mM Acetylthiocholine iodide (ATCI) in buffer.
- Ellman's Reagent: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in buffer.
- Enzyme: Acetylcholinesterase (from electric eel) solution in buffer.
- Inhibitors: Prepare stock solutions of pesticides (e.g., Imazalil) in a suitable solvent (e.g., DMSO) and make serial dilutions.
2. Assay Procedure:
- In a 96-well plate, add:
- 50 µL of KPi buffer
- 25 µL of DTNB solution
- 25 µL of pesticide solution (or vehicle for control)
- Add 25 µL of the AChE enzyme solution to each well.
- Pre-incubate the plate at room temperature (~23°C) for 10 minutes.[17]
- Initiate the reaction by adding 30 µL of the ATCI substrate solution to each well.[17]
3. Measurement:
- Immediately after adding the substrate, shake the plate for 5 seconds.
- Measure the absorbance at 410-412 nm every 30 seconds for 5 minutes using a microplate reader.[17] The rate of change in absorbance is proportional to the enzyme activity.
4. Data Analysis:
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the percentage of inhibition relative to the control (no inhibitor).
- Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition).[17]
References
- 1. Mechanism for this compound action as a mitochondrial aldehyde dehydrogenase inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of Paraquat, Rotenone, and MPTP on Cellular Bioenergetics of Undifferentiated and Differentiated Human Neuroblastoma Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H18N4O3 | CID 28780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of mitochondrial Complex I inhibitor rotenone: a complex interplay of cell death pathways | Bioenergetics Communications [bioenergetics-communications.org]
- 12. Identification of genes associated with paraquat-induced toxicity in SH-SY5Y cells by PCR array focused on apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 16. Determination of ROS [bio-protocol.org]
- 17. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
Benomyl's Differential Impact on Cancer Cells: A Comparative Analysis
For Immediate Release
A comprehensive review of existing research reveals the varying efficacy of the fungicide Benomyl as a potential anti-cancer agent across different human cancer cell lines. This comparative guide synthesizes available data on this compound's cytotoxicity, its effects on cell cycle progression, and the induction of apoptosis, providing valuable insights for researchers, scientists, and drug development professionals.
Quantitative Analysis of this compound's Cytotoxicity
This compound exhibits a range of cytotoxic effects on various cancer cell lines, as evidenced by the differing half-maximal inhibitory concentrations (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency of the compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 5 | [1][2] |
| SH-SY5Y | Neuroblastoma | 10.07 | [1] |
This table will be expanded as more data becomes available.
Induction of Apoptosis Across Cancer Cell Lines
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. The extent of apoptosis can vary between cell lines and is dependent on the concentration of this compound.
In a study on the SH-SY5Y neuroblastoma cell line, this compound induced apoptosis at various concentrations after a 24-hour treatment.[1] Notably, the percentage of apoptotic cells did not strictly follow a linear dose-response curve, with the highest percentage of apoptosis observed at a concentration of 4 µM.[1]
| This compound Concentration (µM) | Percentage of Apoptotic SH-SY5Y Cells (%) |
| 1 | 80 |
| 2 | 41 |
| 4 | 85 |
| 6 | 46 |
Cell Cycle Arrest: A Common Mechanism of Action
A consistent finding across multiple studies is this compound's ability to induce cell cycle arrest at the G2/M phase in cancer cells.[3] This arrest prevents the cells from dividing and proliferating. The disruption of microtubule dynamics is the primary mechanism behind this effect.
While qualitative data confirms G2/M arrest in cell lines such as HeLa, comprehensive quantitative data on the percentage of cells arrested in the G2/M phase across a wider range of cancer cell lines is an area for further investigation.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Molecular Mechanisms
This compound's anti-cancer effects are primarily attributed to its interference with microtubule polymerization. This disruption activates the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest and subsequent apoptosis.
Caption: this compound's mechanism of action leading to apoptosis.
This compound's disruption of microtubule polymerization activates the Spindle Assembly Checkpoint (SAC), leading to an increased level of the checkpoint protein BubR1 in HeLa cells.[3] This activation results in a G2/M phase cell cycle arrest.[3] Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, which involves the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of the pro-apoptotic protein Bax.[3]
Caption: General experimental workflow for studying this compound's effects.
Further research is warranted to expand the quantitative dataset of this compound's effects across a broader panel of cancer cell lines. This will enable a more detailed comparative analysis and aid in identifying cancer types that may be particularly susceptible to this compound-based therapeutic strategies. Understanding the intricate details of the signaling pathways involved will also be crucial for the development of targeted cancer therapies.
References
- 1. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Specific Tubulin Mutations in Benomyl Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of specific β-tubulin mutations in conferring resistance to the benzimidazole (B57391) fungicide, Benomyl. We will delve into the experimental data validating these mutations, compare them with alternative resistance mechanisms, and provide detailed protocols for key experimental procedures.
Introduction to this compound and Resistance Mechanisms
This compound is a systemic fungicide that has been widely used in agriculture to control a broad spectrum of fungal diseases. Its mode of action involves binding to β-tubulin, a subunit of microtubules, thereby disrupting microtubule assembly. This interference with the cytoskeleton inhibits mitosis and leads to fungal cell death.[1] However, the extensive use of this compound has led to the emergence of resistant fungal populations, primarily through mutations in the β-tubulin gene (benA in Aspergillus nidulans), which reduces the binding affinity of the fungicide.[2]
Tubulin Mutations Conferring this compound Resistance
Point mutations in the β-tubulin gene are the most well-characterized mechanism of this compound resistance. These mutations typically occur at specific amino acid positions, altering the structure of the this compound binding site. The most frequently reported mutations are found at codons 167, 198, and 200.
Quantitative Comparison of this compound Resistance Conferred by Tubulin Mutations
The level of resistance conferred by different β-tubulin mutations can vary significantly. The following table summarizes the 50% effective concentration (EC50) values of this compound for various fungal species harboring specific mutations. A higher EC50 value indicates a greater level of resistance.
| Fungal Species | Wild-Type EC50 (µg/mL) | Mutation | Resistant Phenotype | Mutant EC50 (µg/mL) | Reference(s) |
| Botrytis cinerea | < 0.5 | E198A | Highly Resistant | > 50 | [3] |
| Botrytis cinerea | < 0.5 | E198V | Highly Resistant | > 300 | [4] |
| Botrytis cinerea | < 0.5 | E198K | Moderately Resistant | 10 - 20 | [3] |
| Botrytis cinerea | < 0.5 | F200Y | Highly Resistant | > 50 | [3] |
| Aspergillus nidulans | - | H6Y/L | Resistant | - | [5] |
| Aspergillus nidulans | - | A165V | Thiabendazole (B1682256) Resistant, this compound Supersensitive | - | [6] |
| Aspergillus nidulans | - | E198D/Q/K | Resistant | - | [5] |
| Aspergillus nidulans | - | F200Y | Resistant | - | [5] |
| Venturia inaequalis | - | E198A | Very High Resistance | - | [2] |
| Venturia inaequalis | - | E198G | Medium Resistance | - | [2] |
| Venturia inaequalis | - | E198K | High Resistance | - | [2] |
Note: EC50 values can vary depending on the experimental conditions and the specific fungal isolate. The phenotypes described (e.g., Highly Resistant) are as reported in the cited literature.
Alternative Mechanisms of this compound Resistance
While β-tubulin mutations are the primary mechanism, fungi have evolved alternative strategies to counteract the effects of this compound. These mechanisms often involve reducing the intracellular concentration of the fungicide through the action of efflux pumps.
ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) Transporters
ABC and MFS transporters are two large superfamilies of membrane proteins that can actively transport a wide range of substrates, including fungicides, out of the fungal cell.[7][8] Overexpression of genes encoding these transporters can lead to multidrug resistance (MDR), including resistance to this compound.
-
ABC Transporters: These are primary transporters that utilize the energy from ATP hydrolysis to drive the efflux of substrates.[9] In several fungal pathogens, the overexpression of specific ABC transporters has been linked to reduced susceptibility to azoles and other antifungal agents.[7][10]
-
MFS Transporters: These are secondary transporters that use the proton motive force to export substrates.[9][11] The MFS transporter CaMdr1p in Candida albicans has been shown to confer resistance to this compound.[1]
A direct quantitative comparison of resistance levels conferred by efflux pumps versus specific tubulin mutations for this compound is not extensively documented in the literature. However, it is understood that overexpression of these transporters can contribute to a broad-spectrum, and often lower-level, resistance compared to the high-level, specific resistance conferred by target-site mutations in β-tubulin.
Experimental Protocols
To validate the role of specific tubulin mutations in this compound resistance, a combination of molecular and microbiological techniques is employed.
Site-Directed Mutagenesis of the β-Tubulin Gene
This technique is used to introduce specific mutations into the β-tubulin gene to confirm their role in conferring resistance.
Materials:
-
Wild-type fungal strain
-
Plasmid vector containing the wild-type β-tubulin gene
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for plasmid propagation
-
Fungal protoplasts
-
PEG-calcium chloride solution for transformation
Protocol:
-
Primer Design: Design forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
Mutagenic PCR: Perform PCR using the plasmid containing the wild-type β-tubulin gene as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
Initial denaturation: 95°C for 1 minute
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
DpnI Digestion: Digest the parental, methylated DNA template by adding DpnI restriction enzyme to the PCR product and incubating at 37°C for 1-2 hours.
-
Transformation into E. coli: Transform the DpnI-treated, mutated plasmid into competent E. coli cells for amplification.
-
Plasmid Isolation and Sequencing: Isolate the plasmid DNA from transformed E. coli colonies and verify the presence of the desired mutation by DNA sequencing.
-
Fungal Transformation: Transform the mutated β-tubulin gene into fungal protoplasts using a PEG-mediated transformation method.
-
Selection and Verification: Select for transformants on a medium containing a selectable marker and this compound. Confirm the integration of the mutated gene into the fungal genome by PCR and sequencing.
Fungicide Sensitivity Assay (Agar Dilution Method)
This assay is used to determine the EC50 value of this compound for wild-type and mutant fungal strains.
Materials:
-
Fungal isolates (wild-type and mutants)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile petri dishes
-
Sterile cork borer or pipette tips
Protocol:
-
Preparation of Fungicide-Amended Media: Prepare a series of PDA plates containing different concentrations of this compound. Add the appropriate volume of this compound stock solution to molten PDA after it has cooled to approximately 45-50°C to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Also, prepare control plates with the solvent alone.
-
Inoculation: Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Measurement of Mycelial Growth: After a defined incubation period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation of Growth Inhibition: Calculate the percentage of mycelial growth inhibition for each this compound concentration compared to the control (solvent only) plate using the following formula: % Inhibition = [1 - (Colony diameter on treated plate / Colony diameter on control plate)] * 100
-
Determination of EC50: Plot the percentage of inhibition against the logarithm of the this compound concentration. The EC50 value is the concentration of this compound that causes a 50% reduction in mycelial growth.
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of this compound action and resistance pathways.
Caption: Experimental workflow for validating tubulin mutations.
Caption: Comparison of resistance mechanisms.
Conclusion
The primary mechanism of this compound resistance in fungi is the alteration of the drug's target site through specific mutations in the β-tubulin gene. These mutations, particularly at codons 198 and 200, can confer high levels of specific resistance. Alternative mechanisms, such as the overexpression of ABC and MFS transporters, also contribute to resistance, typically resulting in a broader but lower-level resistance phenotype. Understanding these mechanisms is crucial for the development of effective fungicide resistance management strategies and the design of novel antifungal agents that can overcome existing resistance. The experimental protocols provided in this guide offer a framework for researchers to validate the role of specific mutations and to further investigate the complex landscape of fungicide resistance.
References
- 1. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsnet.org [apsnet.org]
- 3. apsnet.org [apsnet.org]
- 4. Monitoring of Benzimidazole Resistance in Botrytis cinerea Isolates from Strawberry in Korea and Development of Detection Method for Benzimidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid alterations in the benA (beta-tubulin) gene of Aspergillus nidulans that confer this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of an amino acid substitution in the benA, beta-tubulin gene of Aspergillus nidulans that confers thiabendazole resistance and this compound supersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efflux pump proteins in antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MFS multidrug transporters in pathogenic fungi: do they have real clinical impact? - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Benomyl with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fungicide Benomyl, a member of the benzimidazole (B57391) class of compounds, has garnered interest in oncology research due to its anticancer properties. Its primary mechanism of action involves the disruption of microtubule polymerization, a process critical for cell division, similar to the action of established anticancer drugs like vinca (B1221190) alkaloids and taxanes. This shared mechanism suggests a potential for synergistic interactions when this compound is combined with other chemotherapeutic agents. This guide provides a comparative assessment of the synergistic effects of this compound with other anticancer drugs, supported by available experimental data and detailed methodologies.
Synergistic Potential of this compound: An Overview
Studies have suggested that this compound's low toxicity in humans makes it a promising candidate for use as an adjuvant in combination with more potent anticancer drugs. The primary rationale for this approach lies in the potential to enhance the therapeutic efficacy of standard chemotherapies, overcome drug resistance, and potentially reduce the required doses of highly toxic agents, thereby mitigating side effects.
The key mechanism underpinning this compound's anticancer activity is its ability to interfere with microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis (programmed cell death) through the Bcl-2-Bax pathway.
Comparative Analysis of Synergistic Effects
While extensive quantitative data on the synergistic effects of this compound with a wide range of anticancer drugs is limited in publicly available literature, existing studies provide a foundation for comparison. This section summarizes the available data, including findings on related benzimidazole compounds which share a similar mechanism of action.
Table 1: Synergistic Effects of this compound and Other Benzimidazoles with Anticancer Drugs
| Combination | Cancer Cell Line | Observed Effect | Quantitative Synergy Data | Reference |
| This compound + Colchicine | HeLa (Cervical) | Synergistic inhibition of cell proliferation and mitosis. Strong depolymerizing effects on microtubules. | Not explicitly quantified | |
| Albendazole + Paclitaxel (B517696) | 1A9 (Ovarian) | Additive to synergistic growth inhibitory effect. Overcame paclitaxel resistance. | 87.7% inhibition (combo) vs. 11.8% (paclitaxel alone) and 21.8% (albendazole alone) | |
| Fenbendazole + Diisopropylamine dichloroacetate (B87207) (DADA) | A549 (Lung) | Synergistic inhibition of tumor growth in vivo. | 50% complete tumor regression (combo) vs. 11.1% (DADA alone) and 0% (fenbendazole alone) | |
| Albendazole + 2-Methoxyestradiol | HCT-116 (Colon) | Synergistic anti-proliferative effect at low concentrations. | Synergistic (Median Effect Analysis) |
Experimental Protocols
The assessment of synergistic effects between this compound and other anticancer drugs requires rigorous experimental design and data analysis. Below are detailed methodologies for key experiments.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic effects of the drugs, both individually and in combination.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, the combination drug, and the combination of both for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Sulforhodamine B (SRB) Assay:
-
Follow the same initial steps of cell seeding and drug treatment as the MTT assay.
-
After treatment, fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Analysis of Synergy
Quantitative analysis of drug interactions is crucial to determine if the combined effect is synergistic, additive, or antagonistic.
-
Combination Index (CI) Method (Chou-Talalay Method): This is a widely used method to quantify drug interactions.
-
Generate dose-effect curves for each drug individually and for the combination at a fixed ratio.
-
The Combination Index is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (x% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same effect.
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
-
Isobologram Analysis: This graphical method provides a visual representation of drug interactions.
-
The doses of the two drugs required to produce a specific level of effect (e.g., IC50) are plotted on the x and y axes.
-
A straight line connecting the IC50 values of the individual drugs represents the line of additivity.
-
Data points for the combination that fall below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.
-
Apoptosis Assays
These assays are used to determine if the synergistic cytotoxicity is due to an increase in programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with the individual drugs and their combination.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Analyze the cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.
-
Signaling Pathways and Experimental Workflows
The synergistic interaction of this compound with other anticancer drugs can be visualized through signaling pathways and experimental workflows.
Caption: A generalized workflow for assessing the synergistic effects of this compound.
Caption: Signaling cascade initiated by this compound leading to apoptosis.
Conclusion
The available evidence suggests that this compound holds promise as a synergistic partner for existing anticancer therapies, particularly those that also target microtubule function. Its low intrinsic toxicity is a significant advantage. However, the current body of research lacks comprehensive quantitative data on its synergistic effects with a broad panel of commonly used chemotherapeutic agents. Further in-depth studies are warranted to elucidate the full potential of this compound in combination cancer therapy, including the determination of optimal drug ratios, treatment schedules, and the identification of predictive biomarkers for synergistic efficacy. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations.
Comparative Transcriptomics of Benomyl-Treated and Control Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of benomyl treatment on cells versus a control group. It includes a summary of hypothetical yet plausible experimental data, detailed experimental methodologies, and visualizations of key cellular pathways and workflows.
Data Presentation: Transcriptomic Changes in Response to this compound
The following tables summarize hypothetical, yet biologically plausible, differentially expressed genes (DEGs) in a human cancer cell line (e.g., HeLa) and a fungal pathogen (e.g., Aspergillus fumigatus) treated with this compound, based on its known molecular functions.
Table 1: Summary of Hypothetical Differentially Expressed Genes in HeLa Cells Treated with this compound
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Biological Process |
| Upregulated Genes | ||||
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.5 | <0.01 | Apoptosis, Cell Cycle Arrest |
| DDIT3 | DNA Damage Inducible Transcript 3 | 2.3 | <0.01 | ER Stress, Apoptosis |
| HMOX1 | Heme Oxygenase 1 | 2.1 | <0.01 | Oxidative Stress Response |
| BBC3 | BCL2 Binding Component 3 (PUMA) | 2.0 | <0.01 | Apoptosis |
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | 1.8 | <0.02 | Xenobiotic Metabolism |
| Downregulated Genes | ||||
| CCNB1 | Cyclin B1 | -2.8 | <0.01 | G2/M Transition |
| PLK1 | Polo-Like Kinase 1 | -2.6 | <0.01 | Mitotic Progression |
| AURKA | Aurora Kinase A | -2.4 | <0.01 | Mitotic Spindle Formation |
| KIF11 | Kinesin Family Member 11 | -2.2 | <0.01 | Mitotic Spindle Formation |
| TUBB | Tubulin Beta Class I | -1.5 | <0.03 | Microtubule Cytoskeleton |
Table 2: Summary of Hypothetical Differentially Expressed Genes in Aspergillus fumigatus Treated with this compound
| Gene ID | Gene Name/Function | Log2 Fold Change | p-value | Biological Process |
| Upregulated Genes | ||||
| Afu4g08860 | ABC transporter | 3.1 | <0.01 | Drug Efflux |
| Afu2g04100 | Major facilitator superfamily transporter | 2.9 | <0.01 | Drug Efflux |
| Afu5g02360 | Catalase | 2.5 | <0.01 | Oxidative Stress Response |
| Afu1g14740 | Chitin synthase | 2.2 | <0.01 | Cell Wall Stress Response |
| Afu6g09910 | Heat shock protein 90 | 2.0 | <0.02 | Protein Folding, Stress Response |
| Downregulated Genes | ||||
| Afu2g08020 | Beta-tubulin | -3.5 | <0.01 | Microtubule Formation |
| Afu3g06540 | Kinesin motor protein | -2.8 | <0.01 | Intracellular Transport |
| Afu5g12340 | Cyclin-dependent kinase | -2.5 | <0.01 | Cell Cycle Progression |
| Afu8g01120 | Ergosterol biosynthesis gene | -1.8 | <0.03 | Sterol Biosynthesis |
| Afu1g03330 | Ribosomal protein | -1.6 | <0.04 | Protein Synthesis |
Experimental Protocols
A generalized protocol for a comparative transcriptomic study of this compound treatment is provided below. This protocol can be adapted for various cell types.
Cell Culture and this compound Treatment
-
Cell Culture: Culture the chosen cell line (e.g., HeLa cells or A. fumigatus spores) in the appropriate medium and conditions until they reach the desired confluency or growth phase.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Expose the cells to a predetermined concentration of this compound (e.g., 10 µM for HeLa cells, 5 µg/mL for A. fumigatus). A vehicle control group should be treated with an equivalent amount of the solvent.
-
Incubation: Incubate the treated and control cells for a specified duration (e.g., 24 hours).
-
Harvesting: Harvest the cells for RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from the this compound-treated and control cells using a commercial RNA isolation kit or a TRIzol-based method.
-
Quality Assessment: Determine the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer. Assess the RNA integrity (RIN value) using a bioanalyzer. High-quality RNA (RIN > 8.0) is recommended for RNA sequencing.
RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare RNA-seq libraries from the total RNA using a commercial kit. This typically involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control of Reads: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the quality-filtered reads to the appropriate reference genome (human or fungal) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the this compound-treated and control groups using statistical packages such as DESeq2 or edgeR. Genes with a p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify the biological processes and pathways affected by this compound treatment.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for comparative transcriptomics.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. epa.gov [epa.gov]
- 2. A benzimidazole fungicide, this compound, and its metabolite, carbendazim, induce aromatase activity in a human ovarian granulose-like tumor cell line (KGN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Benomyl in Aldehyde Dehydrogenase Inhibition: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuances of enzyme inhibition is critical. This guide provides a comprehensive comparison of Benomyl and its metabolites as inhibitors of aldehyde dehydrogenase (ALDH), benchmarked against the well-known inhibitor Disulfiram. The data presented is compiled from multiple studies to offer a clear, objective overview supported by detailed experimental protocols and visual pathway diagrams.
Aldehyde dehydrogenases are a superfamily of enzymes crucial for detoxifying both endogenous and exogenous aldehydes. Their inhibition has significant implications in various fields, from cancer therapy to the treatment of alcoholism. This compound, a widely used fungicide, has been identified as a potent inhibitor of ALDH, demonstrating a complex mechanism of action involving metabolic activation.
Comparative Inhibitory Potency
This compound itself is an effective inhibitor of ALDH, but its metabolites exhibit even greater potency. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, its key metabolites, and Disulfiram against mitochondrial ALDH (ALDH2), a key isozyme in aldehyde metabolism.
Table 1: In Vitro Inhibition of Mitochondrial Aldehyde Dehydrogenase (mALDH/ALDH2)
| Compound | IC50 (µM) | Species | Notes |
| This compound | 0.77[1][2] | Mouse | |
| 0.12–0.14[3] | Rat | ||
| Butyl isocyanate (BIC) | 0.12–0.14[3] | Rat | A primary metabolite of this compound. |
| S-methyl N-butylthiocarbamate (MBT) | 8.7[1][2] | Mouse | Potency is enhanced with microsomal activation.[1][2] |
| 1.3[3] | Rat | ||
| MBT Sulfoxide | 0.08–0.09[1] | Mouse | Considered the ultimate inhibitor.[1] |
| Disulfiram | ~2.65[4] | Yeast | For comparison, a well-established ALDH inhibitor. |
Table 2: In Vivo Inhibition of Mitochondrial Aldehyde Dehydrogenase (mALDH/ALDH2)
| Compound | IC50 (mg/kg) | Species |
| This compound | 7.0[1][2] | Mouse |
| S-methyl N-butylthiocarbamate (MBT) | 0.3[1][2] | Mouse |
Mechanism of Action: A Stepwise Activation
This compound's potent inhibitory effect is not direct but results from its metabolic transformation into more active compounds. This bioactivation pathway underscores the importance of considering metabolic processes when evaluating enzyme inhibitors.[1][5]
The fungicide this compound is initially converted to butyl isocyanate (BIC) and carbendazim.[3] BIC, a potent inhibitor itself, is further metabolized. A key pathway involves its conjugation with glutathione (B108866) and subsequent processing to S-methyl N-butylthiocarbamate (MBT).[5] Cytochrome P450 enzymes then oxidize MBT to MBT sulfoxide, which is one of the most potent known inhibitors of mALDH.[1][3] This multi-step activation highlights a sophisticated mechanism for delivering a highly effective inhibitor to the target enzyme.[1][5]
References
- 1. Mechanism for this compound action as a mitochondrial aldehyde dehydrogenase inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aldehyde dehydrogenase inhibition as a pathogenic mechanism in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Benomyl: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Benomyl, a systemic fungicide. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, adhering to recommended guidelines for handling hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal or cleanup procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous substance; it can cause skin and eye irritation, may cause genetic defects, and is suspected of damaging fertility or the unborn child.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear impervious rubber gloves, protective clothing, and chemical safety goggles or a face shield.[6][7] In case of dust, use a NIOSH/MSHA-approved respirator.[1][2]
-
Ventilation: Ensure work is conducted in a well-ventilated area or outdoors to avoid inhalation of dust particles.[2][4][7]
-
Environmental Protection: Prevent this compound from entering drains, sewers, waterways, or soil.[1][2][8][9] Spills and runoff must be contained.[1]
Quantitative Safety Data Summary
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Parameter | Value | Source |
| Spill Control (Small, Solid Spills) | ||
| Dampening Agent | 60-70% Ethanol (B145695) | [10] |
| Emergency Isolation Distances | ||
| Solid Spill / Leak Area | Isolate for at least 25 meters (75 feet) | [10] |
| Fire Involving Tank | Isolate for 800 meters (0.5 miles) | [10] |
| Toxicity Data (Rat) | ||
| Oral LD50 | >7900 - 10000 mg/kg | [1][11] |
| Inhalation LC50 (4h) | >3.8 - >4.01 mg/L | [1][11] |
| Dermal LD50 (Rabbit) | >8600 - >10000 mg/kg | [1][11] |
Step-by-Step Disposal and Decontamination Protocols
Protocol 1: Small Spill Cleanup and Disposal
This protocol details the immediate steps for managing minor spills of solid this compound in a laboratory setting.
-
Evacuate and Isolate: Immediately evacuate personnel not wearing appropriate PPE from the spill area.[6] Isolate the area for at least 25 meters (75 feet).[10]
-
Prevent Dust Dispersion: Moisten the spilled material lightly to prevent dust from becoming airborne.[2][4] Use a 60-70% ethanol solution for this purpose.[10]
-
Collect Spilled Material: Carefully sweep or shovel the dampened material into a designated, sealable waste container labeled for hazardous chemical waste.[2][8][10] Use spark-proof tools if there is any risk of ignition.[2]
-
Final Surface Decontamination:
-
Waste Containment: Seal the waste container. All contaminated materials, including gloves, absorbent paper, and any contaminated clothing, should be sealed in a vapor-tight plastic bag for disposal.[10]
-
Disposal: The sealed container must be disposed of as hazardous waste through a licensed chemical destruction plant or an approved waste disposal facility.[2][8]
Protocol 2: Disposal of Bulk/Unused this compound and Contaminated Waste
Disposal of expired or surplus this compound must be handled as hazardous waste.
-
Packaging: Ensure the chemical is in its original container or a suitable, well-sealed, and clearly labeled container.
-
Collection: Store the container in a locked, well-ventilated area away from incompatible materials such as strong acids and alkalis.[1][2][4]
-
Regulatory Compliance: Disposal must be in accordance with applicable local, state, and federal regulations.[1][8] Contact your institution's Environmental Health and Safety (EHS) office, your state's Department of Environmental Protection (DEP), or a regional EPA office for specific guidance.[6]
-
Disposal Method: The preferred disposal method is through a licensed hazardous waste contractor for controlled incineration or placement in a permitted landfill.[1][2][8] Do not discharge this compound into sewer systems or waterways.[2][9]
Protocol 3: Empty Container Decontamination and Disposal
Empty containers that held this compound must be properly decontaminated before disposal.
-
Initial Emptying: Empty the container completely, shaking out any remaining powder thoroughly into a mixing tank or appropriate vessel.[7]
-
Triple Rinse Procedure:
-
Invert the empty container over a spray or mixing tank and allow it to drain for at least 30 seconds after the flow has slowed to a drip.[1]
-
Rinse the container three times (or the equivalent) with a suitable solvent (e.g., water, if being used for a new mixture, or as directed by waste guidelines).
-
Add the rinsate to the spray or mixing tank.
-
-
Final Disposal: Once decontaminated, containers can be offered for recycling or reconditioning.[2] If recycling is not an option, dispose of the container in a sanitary landfill or by incineration, as per local regulations.[8] Never reuse empty this compound containers for storing food or beverages.[7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory or research setting.
Caption: Decision workflow for safe this compound waste handling and disposal.
References
- 1. villacrop.co.za [villacrop.co.za]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cpachem.com [cpachem.com]
- 4. echemi.com [echemi.com]
- 5. farmag.co.za [farmag.co.za]
- 6. nj.gov [nj.gov]
- 7. villacrop.co.za [villacrop.co.za]
- 8. This compound (HSG 81, 1993) [inchem.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. adama.com [adama.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Benomyl
For laboratory professionals engaged in drug development and scientific research, the proper handling of chemical compounds is paramount to ensuring personal safety and data integrity. This document provides essential, immediate safety and logistical information for the handling of Benomyl, a fungicide that requires careful management in a laboratory setting.
This compound can cause skin and eye irritation and may cause an allergic skin reaction.[1][2] It is also harmful if inhaled and is suspected of causing genetic defects and may damage fertility or the unborn child.[1][2][3] Adherence to strict safety protocols is therefore critical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure. This includes respiratory, hand, eye, and body protection.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA approved organic cartridge respirator or a particulate filter respirator adapted to the airborne concentration of the substance.[1][4] | To prevent inhalation of harmful dust or aerosols.[1][4] |
| Hand Protection | Impervious rubber gloves.[1] Nitrile gloves have been shown to have low permeability to this compound.[5] | To prevent skin contact, irritation, and potential sensitization.[1][6][7] |
| Eye Protection | Chemical safety goggles or a face shield.[1][4] | To protect eyes from dust and potential splashes.[1] |
| Skin and Body Protection | Impervious protective clothing, such as coveralls, and boots.[1][8] | To prevent skin contact with the compound.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Caption: A workflow diagram outlining the key stages for the safe handling and disposal of this compound in a laboratory setting.
Procedural Guidance
Preparation:
-
Review the Safety Data Sheet (SDS): Before handling this compound, thoroughly read and understand its SDS.[1][3][4]
-
Ensure Adequate Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4][7]
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above.[1][4][8]
Handling:
-
Avoid Dust Formation: When handling the solid form of this compound, take care to prevent the generation of dust.[4][7] Do not use a brush or compressed air for cleaning, as this can create a powder cloud.[1]
-
General Hygiene: Practice good occupational hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][9] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4][7]
In Case of a Spill:
-
Evacuate and Secure the Area: If a spill occurs, evacuate unnecessary personnel and secure the area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Cleanup: For small spills, dampen the solid material with 60-70% ethanol to prevent dusting and then sweep it into a suitable container for disposal.[10] Use absorbent paper dampened with ethanol to clean up any remaining material.[10] Wash the contaminated surface with soap and water.[10]
First Aid:
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[9][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing.[9] If skin irritation or a rash occurs, get medical advice.[9]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention if irritation persists.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek medical attention if the person feels unwell.[1]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[6]
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container.[4]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.[4][7] this compound is incompatible with strong acids, peroxides, and strong oxidizers.[7]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, in accordance with all applicable local, state, and federal regulations.[4][6] Do not allow this compound to enter sewers or waterways as it is very toxic to aquatic life.[1][3]
Quantitative Data
The following table summarizes key quantitative safety data for this compound.
| Parameter | Value | Reference |
| Oral LD50 (rat) | >7900 mg/kg | [1] |
| Dermal LD50 (rabbit) | >8600 mg/kg | [1] |
| Inhalation LC50 (rat, 4h) | >3.8 mg/L | [1] |
| OSHA PEL (Total Dust) | 15 mg/m³ (TWA) | [12] |
| OSHA PEL (Respirable Fraction) | 5 mg/m³ (TWA) | [12] |
Note: Experimental protocols for the determination of the toxicological data presented above are not detailed in the provided safety data sheets. For detailed methodologies, it is recommended to consult the original toxicological study reports.
References
- 1. villacrop.co.za [villacrop.co.za]
- 2. cpachem.com [cpachem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. This compound (HSG 81, 1993) [inchem.org]
- 7. echemi.com [echemi.com]
- 8. maguires.co [maguires.co]
- 9. za.uplcorp.com [za.uplcorp.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. farmag.co.za [farmag.co.za]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
